molecular formula C80H106Cl2N11O27P B1682011 Telavancin CAS No. 372151-71-8

Telavancin

Cat. No.: B1682011
CAS No.: 372151-71-8
M. Wt: 1755.6 g/mol
InChI Key: ONUMZHGUFYIKPM-MXNFEBESSA-N
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Description

Telavancin is a semisynthetic lipoglycopeptide derivative of vancomycin, developed to address the challenge of antibiotic resistance in Gram-positive pathogens . It is a rapidly bactericidal agent with a multifunctional mechanism of action. Similar to vancomycin, its glycopeptide core inhibits bacterial cell wall synthesis by binding with high affinity to the acyl-d-alanyl-d-alanine termini of peptidoglycan precursors, disrupting polymerization and cross-linking . Uniquely, this compound also possesses a lipophilic side chain that enables a second mechanism, which involves binding to the bacterial membrane and dissipating the membrane potential, leading to disruption of the membrane barrier function . This dual mechanism is responsible for its potent activity and may contribute to a lower frequency of resistance . This compound demonstrates potent in vitro and in vivo efficacy against a broad spectrum of clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and Streptococcus pneumoniae . Its pharmacokinetic profile is characterized by a long half-life, supporting once-daily dosing in research models, and it exhibits significant penetration into tissues such as the lung, making it a valuable tool for studying pneumonia infections . In a neutropenic murine model of MRSA pneumonia, this compound showed superior efficacy in reducing lung bacterial titers and improving survival compared to vancomycin and linezolid . This compound is presented as a lyophilized powder for research purposes. It is intended for in vitro studies to explore its novel mechanisms of action and for in vivo efficacy models in the investigation of complicated skin and skin structure infections and pneumonia. This product is strictly for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[2-(decylamino)ethylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[(phosphonomethylamino)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H106Cl2N11O27P/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114)/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUMZHGUFYIKPM-MXNFEBESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCNCCN[C@]1(C[C@@H](O[C@H]([C@H]1O)C)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H106Cl2N11O27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873383
Record name Telavancin
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Molecular Weight

1755.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

372151-71-8
Record name Telavancin
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Record name Telavancin [INN]
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Record name Telavancin
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Record name Telavancin
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Record name Vancomycin, N3''-[2-(decylamino)ethyl]-29-[[(phosphonomethyl)amino]methyl]
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Record name TELAVANCIN
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Record name Telavancin
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Foundational & Exploratory

Telavancin's Structure-Activity Relationship: A Deep Dive into a Dual-Action Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Telavancin, a lipoglycopeptide antibiotic approved for treating complicated skin and skin structure infections (cSSSI) and hospital-acquired pneumonia, including ventilator-associated pneumonia caused by susceptible Gram-positive bacteria.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanism of action, the structural modifications that enhance its potency, quantitative data on its activity, and detailed experimental protocols for key assays.

This compound, a semi-synthetic derivative of vancomycin, exhibits a dual mechanism of action that distinguishes it from its parent compound.[4][5] It inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, and it disrupts the bacterial cell membrane integrity. These combined actions result in rapid, concentration-dependent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and strains with reduced susceptibility to vancomycin.

Unraveling the Structure: Key Modifications for Enhanced Potency

The enhanced antibacterial profile of this compound is attributed to two key structural modifications to the vancomycin scaffold:

  • A Hydrophobic Decylaminoethyl Side Chain: This lipophilic tail is attached to the vancosamine sugar. It is hypothesized to anchor the molecule to the bacterial cell membrane, increasing its localization at the site of action and enhancing its interaction with Lipid II, a crucial precursor in cell wall biosynthesis.

  • A Hydrophilic Phosphonomethylaminomethyl Group: This moiety is appended to the resorcinol-like 4' position of amino acid 7. This modification improves the physicochemical properties of the molecule.

These structural changes contribute to this compound's approximately 10-fold greater potency in inhibiting peptidoglycan synthesis compared to vancomycin.

Quantitative Analysis of this compound's Activity

The following tables summarize the in vitro activity of this compound against key Gram-positive pathogens and its inhibitory effect on peptidoglycan synthesis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents against Staphylococcus aureus

OrganismThis compound (µg/mL)Vancomycin (µg/mL)Daptomycin (µg/mL)Linezolid (µg/mL)
MSSA
MIC₅₀0.060.50.252
MIC₉₀0.0610.252
MRSA
MIC₅₀0.060.50.252
MIC₉₀0.0610.252
hVISA
Median MIC0.06---
MIC₉₀0.12---
VISA
Median MIC0.12---
MIC₉₀0.25---
VRSA
Median MIC0.5---
MIC₉₀1---

Data compiled from multiple sources.

Table 2: In Vitro Inhibition of Peptidoglycan Synthesis

CompoundIC₅₀ (µM)
This compound 0.14
Vancomycin 2.0

IC₅₀ represents the half-maximal inhibitory concentration.

Visualizing the Mechanism and Methods

To better illustrate the complex interactions and procedures involved in this compound SAR studies, the following diagrams were generated using Graphviz.

Dual Mechanism of Action of this compound cluster_cell_wall Bacterial Cell Wall Synthesis cluster_membrane Bacterial Cell Membrane Lipid_II Lipid II (Peptidoglycan Precursor) Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Inhibition_PG Inhibition of Peptidoglycan Synthesis Membrane Cell Membrane Depolarization Membrane Depolarization & Permeabilization This compound This compound This compound->Lipid_II Binds to D-Ala-D-Ala This compound->Membrane Anchors via Lipophilic Tail

Caption: Dual mechanism of action of this compound.

Broth Microdilution MIC Testing Workflow for this compound start Start prep_this compound Prepare this compound Stock (Dissolve in DMSO) start->prep_this compound prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) + 0.002% Polysorbate 80 start->prep_media serial_dilution Perform Serial Dilutions of this compound in CAMHB in 96-well plate prep_this compound->serial_dilution prep_media->serial_dilution inoculate Inoculate wells with bacterial suspension serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum (Standardized to 0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Broth Microdilution MIC Testing Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. The following sections outline the protocols for key experiments cited in this compound research.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the revised Clinical and Laboratory Standards Institute (CLSI) guidelines for this compound susceptibility testing.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in 100% dimethyl sulfoxide (DMSO) to a concentration of 1.28 mg/mL.

2. Preparation of Test Medium:

  • Use cation-adjusted Mueller-Hinton broth (CAMHB).
  • Supplement the CAMHB with polysorbate 80 to a final concentration of 0.002% (v/v) to prevent the binding of this compound to plastic surfaces.

3. Serial Dilution:

  • Perform serial two-fold dilutions of the this compound stock solution in the prepared test medium in a 96-well microtiter plate to achieve the desired concentration range.

4. Inoculum Preparation:

  • Grow bacterial colonies from an overnight culture on a non-selective agar plate.
  • Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

5. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

6. MIC Reading:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Bacterial Membrane Potential Assay using Flow Cytometry

This protocol is a synthesized method based on descriptions of using the fluorescent dye 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) to measure bacterial membrane potential.

1. Bacterial Culture Preparation:

  • Grow the bacterial strain of interest (e.g., S. aureus) in a suitable broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase of growth.
  • Harvest the cells by centrifugation and wash them with a suitable buffer, such as phosphate-buffered saline (PBS).
  • Resuspend the bacterial pellet in the same buffer to a standardized cell density (e.g., 10⁶ CFU/mL).

2. Staining with DiOC₂(3):

  • Prepare a stock solution of DiOC₂(3) in DMSO.
  • Add DiOC₂(3) to the bacterial suspension to a final concentration of 30 µM.
  • Incubate the suspension in the dark at room temperature for 5-15 minutes to allow the dye to equilibrate across the bacterial membrane.

3. Treatment with this compound:

  • Add varying concentrations of this compound to the stained bacterial suspensions.
  • Include a positive control for depolarization (e.g., using a protonophore like carbonyl cyanide m-chlorophenylhydrazone - CCCP) and a negative control (no treatment).

4. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
  • Collect fluorescence emission in two channels: green (e.g., 525/30 nm bandpass filter) and red (e.g., 610/20 nm bandpass filter).
  • In healthy, polarized bacteria, DiOC₂(3) enters the cell and aggregates, causing a shift in its fluorescence from green to red.
  • Depolarization of the membrane, as induced by this compound, leads to the release of the dye and a decrease in the red/green fluorescence ratio.

5. Data Analysis:

  • Calculate the ratio of red to green fluorescence intensity for each cell population.
  • A decrease in this ratio in this compound-treated samples compared to the untreated control indicates membrane depolarization.

In Vitro Peptidoglycan Synthesis Inhibition Assay

This protocol is based on the methodology described for assessing the inhibition of peptidoglycan synthesis in intact bacterial cells.

1. Bacterial Culture and Radiolabeling:

  • Grow the bacterial strain (e.g., MRSA) to early to mid-logarithmic phase in a suitable growth medium.
  • Add a radiolabeled peptidoglycan precursor, such as N-acetyl-[³H]glucosamine, to the culture and incubate for a short period to allow for its incorporation into the cell wall synthesis pathway.

2. Treatment with Inhibitors:

  • Aliquot the radiolabeled bacterial culture into tubes containing various concentrations of this compound, vancomycin (as a comparator), and a negative control.
  • Incubate the tubes for a defined period (e.g., 30-60 minutes) at 37°C.

3. Precipitation and Scintillation Counting:

  • Stop the reaction by adding an equal volume of hot trichloroacetic acid (TCA) to precipitate macromolecules, including the newly synthesized, radiolabeled peptidoglycan.
  • Collect the precipitate by filtration through a glass fiber filter.
  • Wash the filters to remove any unincorporated radiolabel.
  • Place the filters in scintillation vials with a suitable scintillation cocktail.
  • Measure the amount of radioactivity incorporated into the precipitate using a liquid scintillation counter.

4. Calculation of Inhibition:

  • The amount of radioactivity in the treated samples is compared to that in the untreated control to determine the percentage of inhibition of peptidoglycan synthesis.
  • The IC₅₀ value, the concentration of the drug that causes 50% inhibition, can be calculated from a dose-response curve.

Conclusion

The structure-activity relationship of this compound is a compelling example of rational drug design, where targeted modifications of a natural product have led to a potent antibiotic with a dual mechanism of action. The addition of a lipophilic side chain and a hydrophilic group to the vancomycin core significantly enhances its antibacterial activity against challenging Gram-positive pathogens. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the scientific community engaged in the discovery and development of new antimicrobial agents. Further research into the SAR of lipoglycopeptides will undoubtedly continue to contribute to the fight against antibiotic resistance.

References

Telavancin's Binding Affinity for the D-Ala-D-Ala Terminus of Lipid II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Telavancin, a semisynthetic lipoglycopeptide antibiotic, exhibits potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy stems from a dual mechanism of action that distinguishes it from its parent compound, vancomycin. This compound inhibits bacterial cell wall synthesis by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a critical precursor in peptidoglycan synthesis. Concurrently, its lipophilic side chain anchors the molecule to the bacterial cell membrane, leading to membrane depolarization and increased permeability. This technical guide provides an in-depth analysis of this compound's binding affinity to the D-Ala-D-Ala terminus, presenting available quantitative data, detailed experimental protocols for key analytical methods, and visualizations of its mechanism of action.

Quantitative Analysis of Binding Affinity and In Vitro Activity

The interaction between this compound and the D-Ala-D-Ala terminus of lipid II is characterized by high affinity, which is crucial for its potent antimicrobial activity. While direct dissociation constants (Kd) from biophysical assays such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are not extensively reported in publicly available literature, comparative data and results from other methodologies underscore the strength of this interaction.

A key finding is that the binding affinity of this compound for the D-Ala-D-Ala moiety of the membrane-embedded lipid II is 160-fold higher than its affinity for soluble D-Ala-D-Ala peptides[1]. This highlights the importance of the lipophilic side chain in anchoring the molecule to the cell membrane, thereby increasing its effective concentration at the site of action[2][3][4].

Furthermore, this compound demonstrates approximately 10-fold greater activity in inhibiting peptidoglycan synthesis compared to vancomycin. This enhanced activity is attributed to its dual mechanism of action[5].

Fluorescence Polarization Assay Data

A direct fluorescence polarization assay has been developed to quantify the binding of glycopeptide antibiotics to a fluorophore-labeled acetylated tripeptide, Ac-L-Lys-D-Ala-D-Ala-OH. This method provides a working concentration range and a limit of detection for this compound, indicating a strong interaction in the low micromolar range.

ParameterValue (this compound)Reference
Detection Limit1 µM
Working Concentration Range1 - 8 µM
Minimum Inhibitory Concentration (MIC) Data

MIC values provide a quantitative measure of an antibiotic's potency. This compound consistently demonstrates low MICs against a variety of Gram-positive organisms, including strains with reduced susceptibility to other antibiotics. The Clinical and Laboratory Standards Institute (CLSI) has established quality control ranges for this compound MIC testing.

Table 1: CLSI Quality Control MIC Ranges for this compound

Quality Control StrainMIC Range (μg/mL)
Staphylococcus aureus ATCC 292130.03 - 0.12
Enterococcus faecalis ATCC 292120.03 - 0.12
Streptococcus pneumoniae ATCC 496190.004 - 0.015

Table 2: this compound MIC50/MIC90 Values against Staphylococcus aureus Strains

Organism (Number of Isolates)Vancomycin MIC (µg/mL)Daptomycin MIC (µg/mL)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)--0.030.06
Methicillin-Resistant S. aureus (MRSA)--0.030.06
MRSA with Vancomycin MIC ≤1 µg/mL≤1-0.030.06
MRSA with Vancomycin MIC 2-4 µg/mL2-4-0.060.06
Daptomycin-Nonsusceptible S. aureus (DNS) (70)1-22-40.060.125
Vancomycin-Intermediate S. aureus (VISA) (100)4-81-10.060.125
Heterogeneous VISA (hVISA) (170)1-20.5-10.060.125
Linezolid-Resistant S. aureus (25)1-21-10.030.06

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the binding affinity of this compound for the D-Ala-D-Ala terminus.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Objective: To determine the thermodynamic parameters of this compound binding to lipid vesicles containing lipid II.

Materials:

  • Isothermal Titration Calorimeter

  • This compound solution (in degassed buffer)

  • Large Unilamellar Vesicles (LUVs) composed of a lipid mixture mimicking the bacterial membrane (e.g., POPC/POPG)

  • Lipid II incorporated into the LUVs

  • Degassed buffer (e.g., PBS or Tris-HCl)

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired buffer and degas thoroughly.

    • Prepare LUVs with and without incorporated lipid II by extrusion. The final lipid concentration should be accurately determined.

    • Dialyze both the this compound solution and the liposome preparations against the same degassed buffer to minimize heats of dilution.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Equilibrate the instrument to the desired experimental temperature (e.g., 25°C or 37°C).

  • Titration:

    • Load the liposome suspension (containing lipid II) into the sample cell.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of the this compound solution into the sample cell, allowing the system to reach equilibrium between each injection.

    • Record the heat change for each injection.

  • Control Experiment:

    • Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

    • Perform another control by titrating this compound into LUVs without lipid II to assess non-specific binding to the lipid bilayer.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to lipid II.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events.

Objective: To determine the kinetic parameters (association rate constant, kon; dissociation rate constant, koff) and the equilibrium dissociation constant (Kd) of this compound binding to a D-Ala-D-Ala-presenting surface.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS)

  • Ligand: A synthetic peptide terminating in D-Ala-D-Ala.

  • Analyte: this compound solutions of varying concentrations in running buffer.

  • Running buffer (e.g., HBS-EP)

Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

    • Inject the D-Ala-D-Ala-containing peptide over the activated surface to allow for covalent coupling via amine chemistry.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in the same way but without the immobilized peptide to subtract non-specific binding.

  • Binding Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject a series of concentrations of this compound over both the ligand and reference flow cells for a defined association time.

    • Switch back to running buffer to monitor the dissociation phase.

    • Between cycles, regenerate the sensor surface with a suitable regeneration solution to remove bound this compound.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal from the ligand flow cell to obtain the specific binding sensorgram.

    • Globally fit the association and dissociation curves from the different this compound concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff.

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.

Fluorescence Polarization (FP) Assay

FP assays measure the change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner. This change is proportional to the extent of binding.

Objective: To determine the binding affinity of this compound to a fluorescently labeled D-Ala-D-Ala-containing peptide.

Materials:

  • Fluorescence polarization plate reader

  • Black, low-binding microplates

  • Fluorescently labeled peptide probe (e.g., fluorescein-labeled Ac-L-Lys-D-Ala-D-Ala)

  • This compound solutions of varying concentrations

  • Assay buffer

Protocol:

  • Assay Setup:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a microplate, add a fixed concentration of the fluorescently labeled peptide probe to each well.

    • Add the varying concentrations of this compound to the wells. Include a control well with only the probe (no this compound) and a blank well with only the buffer.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using the plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the this compound concentration.

    • Fit the resulting binding curve to a suitable equation (e.g., a one-site binding model) to determine the Kd.

Visualizing the Mechanism of Action and Experimental Workflow

This compound's Dual Mechanism of Action

This compound's bactericidal effect is a consequence of two synergistic mechanisms: inhibition of cell wall synthesis and disruption of the cell membrane.

Telavancin_Mechanism cluster_CellWall Bacterial Cell Wall Synthesis cluster_Membrane Bacterial Cell Membrane Lipid_I Lipid I Lipid_II Lipid II (D-Ala-D-Ala terminus) Lipid_I->Lipid_II Addition of NAG-pentapeptide Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Inhibition_T Inhibition of Transglycosylation Inhibition_TP Inhibition of Transpeptidation Crosslinked_PG Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_PG Transpeptidation Membrane This compound This compound This compound->Lipid_II Binds to D-Ala-D-Ala Membrane_Depolarization Membrane Depolarization & Increased Permeability This compound->Membrane_Depolarization Anchors and disrupts membrane integrity Cell_Death Bacterial Cell Death Inhibition_T->Cell_Death Inhibition_TP->Cell_Death Membrane_Depolarization->Cell_Death

Caption: this compound's dual mechanism of action targeting both cell wall synthesis and membrane integrity.

Experimental Workflow for ITC

The following diagram illustrates the typical workflow for an Isothermal Titration Calorimetry experiment to measure the binding of this compound to lipid II.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Tel Prepare & Degas This compound Solution Load_Syringe Load this compound into Injection Syringe Prep_Tel->Load_Syringe Prep_Lipo Prepare & Degas Lipid II-containing Liposomes Load_Cell Load Liposomes into Sample Cell Prep_Lipo->Load_Cell Prep_Buffer Prepare & Degas Matching Buffer Prep_Buffer->Load_Cell Equilibrate Equilibrate System to Target Temperature Load_Cell->Equilibrate Load_Syringe->Equilibrate Titrate Perform Serial Injections of this compound Equilibrate->Titrate Integrate Integrate Heat Flow Peaks Titrate->Integrate Plot Plot Heat Change vs. Molar Ratio Integrate->Plot Fit Fit Binding Isotherm to Determine Kd, n, ΔH, ΔS Plot->Fit

Caption: A typical experimental workflow for determining this compound-Lipid II binding affinity using ITC.

Logical Relationship of this compound's Properties and Effects

The physicochemical properties of this compound directly contribute to its potent bactericidal effects.

Telavancin_Properties cluster_structure Structural Features cluster_mechanism Mechanisms of Action cluster_effect Bactericidal Effects This compound This compound Glycopeptide_Core Glycopeptide Core This compound->Glycopeptide_Core Lipophilic_Side_Chain Lipophilic Side Chain This compound->Lipophilic_Side_Chain Bind_DAlaDAla High-Affinity Binding to D-Ala-D-Ala of Lipid II Glycopeptide_Core->Bind_DAlaDAla Membrane_Anchor Anchoring to Bacterial Cell Membrane Lipophilic_Side_Chain->Membrane_Anchor Inhibit_CW_Synth Inhibition of Cell Wall Synthesis Bind_DAlaDAla->Inhibit_CW_Synth Disrupt_Membrane Disruption of Membrane Potential & Permeability Bind_DAlaDAla->Disrupt_Membrane Facilitates membrane interaction Membrane_Anchor->Disrupt_Membrane Potent_Activity Potent Bactericidal Activity (Low MICs) Inhibit_CW_Synth->Potent_Activity Disrupt_Membrane->Potent_Activity

Caption: Logical flow from this compound's structure to its potent bactericidal activity.

Conclusion

This compound's high binding affinity for the D-Ala-D-Ala terminus of lipid II, coupled with its ability to disrupt the bacterial cell membrane, forms the basis of its potent bactericidal activity. The quantitative data, though not always available as direct dissociation constants from all biophysical methods, consistently point towards a strong and specific interaction that is significantly enhanced compared to its predecessor, vancomycin. The provided experimental protocols offer a foundation for researchers to further investigate and quantify this crucial molecular interaction. The visualizations of its mechanism and experimental workflows serve to clarify the complex processes underlying this compound's efficacy. This comprehensive understanding is vital for the continued development and strategic deployment of this important antibiotic in the face of growing antimicrobial resistance.

References

An In-depth Technical Guide to the Core Structure of Telavancin

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core structure of the lipoglycopeptide antibiotic Telavancin, intended for researchers, scientists, and drug development professionals. The document details the chemical architecture, mechanism of action, and key quantitative data, along with generalized experimental methodologies for its characterization.

Introduction to this compound

This compound is a semi-synthetic lipoglycopeptide antibiotic derived from vancomycin.[1][2] It exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Its enhanced efficacy compared to its parent compound, vancomycin, is attributed to its unique structural modifications, which result in a dual mechanism of action.[5]

The Core Structure of this compound

The fundamental framework of this compound is the heptapeptide core of vancomycin. This core is a rigid, cross-linked structure that forms a specific binding pocket for the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors in the bacterial cell wall. The key structural distinction of this compound lies in the addition of two specific side chains to this vancomycin core.

Key Structural Modifications:

  • Lipophilic Decylaminoethyl Side Chain: A hydrophobic decylaminoethyl group is attached to the vancosamine sugar moiety of the vancomycin core. This lipophilic tail is crucial for anchoring the molecule to the bacterial cell membrane.

  • Hydrophilic Phosphonomethyl Aminomethyl Group: A hydrophilic phosphonomethyl aminomethyl group is substituted on the resorcinol-like 4' position of amino acid 7 of the heptapeptide core. This modification enhances the compound's pharmacokinetic profile.

The molecular formula of this compound is C₈₀H₁₀₆Cl₂N₁₁O₂₇P.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈₀H₁₀₆Cl₂N₁₁O₂₇P
Average Molecular Weight 1755.6 g/mol
Hydrogen Bond Acceptors 32
Hydrogen Bond Donors 23
Rotatable Bonds 31
Topological Polar Surface Area 607.9 Ų
XLogP 5.94

Mechanism of Action

This compound's enhanced bactericidal activity stems from a dual mechanism of action that targets both cell wall synthesis and cell membrane integrity.

  • Inhibition of Peptidoglycan Synthesis: Similar to vancomycin, this compound's core structure binds with high affinity to the D-Ala-D-Ala terminus of lipid II, a precursor molecule in peptidoglycan synthesis. This binding prevents the transglycosylation and transpeptidation steps, thereby inhibiting the formation of the bacterial cell wall.

  • Disruption of Cell Membrane Potential: The lipophilic side chain of this compound anchors the molecule to the bacterial cytoplasmic membrane. This interaction, facilitated by the binding to lipid II, leads to a rapid depolarization of the membrane potential, increased membrane permeability, and leakage of intracellular components such as ATP and potassium ions. This membrane disruption is a key contributor to the rapid, concentration-dependent bactericidal effect of this compound.

Telavancin_Mechanism_of_Action cluster_membrane Cell Membrane This compound This compound LipidII Lipid II (Peptidoglycan Precursor) This compound->LipidII Membrane This compound->Membrane Anchors via lipophilic tail Peptidoglycan Growing Peptidoglycan Peptidoglycan->Peptidoglycan LipidII->Peptidoglycan ATP_K ATP, K+ Membrane->ATP_K Increased Permeability & Depolarization

Figure 1. Dual mechanism of action of this compound.

Quantitative Data

In Vitro Activity

This compound demonstrates potent in vitro activity against a wide range of Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against key bacterial strains.

Table 2: In Vitro Activity of this compound (MIC in µg/mL)

OrganismMIC₅₀MIC₉₀Reference(s)
Staphylococcus aureus (MSSA)0.03 - 0.060.06
Staphylococcus aureus (MRSA)0.03 - 0.060.06
Staphylococcus aureus (hVISA)0.060.125
Staphylococcus aureus (VISA)0.060.125
Staphylococcus epidermidis0.060.12
Enterococcus faecalis (Vancomycin-susceptible)0.120.12
Streptococcus pneumoniae≤0.015≤0.015
Streptococcus pyogenes≤0.0150.06
Pharmacokinetic Properties

Table 3: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference(s)
Protein Binding ~90%
Half-life (t½) 7-9 hours
Volume of Distribution (Vd) 0.133 L/kg
Elimination Primarily renal (76% excreted unchanged in urine)
Cmax (10 mg/kg dose) 108 ± 26 µg/mL
AUC₀₋₂₄ (10 mg/kg dose) 780 ± 125 µg*h/mL

Experimental Protocols

The structural elucidation and characterization of lipoglycopeptides like this compound involve a combination of analytical techniques. While specific, detailed protocols for this compound are often proprietary, the following outlines the general methodologies employed.

Synthesis of this compound

The synthesis of this compound is a semi-synthetic process starting from vancomycin. A general overview of the synthetic steps is as follows:

Telavancin_Synthesis Vancomycin Vancomycin Hydrochloride Intermediate1 Carboxyl-protected Vancomycin Vancomycin->Intermediate1 Carboxyl Protection Intermediate2 Intermediate with Decylaminoethyl Side Chain Intermediate1->Intermediate2 Reductive Amination Intermediate3 Deprotected Intermediate Intermediate2->Intermediate3 Deprotection This compound This compound Intermediate3->this compound Mannich Reaction

Figure 2. Generalized synthetic workflow for this compound.

A reported synthetic process involves the following key reactions:

  • Protection of Vancomycin: The carboxyl group of vancomycin is protected.

  • Reductive Amination: The protected vancomycin undergoes a reductive amination reaction with an N-protected decylaminoethyl acetaldehyde to introduce the lipophilic side chain.

  • Deprotection: The protecting groups on the carboxyl and amino functionalities are removed.

  • Mannich Reaction: A Mannich reaction with aminomethyl phosphoric acid is performed to add the hydrophilic phosphonomethyl aminomethyl group, yielding this compound.

Structural Characterization

The definitive structure of this compound and similar complex natural product derivatives is typically determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the connectivity of atoms and the overall stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS, FAB-MS) is used to determine the precise molecular weight and elemental composition. Fragmentation patterns can provide information about the sequence of the peptide core and the nature of the side chains.

  • X-ray Crystallography: While obtaining suitable crystals of complex molecules like this compound can be challenging, X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry.

In Vitro Activity Assessment

The antimicrobial activity of this compound is quantified using standardized methods:

  • Broth Microdilution: This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of this compound are prepared in a liquid growth medium in microtiter plates, which are then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the antibiotic that prevents visible growth after a defined incubation period.

  • Time-Kill Assays: These assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time. A standardized bacterial suspension is exposed to a specific concentration of this compound, and the number of viable bacteria is determined at various time points.

Mechanism of Action Studies

The dual mechanism of action of this compound can be investigated through various experimental approaches:

  • Macromolecular Synthesis Inhibition: The effect of this compound on the synthesis of key macromolecules (DNA, RNA, protein, and peptidoglycan) is assessed by measuring the incorporation of radiolabeled precursors in bacterial cultures.

  • Membrane Potential and Permeability Assays: The disruption of the bacterial cell membrane can be monitored using fluorescent dyes that are sensitive to changes in membrane potential (e.g., DiSC₃(5)) or membrane permeability (e.g., SYTOX Green). The leakage of intracellular components like ATP or potassium ions can also be measured.

  • Binding Affinity Studies: The affinity of this compound for its target, the D-Ala-D-Ala terminus of lipid II, can be quantified using techniques such as Affinity Capillary Electrophoresis (ACE) or Surface Plasmon Resonance (SPR).

Conclusion

The core structure of this compound is a sophisticated modification of the vancomycin scaffold, engineered to enhance its antibacterial properties. The addition of a lipophilic side chain for membrane anchoring and a hydrophilic group to improve its pharmacokinetic profile results in a potent antibiotic with a dual mechanism of action. This in-depth understanding of its structure and function is critical for the ongoing development of new antimicrobial agents to combat the challenge of antibiotic resistance.

References

Telavancin's Disruption of Bacterial Membrane Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telavancin is a semisynthetic lipoglycopeptide antibiotic with potent, rapid, concentration-dependent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy stems from a dual mechanism of action that distinguishes it from its parent compound, vancomycin. This compound not only inhibits cell wall synthesis but also disrupts the functional integrity of the bacterial cell membrane. This guide provides an in-depth examination of this compound's effect on bacterial membrane potential, detailing the underlying molecular interactions, presenting key quantitative data, outlining experimental protocols, and visualizing the core mechanisms.

Core Mechanism: A Two-Pronged Attack

This compound's bactericidal action is a result of two distinct but synergistic mechanisms:

  • Inhibition of Peptidoglycan Synthesis: Similar to vancomycin, this compound's glycopeptide core binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the precursor molecule for peptidoglycan. This binding prevents the transglycosylation and transpeptidation steps, thereby halting the polymerization and cross-linking of the bacterial cell wall.

  • Disruption of Membrane Integrity: The key differentiator for this compound is its lipophilic side chain (a decylaminoethyl group), which allows it to anchor into the bacterial cytoplasmic membrane. This interaction facilitates a targeted engagement with membrane-embedded lipid II. This targeted interaction is crucial for its second mechanism: the disruption of the bacterial membrane's barrier function, leading to rapid and pronounced depolarization, increased permeability, and leakage of essential intracellular components.

The interaction with lipid II is believed to cause the clustering of these molecules, potentially forming pores or disrupting the local membrane structure, which dissipates the membrane potential. This dual mechanism is responsible for this compound's rapid bactericidal activity, in contrast to the slower, single-mechanism action of vancomycin.

Telavancin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane cluster_cellwall Cell Wall Synthesis Pathway This compound This compound lipid_ii Lipid II (D-Ala-D-Ala terminus) This compound->lipid_ii Binds to D-Ala-D-Ala & Anchors via Lipophilic Tail peptidoglycan_synthesis Peptidoglycan Synthesis (Transglycosylation) This compound->peptidoglycan_synthesis Binds to Precursors membrane_depolarization Membrane Depolarization lipid_ii->membrane_depolarization membrane_permeability Increased Permeability membrane_depolarization->membrane_permeability atp_leakage ATP & K+ Leakage membrane_permeability->atp_leakage cell_death Bactericidal Activity atp_leakage->cell_death inhibition_synthesis Inhibition of Cell Wall Synthesis peptidoglycan_synthesis->inhibition_synthesis Blocks inhibition_synthesis->cell_death Membrane_Potential_Workflow cluster_prep Cell & Dye Preparation cluster_assay Fluorometric Measurement cluster_result Result Interpretation bact_culture 1. Grow S. aureus to mid-exponential phase wash_resuspend 2. Wash and resuspend cells in buffer bact_culture->wash_resuspend dye_load 3. Incubate with DiSC3(5) dye (dye is quenched) wash_resuspend->dye_load baseline 4. Measure stable baseline fluorescence dye_load->baseline add_this compound 5. Add this compound baseline->add_this compound measure_signal 6. Record fluorescence (de-quenching) add_this compound->measure_signal depolarization Increased Fluorescence = Membrane Depolarization measure_signal->depolarization Permeability_Assay cluster_cell_states Bacterial States cluster_outcomes Fluorescence Outcomes This compound This compound Treatment damaged_cell Damaged Membrane (Dead Cell) This compound->damaged_cell Causes Damage intact_cell Intact Membrane (Live Cell) staining Add SYTO 9 (Green) & Propidium Iodide (Red) Dye Mixture intact_cell->staining green_fluorescence Green Fluorescence intact_cell->green_fluorescence damaged_cell->staining red_fluorescence Red Fluorescence damaged_cell->red_fluorescence staining->green_fluorescence SYTO 9 enters staining->red_fluorescence Propidium Iodide enters, displaces SYTO 9

The Forefront of Glycopeptide Advancement: An In-depth Technical Guide to Early-Stage Research on Telavancin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. Telavancin, a semi-synthetic lipoglycopeptide derivative of vancomycin, marked a significant advancement in combating these infections. Its dual mechanism of action, which involves the inhibition of bacterial cell wall synthesis and the disruption of the cell membrane's functional integrity, provides a potent and rapid bactericidal effect.[1][2][3] This guide delves into the core of early-stage research on this compound derivatives, offering insights into their synthesis, biological evaluation, and the experimental protocols pivotal for their development.

This compound's structure, featuring a hydrophobic decylaminoethyl side chain and a hydrophilic phosphonomethyl aminomethyl group, enhances its antimicrobial properties compared to its parent compound, vancomycin.[4][5] Researchers are now exploring further modifications of the this compound scaffold to optimize its efficacy, pharmacokinetic profile, and spectrum of activity. This document serves as a technical resource for professionals engaged in the discovery and development of the next generation of lipoglycopeptide antibiotics.

Core Mechanism of Action: The Dual-Targeting Strategy of this compound

This compound's potent bactericidal activity stems from its ability to simultaneously attack two critical bacterial structures: the cell wall and the cell membrane. This dual mechanism is a key area of investigation for the development of new derivatives.

  • Inhibition of Peptidoglycan Synthesis: Like vancomycin, this compound binds with high affinity to the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of lipid II, a precursor of peptidoglycan. This binding sterically hinders the transglycosylation and transpeptidation steps of cell wall biosynthesis, thereby preventing the formation of the protective peptidoglycan layer.

  • Disruption of Bacterial Membrane Integrity: The lipophilic side chain of this compound anchors the molecule to the bacterial cytoplasmic membrane. This interaction leads to a dissipation of the membrane potential, increasing its permeability and causing the leakage of essential intracellular components like ATP and potassium ions. This membrane-disrupting activity is responsible for the rapid, concentration-dependent bactericidal effect of this compound.

Telavancin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptidoglycan Peptidoglycan Synthesis (Transglycosylation & Transpeptidation) This compound->Peptidoglycan Inhibits Lipid_II Lipid II This compound->Lipid_II Binds to D-Ala-D-Ala Membrane Bacterial Membrane This compound->Membrane Anchors via lipophilic tail Cell_Death Bacterial Cell Death Peptidoglycan->Cell_Death Weakened cell wall leads to Lipid_II->Peptidoglycan Precursor for Depolarization Membrane Depolarization Membrane->Depolarization Disrupts Leakage Leakage of K+, ATP Depolarization->Leakage Causes Leakage->Cell_Death Leads to

This compound's dual mechanism of action.

Early-Stage Research on Novel Lipoglycopeptide Derivatives

Recent research has focused on the synthesis and evaluation of novel lipoglycopeptides that build upon the structural framework of vancomycin and this compound. One such area of exploration involves the modification of the lipophilic side chain to enhance antibacterial potency and improve pharmacokinetic properties.

A study on novel inhaled lipoglycopeptides, referred to as RV derivatives, provides a compelling case study. These compounds were synthesized from a vancomycin core with various lipophilic side chains attached via different linkers.

Quantitative Data: In Vitro Activity of RV Lipoglycopeptide Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of selected RV derivatives against Methicillin-Susceptible Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA), with this compound and Vancomycin included for comparison.

CompoundLinker TypeLipophilic Chain LengthMSSA (ATCC 29213) MIC (µg/mL)MRSA (USA300) MIC (µg/mL)
Vancomycin--11
This compoundAmine100.060.06
RV40Amide100.060.125
RV94 Inverted Amide 10 0.03 0.06
RV95Inverted Amide80.060.125
RV96Inverted Amide120.030.06

Data sourced from: Development and Preclinical Evaluation of New Inhaled Lipoglycopeptides for the Treatment of Persistent Pulmonary Methicillin-Resistant Staphylococcus aureus Infections.

As the data indicates, modifications to the linker and lipophilic chain length can influence the antibacterial potency. The derivative RV94, which features an inverted amide linker and a 10-carbon chain, demonstrated superior or equivalent activity to this compound against the tested strains.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of novel this compound derivatives. Below are protocols for key in vitro assays.

Synthesis of Novel Lipoglycopeptide Derivatives (General Workflow)

The synthesis of new lipoglycopeptide derivatives typically involves the chemical modification of the vancomycin scaffold.

Synthesis_Workflow Start Vancomycin Core Step2 Coupling Reaction (e.g., reductive amination, amidation) Start->Step2 Step1 Side Chain Precursor Synthesis Step1->Step2 Step3 Purification (e.g., HPLC) Step2->Step3 Step4 Characterization (e.g., MS, NMR) Step3->Step4 End Novel Lipoglycopeptide Derivative Step4->End

General workflow for synthesizing novel lipoglycopeptides.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This assay is fundamental for assessing the in vitro antibacterial potency of new compounds.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Test compounds (solubilized in a suitable solvent, e.g., DMSO)

  • Positive control (bacterial growth without antibiotic)

  • Negative control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in the 96-well plates.

  • Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compounds.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Bacterial Membrane Potential Assay

This assay evaluates the ability of a compound to disrupt the bacterial cell membrane potential, a key feature of this compound's mechanism of action.

Materials:

  • Fluorescent membrane potential probe (e.g., DiOC₂(3) or DiSC₃(5))

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Proton ionophore (e.g., CCCP) as a positive control for depolarization

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash with the assay buffer.

  • Resuspend the bacterial cells in the assay buffer to a standardized optical density (e.g., OD₆₀₀ of 0.05).

  • Add the fluorescent dye to the cell suspension and incubate to allow for dye uptake and equilibration.

  • Dispense the stained cell suspension into the wells of the 96-well plate.

  • Add varying concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (CCCP).

  • Measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths. An increase in fluorescence (for DiSC₃(5)) or a shift in the fluorescence emission ratio (for DiOC₂(3)) indicates membrane depolarization.

Membrane_Potential_Assay_Workflow Start Log-phase Bacterial Culture Step1 Harvest and Wash Cells Start->Step1 Step2 Resuspend in Assay Buffer Step1->Step2 Step3 Stain with Voltage-Sensitive Dye (e.g., DiSC3(5)) Step2->Step3 Step4 Dispense into 96-well Plate Step3->Step4 Step5 Add Test Compounds (and controls) Step4->Step5 Step6 Incubate and Measure Fluorescence Step5->Step6 End Depolarization Data Step6->End

Workflow for the bacterial membrane potential assay.
Inhibition of Peptidoglycan Synthesis Assay

This assay directly measures the impact of a compound on the incorporation of radiolabeled precursors into the bacterial cell wall.

Materials:

  • Permeabilized bacterial cells

  • Radiolabeled peptidoglycan precursor (e.g., [¹⁴C]-UDP-N-acetylglucosamine)

  • Reaction buffer

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing permeabilized cells, reaction buffer, and the radiolabeled precursor.

  • Add varying concentrations of the test compounds to the reaction mixture.

  • Incubate the mixture at 37°C to allow for peptidoglycan synthesis.

  • Stop the reaction by adding TCA to precipitate the peptidoglycan.

  • Filter the mixture through glass fiber filters to capture the precipitated, radiolabeled peptidoglycan.

  • Wash the filters to remove any unincorporated radiolabel.

  • Measure the radioactivity of the filters using a liquid scintillation counter.

  • A reduction in radioactivity compared to the untreated control indicates inhibition of peptidoglycan synthesis.

Conclusion

The development of this compound derivatives and novel lipoglycopeptides represents a critical frontier in the fight against antibiotic resistance. By understanding the structure-activity relationships and employing robust experimental protocols, researchers can rationally design and evaluate new candidates with improved therapeutic profiles. The dual mechanism of action of this compound provides a solid foundation for further innovation, with the potential to yield next-generation antibiotics that are more potent, have a broader spectrum of activity, and are less susceptible to the development of resistance. This guide provides a foundational framework for researchers and drug development professionals to advance this vital area of research.

References

Telavancin's spectrum of activity against Gram-positive bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telavancin is a semisynthetic lipoglycopeptide antibiotic with bactericidal activity against a broad spectrum of clinically relevant Gram-positive bacteria.[1][2] Its development was driven by the need for new therapeutic options to combat the rising threat of antimicrobial resistance, particularly among staphylococci, streptococci, and enterococci. This technical guide provides an in-depth overview of this compound's in vitro activity, detailing its mechanism of action, experimental testing protocols, and quantitative susceptibility data.

Mechanism of Action

This compound exhibits a dual mechanism of action that distinguishes it from other glycopeptide antibiotics like vancomycin.[3][4][5] This multifaceted approach contributes to its potent and rapid bactericidal effects.

  • Inhibition of Peptidoglycan Synthesis: Similar to vancomycin, this compound inhibits the late stages of peptidoglycan biosynthesis. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a key precursor in the bacterial cell wall synthesis pathway. This binding prevents the transglycosylation (polymerization) and transpeptidation (cross-linking) of peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall.

  • Disruption of Bacterial Cell Membrane Integrity: The lipophilic side chain of this compound anchors the molecule to the bacterial cell membrane. This interaction, also involving lipid II, leads to a rapid depolarization of the membrane, an increase in its permeability, and the leakage of essential intracellular components such as ATP and potassium ions. This disruption of the cell membrane's barrier function is a key contributor to this compound's rapid bactericidal activity.

Telavancin_Mechanism_of_Action cluster_cell_wall Bacterial Cell Wall cluster_cell_membrane Cell Membrane Peptidoglycan Peptidoglycan Cell_Death Bactericidal Activity Peptidoglycan->Cell_Death Weakens wall Lipid_II Lipid II Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation Membrane_Potential Membrane Potential Membrane_Potential->Cell_Death Leads to This compound This compound This compound->Peptidoglycan Inhibits Synthesis This compound->Lipid_II Binds to D-Ala-D-Ala This compound->Membrane_Potential Disrupts

This compound's dual mechanism of action.

In Vitro Spectrum of Activity

This compound has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens, including those with resistance to other antimicrobial agents. The following tables summarize the minimum inhibitory concentration (MIC) data from various surveillance studies. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: In Vitro Activity of this compound against Staphylococcus Species

OrganismResistance PhenotypeNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureusMethicillin-Susceptible (MSSA)>9,5000.030.06
Staphylococcus aureusMethicillin-Resistant (MRSA)>9,5000.030.06
Staphylococcus aureusVancomycin-Intermediate (VISA)1000.060.125
Staphylococcus aureusHeterogeneous VISA (hVISA)1700.060.125
Coagulase-Negative Staphylococci--0.03-0.250.06-1

Table 2: In Vitro Activity of this compound against Streptococcus Species

OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Streptococcus pneumoniae-≤0.015≤0.03
Streptococcus pyogenes-≤0.0150.03
Streptococcus agalactiae-0.030.06
Viridans Group Streptococci-≤0.0150.03

Table 3: In Vitro Activity of this compound against Enterococcus Species

OrganismVancomycin SusceptibilityNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Enterococcus faecalisSusceptible-0.120.12
Enterococcus faeciumSusceptible-0.030.06
Enterococcus faeciumResistant (VanA)-1>1
Enterococcus faecalisResistant (VanB)-≤2≤2

Experimental Protocols

The determination of this compound's in vitro activity relies on standardized antimicrobial susceptibility testing methods. The revised broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the reference method for determining this compound MICs.

Broth Microdilution MIC Testing Protocol
  • Preparation of this compound Stock Solution:

    • This compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This is in accordance with CLSI guidelines for water-insoluble agents.

  • Preparation of Microdilution Plates:

    • Serial two-fold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

    • To minimize the loss of this compound due to binding to plastic surfaces, the broth is supplemented with 0.002% polysorbate 80.

  • Inoculum Preparation:

    • Bacterial isolates are grown on appropriate agar plates to obtain fresh, pure colonies.

    • A standardized inoculum is prepared by suspending colonies in a saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Incubation:

    • The inoculated microdilution plates are incubated at 35°C ± 2°C in ambient air.

    • For Staphylococcus aureus and Enterococcus faecalis, the incubation period is 16-20 hours. For streptococci, the broth is often supplemented with lysed horse blood, and incubation may be extended to 20-24 hours.

  • MIC Determination:

    • Following incubation, the plates are visually inspected for bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • Quality Control:

    • Concurrent testing of reference quality control (QC) strains is essential to ensure the accuracy and reproducibility of the results.

    • The recommended QC strains and their acceptable this compound MIC ranges are:

      • Staphylococcus aureus ATCC 29213: 0.03 - 0.12 µg/mL

      • Enterococcus faecalis ATCC 29212: 0.03 - 0.12 µg/mL

      • Streptococcus pneumoniae ATCC 49619: 0.004 - 0.015 µg/mL

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate_Culture Bacterial Isolate Culture Inoculum_Prep Standardized Inoculum Preparation (0.5 McFarland) Isolate_Culture->Inoculum_Prep Inoculation Inoculation of Microdilution Plates Inoculum_Prep->Inoculation Telavancin_Dilutions Serial Dilutions of This compound in Broth (+ Polysorbate 80) Telavancin_Dilutions->Inoculation Incubation Incubation (35°C, 16-24h) Inoculation->Incubation MIC_Reading Visual Reading of MIC Incubation->MIC_Reading QC_Check Quality Control Check MIC_Reading->QC_Check Data_Reporting MIC Data Reporting QC_Check->Data_Reporting

Workflow for MIC determination.

Factors Influencing this compound Activity

Several factors can influence the in vitro activity of this compound against Gram-positive bacteria. Understanding these relationships is crucial for interpreting susceptibility data and predicting clinical efficacy.

Logical_Relationships Telavancin_Activity This compound Activity Bacterial_Species Bacterial Species Bacterial_Species->Telavancin_Activity Staphylococcus Staphylococcus spp. Bacterial_Species->Staphylococcus Streptococcus Streptococcus spp. Bacterial_Species->Streptococcus Enterococcus Enterococcus spp. Bacterial_Species->Enterococcus Resistance_Mechanisms Resistance Mechanisms Resistance_Mechanisms->Telavancin_Activity VanA_Operon VanA Operon Resistance_Mechanisms->VanA_Operon Thickened_Cell_Wall Thickened Cell Wall (VISA/hVISA) Resistance_Mechanisms->Thickened_Cell_Wall Testing_Methodology Testing Methodology Testing_Methodology->Telavancin_Activity Revised_BMD Revised Broth Microdilution Testing_Methodology->Revised_BMD VanA_Operon->Telavancin_Activity Decreases Susceptibility Thickened_Cell_Wall->Telavancin_Activity May slightly increase MIC Polysorbate_80 Polysorbate 80 Revised_BMD->Polysorbate_80 Polysorbate_80->Telavancin_Activity Ensures accurate MIC

References

The Decisive Role of the Lipophilic Side Chain in Telavancin's Enhanced Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Telavancin, a semisynthetic lipoglycopeptide antibiotic, represents a significant advancement in the fight against resistant Gram-positive pathogens. Its enhanced potency and bactericidal activity compared to its parent compound, vancomycin, are largely attributed to the presence of a lipophilic decylaminoethyl side chain. This technical guide delves into the critical role of this structural modification, providing a comprehensive overview of its impact on this compound's mechanism of action, particularly its ability to interact with and disrupt the bacterial cell membrane. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.

Introduction

The emergence of vancomycin-resistant and methicillin-resistant Staphylococcus aureus (MRSA) has created an urgent need for novel antibiotics with improved efficacy. This compound, a derivative of vancomycin, was designed to address this challenge. It possesses a dual mechanism of action: inhibition of cell wall synthesis, similar to vancomycin, and disruption of bacterial cell membrane integrity, a feature conferred by its lipophilic side chain.[1][2] This guide focuses on the latter, exploring how the addition of a hydrophobic tail fundamentally alters the drug's interaction with bacteria, leading to rapid and potent bactericidal effects.[3][4]

The Dual Mechanism of Action: A Synergistic Attack

This compound's antibacterial activity is a result of a coordinated two-pronged assault on bacterial physiology. While the glycopeptide core targets cell wall synthesis, the lipophilic side chain directly targets the cell membrane.

Inhibition of Peptidoglycan Synthesis

Like vancomycin, this compound's glycopeptide core binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a key precursor in peptidoglycan synthesis.[2] This binding event sterically hinders the transglycosylation and transpeptidation reactions, thereby preventing the polymerization and cross-linking of the bacterial cell wall.

Disruption of Bacterial Cell Membrane Function

The defining feature of this compound is its lipophilic decylaminoethyl side chain. This hydrophobic moiety acts as an anchor, tethering the molecule to the bacterial cell membrane. This membrane anchoring is crucial for the second part of its dual mechanism: the disruption of membrane integrity.

The binding of this compound to lipid II, which is embedded in the cell membrane, is thought to position the lipophilic side chain in a way that perturbs the lipid bilayer. This perturbation leads to a cascade of detrimental effects, including:

  • Membrane Depolarization: this compound causes a rapid and concentration-dependent depolarization of the bacterial cell membrane. This dissipation of the membrane potential disrupts essential cellular processes that rely on the proton motive force.

  • Increased Membrane Permeability: The disruption of the membrane leads to increased permeability, resulting in the leakage of essential intracellular components.

  • Leakage of ATP and Potassium Ions: Consequently, vital molecules such as adenosine triphosphate (ATP) and potassium ions (K+) leak out of the cell, leading to a loss of energy and ionic homeostasis.

This direct attack on the cell membrane results in rapid, concentration-dependent bactericidal activity, a key advantage over the generally bacteriostatic mechanism of vancomycin.

Quantitative Analysis of this compound's Activity

The enhanced potency of this compound due to its lipophilic side chain is evident in various quantitative measures of its antibacterial activity.

ParameterThis compoundVancomycinBacterial Strain(s)Reference(s)
MIC (µg/mL) 0.51.0MRSA ATCC 33591
≤0.12 (Susceptibility Breakpoint)-S. aureus
0.06/0.12 (MIC50/90)-MRSA
0.58.0VISA Mu50
Inhibition of Peptidoglycan Synthesis (IC50, µM) 0.144.8MRSA 33591
Membrane Depolarization (% at 32 µg/mL) ≥77No effectVarious S. aureus isolates
61No effectVISA Mu50
Bactericidal Activity (Time-Kill Assays) ≥3-log10 reduction in CFU/mLSlower or bacteriostaticMRSA

Table 1: Comparative In Vitro Activity of this compound and Vancomycin. This table summarizes key quantitative data highlighting the superior activity of this compound, which is directly linked to the function of its lipophilic side chain.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 0.002% polysorbate-80 (P-80) to prevent the drug from adhering to plastic surfaces.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.

  • Incubation: Incubate the microtiter plates at 35°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Membrane Potential Assay using DiOC₂(3) and Flow Cytometry

This assay measures changes in bacterial membrane potential. The fluorescent dye 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) exhibits green fluorescence in the cytoplasm of all bacterial cells, but it aggregates in healthy, polarized cells, leading to red fluorescence. Depolarization is indicated by a decrease in the red/green fluorescence ratio.

  • Bacterial Culture Preparation: Grow bacteria to the early exponential phase in a suitable broth medium (e.g., CAMHB).

  • Cell Suspension: Adjust the bacterial cell concentration to approximately 1 x 10^6 CFU/mL in fresh broth.

  • Exposure to this compound: Add this compound at various concentrations to the bacterial suspensions and incubate at 37°C for different time points (e.g., 15, 30, 60 minutes).

  • Staining: Add DiOC₂(3) to a final concentration of 30 µM and incubate in the dark for 5-10 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer equipped with appropriate lasers and filters to detect green (e.g., 525 nm) and red (e.g., 620 nm) fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each cell. A decrease in this ratio indicates membrane depolarization.

Time-Kill Assay

This assay determines the rate and extent of bactericidal activity of an antibiotic.

  • Inoculum Preparation: Prepare a bacterial suspension with a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth.

  • Addition of Antibiotic: Add this compound at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without the antibiotic.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates overnight.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

ATP Leakage Assay

This assay quantifies the release of intracellular ATP, indicating membrane damage. The BacTiter-Glo™ Microbial Cell Viability Assay is a common method.

  • Bacterial Culture and Treatment: Prepare bacterial cultures as in the time-kill assay and treat with this compound.

  • Sample Collection: At various time points, centrifuge the bacterial suspension to pellet the cells.

  • Supernatant Analysis: Collect the supernatant, which contains the extracellular ATP.

  • ATP Measurement: Add the BacTiter-Glo™ reagent to the supernatant. This reagent contains a thermostable luciferase and its substrate, which produce a luminescent signal proportional to the amount of ATP present.

  • Luminescence Reading: Measure the luminescence using a luminometer. An increase in luminescence in the supernatant of treated cells compared to untreated controls indicates ATP leakage.

Potassium Ion (K⁺) Leakage Assay

This assay measures the efflux of intracellular potassium ions, another indicator of membrane permeabilization.

  • Bacterial Preparation: Wash and resuspend bacterial cells in a low-potassium buffer.

  • Treatment: Add this compound to the bacterial suspension.

  • Measurement of Extracellular K⁺: At different time intervals, pellet the bacteria by centrifugation. Measure the potassium concentration in the supernatant using a potassium-selective electrode or a photometric assay. An increase in the extracellular potassium concentration over time signifies leakage from the cells.

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental processes described in this guide.

Telavancin_Mechanism cluster_this compound This compound Molecule cluster_Bacterium Bacterial Cell cluster_Effects Bactericidal Effects This compound This compound Glycopeptide_Core Glycopeptide Core This compound->Glycopeptide_Core contains Lipophilic_Side_Chain Lipophilic Side Chain This compound->Lipophilic_Side_Chain contains Lipid_II Lipid II (Precursor) Glycopeptide_Core->Lipid_II binds to D-Ala-D-Ala Cell_Membrane Cell Membrane Lipophilic_Side_Chain->Cell_Membrane anchors to Cell_Wall Cell Wall Synthesis (Peptidoglycan) Lipid_II->Cell_Wall Inhibition Inhibition of Transglycosylation & Transpeptidation Lipid_II->Inhibition leads to Depolarization Membrane Depolarization Cell_Membrane->Depolarization leads to Cell_Death Bacterial Cell Death Inhibition->Cell_Death Permeabilization Increased Permeability Depolarization->Permeabilization Leakage ATP & K+ Leakage Permeabilization->Leakage Leakage->Cell_Death

Figure 1: this compound's Dual Mechanism of Action. This diagram illustrates how the glycopeptide core and the lipophilic side chain of this compound synergistically lead to bacterial cell death.

Experimental_Workflow cluster_Preparation Preparation cluster_Assays In Vitro Assays cluster_Analysis Data Analysis Start Bacterial Culture (e.g., S. aureus) Inoculum Prepare Inoculum Start->Inoculum MIC MIC Determination (Broth Microdilution) Inoculum->MIC Time_Kill Time-Kill Assay Inoculum->Time_Kill Membrane_Potential Membrane Potential Assay (DiOC2(3) Staining) Inoculum->Membrane_Potential Leakage_Assays Leakage Assays (ATP & K+) Inoculum->Leakage_Assays MIC_Result Determine MIC Value MIC->MIC_Result Time_Kill_Curve Plot Log10 CFU/mL vs. Time Time_Kill->Time_Kill_Curve Depolarization_Analysis Flow Cytometry Analysis (Red/Green Ratio) Membrane_Potential->Depolarization_Analysis Leakage_Quantification Quantify Extracellular ATP & K+ Leakage_Assays->Leakage_Quantification

Figure 2: General Experimental Workflow for this compound Activity Assessment. This flowchart outlines the key steps involved in the in vitro characterization of this compound's antibacterial properties.

Conclusion

The lipophilic side chain of this compound is a pivotal structural feature that confers a dual mechanism of action, significantly enhancing its bactericidal potency against challenging Gram-positive pathogens. By anchoring the molecule to the bacterial cell membrane and facilitating its disruption, this hydrophobic tail is directly responsible for the rapid membrane depolarization and leakage of vital cellular components that lead to swift bacterial cell death. The quantitative data and experimental methodologies presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and leverage this powerful antibacterial mechanism in the ongoing effort to combat antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Telavancin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telavancin is a lipoglycopeptide antibiotic with a dual mechanism of action, making it a critical agent against difficult-to-treat Gram-positive infections.[1] It inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors and disrupts the bacterial cell membrane potential.[1][2][3] Accurate determination of its in vitro activity is paramount for clinical diagnostics, epidemiological surveillance, and drug development.

These application notes provide detailed protocols for the standardized methods of in vitro susceptibility testing of this compound, primarily focusing on the Clinical and Laboratory Standards Institute (CLSI) reference method of broth microdilution. Information on the disk diffusion method is also provided, with important considerations regarding its application.

Mechanism of Action of this compound

This compound exerts its bactericidal effect through two distinct mechanisms:

  • Inhibition of Peptidoglycan Synthesis: Similar to vancomycin, this compound binds to the D-Alanyl-D-Alanine terminus of lipid II, a precursor of peptidoglycan. This binding blocks the transglycosylation and transpeptidation steps in cell wall biosynthesis, thereby inhibiting the formation of the protective peptidoglycan layer.[1]

  • Disruption of Bacterial Cell Membrane Integrity: The lipophilic side chain of this compound anchors to the bacterial cell membrane, leading to depolarization and increased permeability. This disruption of the membrane's barrier function results in the leakage of essential intracellular components like ATP and potassium ions, contributing to rapid, concentration-dependent bacterial cell death.

Telavancin_Mechanism_of_Action cluster_CellWall Bacterial Cell Wall Synthesis cluster_Membrane Bacterial Cell Membrane Lipid_II Lipid II (Peptidoglycan Precursor) Peptidoglycan Peptidoglycan Layer Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation Inhibition_CW Inhibition of Cell Wall Synthesis Membrane Depolarization Membrane Depolarization & Increased Permeability Membrane_Potential Stable Membrane Potential This compound This compound This compound->Lipid_II Binds to D-Ala-D-Ala This compound->Membrane Anchors via lipophilic tail This compound->Inhibition_CW This compound->Depolarization Cell_Death Bacterial Cell Death Inhibition_CW->Cell_Death Depolarization->Cell_Death

Figure 1: Dual mechanism of action of this compound.

Data Presentation: MIC Breakpoints and Quality Control Ranges

The following tables summarize the minimum inhibitory concentration (MIC) breakpoints for this compound against various Gram-positive pathogens as recognized by the FDA and CLSI, along with the CLSI-recommended quality control (QC) ranges for reference strains.

Table 1: this compound MIC Interpretive Criteria (Susceptible Breakpoint)

OrganismFDA/CLSI MIC Breakpoint (µg/mL)
Staphylococcus aureus (including methicillin-resistant strains)≤ 0.12
Streptococcus pyogenes≤ 0.12
Streptococcus agalactiae≤ 0.12
Streptococcus anginosus group≤ 0.06
Enterococcus faecalis (vancomycin-susceptible isolates only)≤ 0.25

Table 2: CLSI Quality Control MIC Ranges for this compound

Quality Control StrainATCC® NumberCLSI M100 MIC Range (µg/mL)
Staphylococcus aureus292130.03 - 0.12
Enterococcus faecalis292120.03 - 0.12
Streptococcus pneumoniae496190.004 - 0.015

Table 3: Comparative In Vitro Activity of this compound and Other Antimicrobials against Gram-Positive Cocci

Organism (Number of Isolates)Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus
Methicillin-Susceptible (MSSA)This compound0.030.06
Vancomycin11
Daptomycin0.250.5
Linezolid11
Methicillin-Resistant (MRSA)This compound0.030.06
Vancomycin11
Daptomycin0.250.5
Linezolid11
Enterococcus faecalis (Vancomycin-Susceptible) This compound0.120.12
Vancomycin12
Daptomycin12
Linezolid12
Streptococcus pneumoniae This compound≤0.0080.015
Vancomycin0.250.5
Levofloxacin11
Penicillin≤0.062

Experimental Protocols

Broth Microdilution Method (CLSI Reference Method)

The broth microdilution method is the gold standard for determining the MIC of this compound. The revised CLSI method, which yields more accurate and reproducible results, is detailed below.

Broth_Microdilution_Workflow Start Start Prepare_this compound Prepare this compound Stock (Dissolve in 100% DMSO) Start->Prepare_this compound Serial_Dilution Perform Serial Dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) with 0.002% Polysorbate-80 Prepare_this compound->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate (Final concentration ~5 x 10^5 CFU/mL) Serial_Dilution->Inoculate_Plate Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculum_Prep->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for this compound Broth Microdilution.

Materials:

  • This compound analytical powder

  • Dimethyl sulfoxide (DMSO), reagent grade

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Polysorbate-80 (Tween® 80)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control strains (e.g., S. aureus ATCC® 29213, E. faecalis ATCC® 29212, S. pneumoniae ATCC® 49619)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Due to its poor water solubility, this compound powder must be dissolved in 100% DMSO to create a stock solution of a known high concentration (e.g., 1280 µg/mL).

  • Preparation of Mueller-Hinton Broth with Polysorbate-80:

    • Prepare CAMHB according to the manufacturer's instructions.

    • Add Polysorbate-80 to the sterile CAMHB to a final concentration of 0.002% (v/v). This is crucial to prevent this compound from adhering to the plastic of the microtiter plates.

  • Preparation of Antimicrobial Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in the CAMHB containing 0.002% Polysorbate-80 in the wells of a 96-well microtiter plate to achieve the desired final concentration range for testing (e.g., 8 to 0.008 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours. For Streptococcus pneumoniae, incubate in an atmosphere of 5-7% CO₂.

  • Reading and Interpretation of Results:

    • Following incubation, examine the microtiter plate for bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

    • Concurrently test the appropriate QC strains; the resulting MICs must fall within the acceptable ranges specified in Table 2.

Disk Diffusion Method (Kirby-Bauer)

While broth microdilution is the reference method, disk diffusion is a commonly used alternative for susceptibility testing. However, it is important to note that standardized interpretive criteria for this compound disk diffusion are not consistently available from major standards organizations like CLSI and EUCAST . The correlation between zone diameters and MICs can be unreliable for lipoglycopeptides. Therefore, results from disk diffusion should be interpreted with caution, and confirmation with a reference MIC method is recommended, especially for isolates with intermediate or resistant zone sizes. A 30 µg this compound disk is used for this test.

Disk_Diffusion_Workflow Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Inoculate_Plate Inoculate Mueller-Hinton Agar (MHA) Plate (Create a confluent lawn) Inoculum_Prep->Inoculate_Plate Place_Disk Place this compound (30 µg) Disk on Agar Surface Inoculate_Plate->Place_Disk Incubate Incubate at 35°C for 16-18 hours Place_Disk->Incubate Measure_Zone Measure Zone of Inhibition (Diameter in mm) Incubate->Measure_Zone Interpret_Result Interpret as Susceptible, Intermediate, or Resistant (Based on standardized criteria, if available) Measure_Zone->Interpret_Result End End Interpret_Result->End

Figure 3: General Workflow for Disk Diffusion Testing.

Materials:

  • This compound antimicrobial susceptibility test disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial isolates for testing

  • Quality control strains (e.g., S. aureus ATCC® 25923)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Application of this compound Disk:

    • Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate.

    • Gently press the disk down to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours.

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

    • Interpret the results based on established zone diameter breakpoints, if available from a reliable source. As of the latest review, specific CLSI or EUCAST breakpoints for this compound disk diffusion are not well-established. It is recommended to correlate zone diameters with MIC values determined by a reference method.

Conclusion

The revised CLSI broth microdilution method is the recommended standard for determining the in vitro susceptibility of Gram-positive organisms to this compound. Adherence to the specified protocol, including the use of DMSO and Polysorbate-80, is essential for accurate and reproducible results. While disk diffusion can be performed, the lack of standardized interpretive criteria necessitates cautious interpretation and confirmation by a reference MIC method. These application notes and protocols provide a comprehensive guide for researchers and laboratory professionals to reliably assess the activity of this important antimicrobial agent.

References

Application Notes and Protocols: Telavancin In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Telavancin is a semisynthetic lipoglycopeptide antibiotic derived from vancomycin, exhibiting a dual mechanism of action that disrupts both peptidoglycan synthesis and cell membrane function in Gram-positive bacteria.[1] This unique mode of action contributes to its rapid, concentration-dependent bactericidal activity.[2][3] In vitro pharmacokinetic/pharmacodynamic (PK/PD) models are crucial tools for characterizing the antimicrobial activity of drugs like this compound, guiding the selection of candidate compounds, and optimizing dosing regimens.[4] These models allow for the detailed examination of the relationship between drug exposure and antimicrobial effect over time.

These application notes provide detailed protocols for key in vitro PK/PD experiments for this compound, including Minimum Inhibitory Concentration (MIC) determination, time-kill curve analysis, and post-antibiotic effect (PAE) assessment. Additionally, principles of dynamic in vitro models are discussed.

Mechanism of Action

This compound's dual mechanism of action is a key differentiator from other glycopeptide antibiotics.[1] Firstly, like vancomycin, it inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of lipid II, a precursor of the bacterial cell wall. This prevents the transglycosylation and transpeptidation steps necessary for cell wall formation. Secondly, the lipophilic side chain of this compound interacts with the bacterial cell membrane, leading to depolarization, increased permeability, and leakage of cellular components such as ATP and potassium. This disruption of membrane integrity contributes to its rapid bactericidal effect.

Telavancin_Mechanism_of_Action cluster_CellWall Bacterial Cell Wall Synthesis cluster_CellMembrane Bacterial Cell Membrane Lipid_II Lipid II (Cell Wall Precursor) Transglycosylation Transglycosylation Lipid_II->Transglycosylation Peptidoglycan Peptidoglycan (Cell Wall) Transglycosylation->Peptidoglycan Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Transpeptidation->Peptidoglycan Membrane_Integrity Membrane Integrity Membrane_Depolarization Membrane Depolarization Membrane_Integrity->Membrane_Depolarization Increased_Permeability Increased Permeability Membrane_Depolarization->Increased_Permeability Leakage Leakage of ATP & K+ Increased_Permeability->Leakage This compound This compound This compound->Lipid_II Binds to D-Ala-D-Ala This compound->Membrane_Integrity Interacts with Lipophilic Side Chain InVitro_PKPD_Workflow cluster_Setup Model Setup cluster_Execution Experiment Execution cluster_Analysis Data Analysis Inoculum Prepare Bacterial Inoculum Model Set up Dynamic Model (e.g., One-Compartment or Hollow Fiber) Dosing Simulate Human Dosing Regimen Sampling Collect Samples Over Time Dosing->Sampling Drug_Conc Measure Drug Concentration (PK) Sampling->Drug_Conc Viable_Count Determine Viable Bacterial Count (PD) Sampling->Viable_Count PKPD_Indices Calculate PK/PD Indices (AUC/MIC, Cmax/MIC, %T>MIC) Drug_Conc->PKPD_Indices Viable_Count->PKPD_Indices Modeling Mathematical Modeling (e.g., Sigmoid Emax) Outcome Correlate PK/PD Indices with Bacterial Killing and Resistance Emergence

References

Application Notes and Protocols for Telavancin MIC Determination via Broth Microdilution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Telavancin is a semisynthetic lipoglycopeptide antibiotic with a dual mechanism of action, targeting both bacterial cell wall synthesis and cell membrane function.[1][2][3] It demonstrates potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and strains with reduced susceptibility to vancomycin.[4][5] Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for clinical diagnostics, surveillance studies, and drug development. This document provides a detailed protocol for determining this compound MICs using the revised broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). The revised method, which includes the addition of polysorbate-80, yields more accurate and reproducible results.

Mechanism of Action

This compound exhibits a dual mechanism of antibacterial action that distinguishes it from vancomycin. Firstly, like vancomycin, its glycopeptide core binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting transglycosylation and thereby halting cell wall synthesis. Secondly, the lipophilic side chain of this compound anchors to the bacterial cell membrane, causing depolarization, increased permeability, and leakage of cellular components like ATP and potassium. This combined action results in rapid, concentration-dependent bactericidal activity.

cluster_0 This compound Action cluster_1 Bacterial Cell cluster_2 Outcome This compound This compound Inhibition of Peptidoglycan Synthesis Inhibition of Peptidoglycan Synthesis This compound->Inhibition of Peptidoglycan Synthesis Disruption of Cell Membrane Function Disruption of Cell Membrane Function This compound->Disruption of Cell Membrane Function Binding to D-Ala-D-Ala Binding to D-Ala-D-Ala Inhibition of Peptidoglycan Synthesis->Binding to D-Ala-D-Ala Membrane Depolarization & Permeabilization Membrane Depolarization & Permeabilization Disruption of Cell Membrane Function->Membrane Depolarization & Permeabilization Bactericidal Effect Bactericidal Effect Binding to D-Ala-D-Ala->Bactericidal Effect Membrane Depolarization & Permeabilization->Bactericidal Effect

Figure 1. Dual mechanism of action of this compound.

Experimental Protocol: Broth Microdilution for this compound MIC

This protocol is based on the revised CLSI guidelines for this compound susceptibility testing.

1. Materials:

  • This compound analytical powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Polysorbate-80 (P-80)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Quality control (QC) strains:

    • Staphylococcus aureus ATCC 29213

    • Enterococcus faecalis ATCC 29212

    • Streptococcus pneumoniae ATCC 49619

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution:

  • Further dilutions of the stock solution should also be made in DMSO to prepare for serial dilutions in the microtiter plate.

3. Preparation of Test Medium:

  • Prepare CAMHB according to the manufacturer's instructions.

  • Add P-80 to the CAMHB to a final concentration of 0.002%. This is a critical step to prevent this compound from binding to the plastic surfaces of the microtiter plates, which would otherwise lead to falsely elevated MIC values.

4. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in the P-80 supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

5. Microtiter Plate Preparation and Inoculation:

  • Perform serial two-fold dilutions of the this compound working solutions in the P-80 supplemented CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 8 µg/mL for S. aureus and E. faecalis).

  • Inoculate each well with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Concurrently test the recommended QC strains to validate the assay.

6. Incubation:

  • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

7. Reading and Interpreting Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • Compare the results for the QC strains to the established acceptable ranges to ensure the validity of the test run.

Start Start Prepare this compound Stock (in DMSO) Prepare this compound Stock (in DMSO) Start->Prepare this compound Stock (in DMSO) Prepare CAMHB + 0.002% P-80 Prepare CAMHB + 0.002% P-80 Start->Prepare CAMHB + 0.002% P-80 Prepare 0.5 McFarland Inoculum Prepare 0.5 McFarland Inoculum Start->Prepare 0.5 McFarland Inoculum Serial Dilution of this compound in Plate Serial Dilution of this compound in Plate Prepare this compound Stock (in DMSO)->Serial Dilution of this compound in Plate Prepare CAMHB + 0.002% P-80->Serial Dilution of this compound in Plate Dilute Inoculum Dilute Inoculum Prepare 0.5 McFarland Inoculum->Dilute Inoculum Inoculate Plate Inoculate Plate Dilute Inoculum->Inoculate Plate Serial Dilution of this compound in Plate->Inoculate Plate Incubate 16-20h at 35°C Incubate 16-20h at 35°C Inoculate Plate->Incubate 16-20h at 35°C Read MIC Read MIC Incubate 16-20h at 35°C->Read MIC End End Read MIC->End

Figure 2. this compound broth microdilution workflow.

Data Presentation

Quality Control Ranges

The following table summarizes the acceptable MIC ranges for the recommended QC strains when using the revised broth microdilution method.

Quality Control StrainATCC NumberThis compound MIC Range (µg/mL)
Staphylococcus aureus292130.03 - 0.12
Enterococcus faecalis292120.03 - 0.12
Streptococcus pneumoniae496190.004 - 0.015

Table 1. CLSI-approved quality control MIC ranges for this compound.

Interpretive Breakpoints

The FDA has approved the following MIC interpretive criteria for this compound susceptibility.

OrganismSusceptible (S) MIC (µg/mL)
Staphylococcus aureus (including MRSA)≤ 0.12
Streptococcus pyogenes≤ 0.12
Streptococcus agalactiae≤ 0.12
Streptococcus anginosus group≤ 0.06
Enterococcus faecalis (vancomycin-susceptible)≤ 0.25

Table 2. FDA-recognized this compound MIC interpretive breakpoints.

Comparative In Vitro Activity

The revised testing method demonstrates the potent activity of this compound against various Gram-positive pathogens.

OrganismThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Methicillin-susceptible S. aureus (MSSA)0.030.06
Methicillin-resistant S. aureus (MRSA)0.030.06
Vancomycin-susceptible E. faecalis0.120.12
Vancomycin-susceptible E. faecium0.030.06
Streptococci≤0.015-

Table 3. Summary of this compound MIC₅₀ and MIC₉₀ values for select Gram-positive organisms using the revised method.

References

Application Notes and Protocols: Telavancin Efficacy in a Neutropenic Murine Thigh Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Telavancin is a semisynthetic lipoglycopeptide antibiotic with potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its dual mechanism of action, which involves the inhibition of cell wall synthesis and the disruption of bacterial cell membrane function, contributes to its efficacy.[3][4][5] The neutropenic murine thigh infection model is a well-established preclinical model used to evaluate the in vivo efficacy of antimicrobial agents. This model is particularly useful for assessing the activity of drugs like this compound in an immunocompromised host, mimicking conditions often seen in clinically challenging infections. These notes provide a summary of this compound's efficacy in this model, detailed experimental protocols, and visualizations of the experimental workflow and the drug's mechanism of action.

Data Presentation

The following tables summarize the key pharmacodynamic parameters and efficacy of this compound against Staphylococcus aureus in the neutropenic murine thigh infection model.

Table 1: this compound and Vancomycin MICs and Bacterial Burden in the Neutropenic Murine Thigh Infection Model

Organism StrainDrugMIC Range (mg/L)Initial Bacterial Burden (log₁₀ CFU/thigh)Untreated Control Burden at 24h (log₁₀ CFU/thigh)
S. aureus (4 strains)This compound0.06 - 0.256.4 ± 0.19.6 ± 0.2
S. aureus (4 strains)Vancomycin1 - 46.3 ± 0.19.4 ± 0.4

Table 2: Pharmacodynamic Targets for this compound and Vancomycin in the Neutropenic Murine Thigh Infection Model

DrugEndpoint24-hour Free Drug AUC/MIC (fAUC/MIC)Mean 24-hour Dose for Stasis (mg/kg)
This compoundNet Stasis8338.6
This compound1-log₁₀ Kill215~77.2*
VancomycinNet Stasis77.9159
Vancomycin1-log₁₀ Kill282582

*Note: The 1-log-kill dose for this compound was approximately 2-fold higher than the static dose.

Experimental Protocols

Neutropenic Murine Thigh Infection Model

This protocol outlines the key steps for establishing a neutropenic murine thigh infection to test the efficacy of antimicrobial agents.

a. Animal Model:

  • Specific pathogen-free female ICR (CD-1) mice, typically 5-6 weeks old, are commonly used.

b. Induction of Neutropenia:

  • Neutropenia is induced to mimic an immunocompromised state.

  • Cyclophosphamide is administered intraperitoneally (IP). A common regimen involves two doses: 150 mg/kg given four days prior to infection and 100 mg/kg given one day before infection.

c. Bacterial Strain and Inoculum Preparation:

  • Clinically relevant strains of Staphylococcus aureus (including MSSA and MRSA) are used.

  • Bacteria are grown to the logarithmic phase in a suitable broth (e.g., Mueller-Hinton broth).

  • The bacterial suspension is then washed and diluted in sterile saline to the desired concentration, typically around 1 x 10⁷ CFU/mL, for thigh inoculation.

d. Infection Procedure:

  • Two hours after the final cyclophosphamide dose, mice are anesthetized.

  • A 0.1 mL volume of the prepared bacterial suspension is injected intramuscularly into the right thigh of each mouse.

e. Treatment Regimen:

  • Treatment with the antimicrobial agent (e.g., this compound) or vehicle control is initiated, typically 2 hours post-infection.

  • The drug is administered via a clinically relevant route, such as subcutaneous (SC) or intravenous (IV) injection.

  • Dosing schedules can vary but often involve administration every 6 hours for 24 hours to determine the 24-hour AUC/MIC ratio.

f. Assessment of Efficacy:

  • At 24 hours post-initiation of therapy, mice are euthanized.

  • The infected thigh muscle is aseptically removed, weighed, and homogenized in a known volume of sterile saline.

  • Serial dilutions of the thigh homogenate are plated on appropriate agar plates (e.g., Tryptic Soy Agar).

  • Plates are incubated at 37°C for approximately 20 hours, after which bacterial colonies are enumerated.

  • The bacterial burden is expressed as log₁₀ CFU per gram of thigh tissue.

  • Efficacy is determined by comparing the bacterial burden in treated groups to the burden in the untreated control group at 24 hours.

Pharmacokinetic Analysis
  • To determine the pharmacokinetic profile of this compound in the murine model, single escalating doses (e.g., 1.25, 5, 20, and 80 mg/kg) are administered to infected mice.

  • Blood samples are collected at various time points post-administration.

  • Plasma concentrations of the drug are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic parameters, including maximum concentration (Cmax), area under the concentration-time curve (AUC), and elimination half-life (t½), are calculated.

Visualizations

Mechanism of Action of this compound

Telavancin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_cell_wall Cell Wall Synthesis cluster_cell_membrane Cell Membrane Lipid II Lipid II Peptidoglycan Peptidoglycan Lipid II->Peptidoglycan Transglycosylation Membrane Membrane Depolarization Depolarization Membrane->Depolarization Increased Permeability Increased Permeability Depolarization->Increased Permeability This compound This compound This compound->Lipid II Binds to D-Ala-D-Ala terminus This compound->Membrane Anchors to membrane

Caption: Dual mechanism of action of this compound.

Experimental Workflow of the Neutropenic Murine Thigh Infection Model

Neutropenic_Thigh_Model_Workflow Start Start Induce Neutropenia Induce Neutropenia Start->Induce Neutropenia Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Infect Thigh Muscle Infect Thigh Muscle Induce Neutropenia->Infect Thigh Muscle Prepare Bacterial Inoculum->Infect Thigh Muscle Administer Treatment Administer Treatment Infect Thigh Muscle->Administer Treatment Euthanize and Harvest Thigh Euthanize and Harvest Thigh Administer Treatment->Euthanize and Harvest Thigh Homogenize and Plate Homogenize and Plate Euthanize and Harvest Thigh->Homogenize and Plate Enumerate CFU Enumerate CFU Homogenize and Plate->Enumerate CFU Analyze Data Analyze Data Enumerate CFU->Analyze Data

Caption: Workflow for the neutropenic murine thigh infection model.

References

Application Notes & Protocols: Evaluating Telavancin Efficacy in a Simulated Endocardial Vegetation Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Infective endocarditis (IE) is a severe infection of the endocardial surface of the heart, frequently involving the heart valves.[1][2] The hallmark of IE is the formation of vegetations, which are complex structures composed of platelets, fibrin, and bacteria in a biofilm.[2][3] These biofilms create a protected environment for the bacteria, making them tolerant to both the host immune system and antimicrobial agents, which complicates treatment.[2] Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains, is a common and particularly virulent causative pathogen in IE.

Telavancin is a lipoglycopeptide antimicrobial agent with a dual mechanism of action that involves inhibition of cell wall synthesis and rapid disruption of bacterial cell membrane integrity. This dual action provides potent, concentration-dependent bactericidal activity against a broad spectrum of Gram-positive bacteria, including strains with reduced susceptibility to vancomycin. Evaluating the efficacy of new antimicrobial agents like this compound requires models that can accurately simulate the complex environment of an endocardial vegetation. In vitro and in vivo simulated endocardial vegetation models are crucial tools for this purpose, allowing for the study of antibiotic activity against bacteria in a high-density, biofilm-like state.

These application notes provide an overview of protocols for utilizing both in vitro and in vivo simulated endocardial vegetation models to assess the pharmacodynamics and efficacy of this compound.

Data Presentation: this compound Activity

The following tables summarize the quantitative data on this compound's activity against key pathogens associated with infective endocarditis, derived from various in vitro and in vivo models.

Table 1: In Vitro Susceptibility of Key Bacterial Strains

Bacterial StrainTypeThis compound MIC (μg/mL)This compound MBC (μg/mL)Vancomycin MIC (μg/mL)Vancomycin MBC (μg/mL)Reference
S. aureus ATCC 700788GISA148128
S. aureus HIP 5836GISA/VISA488128
S. aureusBiofilm-Producing-MBEC: 0.125 - 2-MBEC: ≥512
S. epidermidisBiofilm-Producing-MBEC: 0.25 - 0.5-MBEC: 16 - 32
E. faecalisBiofilm-Producing-MBEC: 1 - 2-MBEC: ≥512
E. faecalis OG1RFVancomycin-Susceptible0.06---

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBEC: Minimal Biofilm Eradication Concentration; GISA: Glycopeptide-Intermediate Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus.

Table 2: Efficacy of this compound in In Vitro Simulated Endocardial Vegetation Models

Bacterial StrainTypeThis compound RegimenComparator RegimenThis compound Log₁₀ CFU/g Reduction (at 96h)Comparator Log₁₀ CFU/g Reduction (at 96h)Reference
S. aureus 494MRSA10 mg/kg/dayVancomycin 1g q12h2.8 ± 0.5-
S. aureus 1199MSSA10 mg/kg/dayVancomycin 1g q12h2.8 ± 0.3-
S. aureus 1629hGISA10 mg/kg/dayVancomycin 1g q12h4.2 ± 0.2-
S. aureus NJ 992GISA10 mg/kg/dayVancomycin 1g q12h4.1 ± 0.3-

MRSA: Methicillin-Resistant S. aureus; MSSA: Methicillin-Susceptible S. aureus; hGISA: Heterogeneous GISA; GISA: Glycopeptide-Intermediate S. aureus.

Table 3: Efficacy of this compound in In Vivo Animal Models of Endocarditis

Animal ModelBacterial StrainTypeThis compound RegimenComparator RegimenThis compound Median Log₁₀ CFU/gComparator Median Log₁₀ CFU/g% Vegetations Sterilized (this compound vs. Comparator)Reference
RabbitS. aureus ATCC 700788GISA10 mg/kg q24h (2 days)Vancomycin 1g q12h4.66.637% vs. 20%
RabbitS. aureus HIP 5836GISA/VISA10 mg/kg q24h (2 days)Vancomycin 1g q12h4.46.731% vs. 7%
RabbitS. aureus COLMRSA30 mg/kg q12h (4 days)Vancomycin 30 mg/kg q12h4.7 log reduction3.4 log reduction55% (6/11) vs. 30% (3/10)
RabbitS. aureus HIP 5836VISA30 mg/kg q12h (4 days)Vancomycin 30 mg/kg q12h5.5 log reductionNo reduction-
RatE. faecalis OG1RFVSE21 mg/kg q12h (3 days)Ampicillin3.1>6.0-

VSE: Vancomycin-Susceptible Enterococcus.

Experimental Protocols

Protocol 1: In Vitro Simulated Endocardial Vegetation (SEV) Model

This protocol describes a method for creating fibrin-clot vegetations to simulate the environment of endocarditis for antimicrobial testing.

Materials:

  • Bacterial strains of interest (S. aureus, E. faecalis, etc.)

  • Tryptic Soy Broth (TSB) or other suitable growth media

  • Human or rabbit cryoprecipitate

  • Bovine or human thrombin

  • Sterile wire loops or vessel loops

  • One-compartment in vitro infection model with a central port

  • Peristaltic pump

  • This compound and comparator antibiotics

  • Trypsin solution (1.25%) for clot dissolution

  • Phosphate-buffered saline (PBS)

  • Sterile homogenizer

Methodology:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in TSB at 37°C.

    • Harvest bacteria by centrifugation, wash with PBS, and resuspend in a small volume to create a high-density suspension (~10¹⁰ CFU/mL).

  • Formation of Simulated Vegetations:

    • In a sterile tube, mix cryoprecipitate with the concentrated bacterial suspension.

    • Add thrombin to the mixture to initiate clotting.

    • Immediately draw the mixture into a sterile pipette or tubing and allow it to clot around a sterile wire or vessel loop. Alternatively, allow the clot to form in a sterile dish and use a biopsy punch to create uniform vegetations.

    • The final bacterial concentration within the clots should be approximately 5 x 10⁹ CFU/g.

  • In Vitro Pharmacodynamic Model Setup:

    • Suspend 8-10 fibrin clots in the central chamber of the one-compartment model containing fresh growth medium.

    • Use a peristaltic pump to continuously supply fresh medium to the chamber and remove waste, simulating physiological clearance.

  • Antimicrobial Simulation:

    • Administer this compound and comparator agents into the model to simulate human pharmacokinetic profiles. For this compound, a dose of 10 mg/kg once daily is often simulated.

    • The drug concentration is allowed to decrease over the dosing interval to mimic the drug's elimination half-life.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 24, 48, 72, 96 hours), aseptically remove two vegetations from the model.

    • Weigh each vegetation, then place it in a trypsin solution and incubate to dissolve the fibrin matrix.

    • Homogenize the dissolved vegetation.

    • Perform serial dilutions of the homogenate in PBS and plate on appropriate agar to determine the number of viable bacteria (CFU/g of vegetation).

    • Monitor for the development of resistance by plating samples on agar containing the test antibiotic.

Protocol 2: In Vivo Rabbit Model of Aortic Valve Endocarditis

This protocol is adapted from established methods for inducing infective endocarditis in rabbits to test antibiotic efficacy in a live animal model.

Materials:

  • New Zealand White rabbits (2-3 kg)

  • Anesthetic agents (e.g., ketamine, xylazine)

  • Sterile polyethylene catheter

  • Bacterial strain for infection

  • Computer-controlled infusion pump system

  • This compound and comparator antibiotics

  • Surgical instruments

  • Saline and heparin

Methodology:

  • Induction of Sterile Endocarditis:

    • Anesthetize the rabbit.

    • Surgically expose the right carotid artery.

    • Insert a sterile polyethylene catheter into the artery and advance it through the aortic valve into the left ventricle to induce trauma, leading to the formation of a sterile thrombotic vegetation.

    • Secure the catheter in place and close the incision. The presence of the catheter provides a nidus for infection.

  • Bacterial Challenge:

    • 24 hours after catheter placement, intravenously inject a prepared inoculum of the bacterial strain (e.g., 10⁵-10⁶ CFU of S. aureus) via the marginal ear vein to induce infection of the sterile vegetation.

  • Antimicrobial Therapy:

    • Begin antibiotic treatment 12-16 hours after bacterial inoculation.

    • Administer this compound or a comparator antibiotic intravenously using a computer-controlled infusion pump system. This system is crucial for simulating human serum pharmacokinetics.

    • A common regimen for this compound is a simulated human dose of 10 mg/kg once daily.

    • Treatment duration is typically 2 to 4 days.

  • Outcome Assessment:

    • At the end of the treatment period, euthanize the rabbits.

    • Aseptically remove the heart and excise the aortic valve vegetations.

    • Weigh the vegetations.

    • Homogenize the tissue in saline.

    • Perform quantitative cultures by plating serial dilutions of the homogenate to determine the bacterial density (log₁₀ CFU/g of vegetation).

    • Vegetations are considered sterile if no growth is detected in the homogenate.

    • Compare the bacterial titers in treated groups to an untreated control group to determine the reduction in CFU/g.

Visualizations

Diagrams of Experimental Workflows and Mechanisms

G Experimental Workflow for In Vitro SEV Model cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Bacterial Inoculum Preparation p2 Mix Bacteria with Cryoprecipitate & Thrombin p1->p2 p3 Form Simulated Vegetation (Clot) p2->p3 e1 Suspend Vegetations in Model p3->e1 e2 Simulate Human PK of this compound e1->e2 e3 Collect Vegetations at Time Points e2->e3 a1 Dissolve & Homogenize Vegetation e3->a1 a2 Perform Serial Dilutions & Plate a1->a2 a3 Calculate Log10 CFU/g Reduction a2->a3 G Experimental Workflow for In Vivo Rabbit Endocarditis Model cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_outcome Outcome Assessment p1 Induce Sterile Vegetation (Catheter Placement) p2 Bacterial Challenge (IV Injection) p1->p2 e1 Administer this compound (Simulated Human PK) p2->e1 e2 Treat for 2-4 Days e1->e2 a1 Euthanize & Excise Vegetations e2->a1 a2 Homogenize Tissue & Perform Cultures a1->a2 a3 Determine Bacterial Titers (Log10 CFU/g) a2->a3 G This compound's Dual Mechanism of Action cluster_cell Bacterial Cell membrane Cell Membrane cell_wall Peptidoglycan Cell Wall This compound This compound action1 Inhibits Transglycosylation (Cell Wall Synthesis) This compound->action1 action2 Binds to Lipid II, causing Membrane Depolarization & Permeabilization This compound->action2 action1->cell_wall Targets outcome Bactericidal Effect action1->outcome action2->membrane Targets action2->outcome

References

Application Notes and Protocols: Telavancin for the Eradication of Staphylococcus aureus Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus is a formidable pathogen, notorious for its ability to form biofilms on both biological and inanimate surfaces. These structured communities of bacterial cells are encased in a self-produced polymeric matrix, rendering them highly resistant to conventional antibiotic therapies and host immune responses. Telavancin, a semisynthetic lipoglycopeptide antibiotic, has demonstrated significant potential in combating these resilient biofilms. This document provides detailed application notes and protocols for researchers investigating the efficacy of this compound against S. aureus biofilms.

This compound exhibits a dual mechanism of action, which contributes to its potent bactericidal activity. It inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of lipid II, a critical precursor in cell wall formation.[1][2] Additionally, its lipophilic side chain anchors to the bacterial cell membrane, causing depolarization, increased permeability, and leakage of essential cellular components like ATP and K+.[1][2] This multifaceted attack makes this compound a promising candidate for treating biofilm-associated infections.

Data Presentation

The following tables summarize the in vitro activity of this compound against planktonic and biofilm-embedded Staphylococcus aureus, often in comparison to Vancomycin.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimal Biofilm Eradication Concentration (MBEC) of this compound and Vancomycin against Staphylococcus aureus

AgentConcentration Range (µg/mL)Organism StateReference
This compound0.06 - 1.0Planktonic (MIC)[1]
Vancomycin0.5 - 2.0Planktonic (MIC)
This compound 0.125 - 2.0 Biofilm (MBEC)
Vancomycin≥512Biofilm (MBEC)

Note: The Minimal Biofilm Eradication Concentration (MBEC) is defined as the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Signaling Pathways and Mechanisms of Action

While the direct effects of this compound on specific S. aureus biofilm regulatory pathways such as the accessory gene regulator (agr) or the luxS quorum-sensing systems have not been extensively detailed in the current literature, its established dual mechanism of action provides a framework for its anti-biofilm activity.

Below are diagrams illustrating this compound's known mechanisms of action and a general overview of key S. aureus biofilm regulatory pathways.

Telavancin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_cellwall Bacterial Cell Wall Lipid_II Lipid II Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_Synthesis Inhibits Membrane_Integrity Membrane Integrity Cell_Death Bacterial Cell Death Membrane_Integrity->Cell_Death Leads to Peptidoglycan_Synthesis->Cell_Death Leads to This compound This compound This compound->Lipid_II Binds to D-Ala-D-Ala This compound->Membrane_Integrity Disrupts Potential

Caption: this compound's dual mechanism of action.

Saureus_Biofilm_Regulation cluster_QS Quorum Sensing cluster_regulators Global Regulators cluster_biofilm Biofilm Formation agr_system agr System (RNAIII) Biofilm_Formation Biofilm Formation agr_system->Biofilm_Formation Represses luxS_system luxS System (AI-2) luxS_system->Biofilm_Formation Negatively Regulates sarA sarA icaADBC icaADBC Operon (PIA Synthesis) sarA->icaADBC Activates Biofilm_Matrix Extracellular Matrix (eDNA, proteins, PIA) icaADBC->Biofilm_Matrix Produces PIA Biofilm_Matrix->Biofilm_Formation Essential for

Caption: Key regulators of S. aureus biofilm formation.

Experimental Protocols

S. aureus Biofilm Formation and Quantification (Crystal Violet Assay)

This protocol describes a static biofilm formation assay in a 96-well microtiter plate, followed by quantification using crystal violet staining.

Materials:

  • Staphylococcus aureus strain of interest

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Inoculum Preparation:

    • Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture 1:100 in TSB supplemented with 1% glucose.

  • Biofilm Formation:

    • Add 200 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.

    • Include wells with sterile TSB + 1% glucose as a negative control.

    • Incubate the plate statically at 37°C for 24 hours.

  • Crystal Violet Staining:

    • Gently aspirate the culture medium from each well.

    • Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

    • Air dry the plate for 15-20 minutes.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

    • Air dry the plate completely.

  • Quantification:

    • Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate at room temperature for 10-15 minutes with gentle shaking.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm (OD570) using a microplate reader.

Determination of Minimal Biofilm Eradication Concentration (MBEC) using the Calgary Biofilm Device

This protocol outlines the use of the Calgary Biofilm Device (CBD) to determine the MBEC of this compound.

Materials:

  • Calgary Biofilm Device (96-peg lid and corresponding 96-well plate)

  • Staphylococcus aureus strain of interest

  • Appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile 96-well plates

  • Sonicator bath

  • Plate reader

Protocol:

  • Biofilm Formation on CBD Pegs:

    • Prepare an inoculum of S. aureus in the desired growth medium to a concentration of approximately 105 CFU/mL.

    • Add 150 µL of the inoculum to each well of the 96-well plate.

    • Place the CBD peg lid onto the plate, ensuring all pegs are submerged in the culture.

    • Incubate the device at 37°C for 24 hours with gentle shaking to allow for biofilm formation on the pegs.

  • Antibiotic Challenge:

    • Prepare serial twofold dilutions of this compound in fresh growth medium in a new 96-well plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Carefully remove the peg lid from the biofilm growth plate and rinse it gently in a sterile saline solution to remove planktonic cells.

    • Transfer the rinsed peg lid to the 96-well plate containing the this compound dilutions.

    • Incubate at 37°C for 24 hours.

  • Biofilm Eradication Assessment:

    • After incubation, remove the peg lid and rinse it again in sterile saline.

    • Place the peg lid into a new 96-well plate containing 200 µL of fresh growth medium in each well.

    • Sonicate the entire apparatus in a water bath sonicator for 5-10 minutes to dislodge the biofilm bacteria from the pegs.

    • Remove the peg lid, and cover the 96-well plate with a standard lid.

    • Incubate the plate at 37°C for 24 hours.

    • The MBEC is determined as the lowest concentration of this compound that prevents bacterial growth in the well after sonication, which can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow Diagram

Experimental_Workflow cluster_biofilm_formation Biofilm Formation cluster_treatment This compound Treatment cluster_quantification Quantification Start Start: S. aureus Culture Inoculation Inoculate 96-well plate or CBD pegs Start->Inoculation Incubation_24h Incubate 24h at 37°C Inoculation->Incubation_24h Telavancin_Dilution Prepare this compound serial dilutions Incubation_24h->Telavancin_Dilution Challenge Expose biofilm to this compound for 24h Telavancin_Dilution->Challenge Crystal_Violet Crystal Violet Staining (Static Biofilm) Challenge->Crystal_Violet MBEC_Assay MBEC Determination (CBD) Challenge->MBEC_Assay Readout Measure OD570 (CV) or assess growth (MBEC) Crystal_Violet->Readout MBEC_Assay->Readout End End: Data Analysis Readout->End

References

Application of Telavancin in the Treatment of Vancomycin-Intermediate Staphylococcus aureus (VISA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Telavancin, a semisynthetic lipoglycopeptide derived from vancomycin, demonstrates potent in vitro activity against Gram-positive bacteria, including strains of Staphylococcus aureus with reduced susceptibility to vancomycin, such as vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA).[1][2][3] Its utility in treating infections caused by these challenging pathogens is supported by its dual mechanism of action, which involves the inhibition of cell wall synthesis and the disruption of bacterial cell membrane function.[3][4] This leads to rapid, concentration-dependent bactericidal activity.

Mechanism of Action

This compound's primary mechanisms of action against S. aureus are:

  • Inhibition of Peptidoglycan Synthesis: Like vancomycin, this compound's glycopeptide core binds with high affinity to the acyl-D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This prevents the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking.

  • Disruption of Cell Membrane Integrity: The addition of a hydrophobic decylaminoethyl side chain allows this compound to anchor to the bacterial cell membrane. This interaction, facilitated by binding to the membrane-embedded cell wall precursor Lipid II, leads to rapid membrane depolarization, increased permeability, and leakage of cellular components like ATP and potassium. This membrane-disrupting activity is a key differentiator from vancomycin and contributes to its rapid bactericidal effect.

The resistance mechanism in VISA strains often involves a thickened cell wall with an increased number of D-Ala-D-Ala residues that act as decoys, trapping vancomycin molecules and preventing them from reaching their target at the cell membrane. While this compound's MICs can be slightly elevated against VISA compared to vancomycin-susceptible S. aureus (VSSA), its dual mechanism of action and potent activity often overcome this resistance mechanism.

In Vitro Activity

Numerous studies have demonstrated the in vitro potency of this compound against VISA and hVISA isolates. This compound consistently exhibits lower MIC values compared to vancomycin against these strains.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Vancomycin against S. aureus Phenotypes

Organism PhenotypeThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Vancomycin MIC₅₀ (µg/mL)Vancomycin MIC₉₀ (µg/mL)Reference(s)
Methicillin-Resistant S. aureus (MRSA)0.060.06 - 0.250.51
hVISA0.060.12 - 11 - 22
VISA0.06 - 0.120.125 - 148

Table 2: Bactericidal Activity of this compound from Time-Kill Assays against hVISA

AgentConcentrationInoculum (CFU/mL)Time to 99.9% Kill (T₉₉.₉)Reference(s)
This compoundPeak Plasma~10⁶5.6 ± 3.2 h
This compoundTrough Plasma~10⁶12.3 ± 5.2 h
This compoundPeak Plasma~10⁸16.3 ± 3.2 h
This compoundTrough Plasma~10⁸21.4 ± 2.5 h
VancomycinPeak Plasma~10⁶18.8 ± 2.1 h
VancomycinTrough Plasma~10⁶19.1 ± 2.2 h
Clinical Application and Dosing

This compound is approved for the treatment of complicated skin and skin structure infections (cSSSI) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible Gram-positive pathogens, including MRSA. While large-scale clinical trials specifically for VISA infections are limited, case reports and in vitro data suggest its potential as a valuable therapeutic option when vancomycin fails or is not suitable.

  • Standard Dosing: 10 mg/kg administered intravenously once every 24 hours over a 60-minute period.

  • Renal Impairment: Dosage adjustments are necessary for patients with creatinine clearance (CrCl) ≤ 50 mL/min.

    • CrCl 30 to 50 mL/min: 7.5 mg/kg every 24 hours.

    • CrCl 10 to <30 mL/min: 10 mg/kg every 48 hours.

  • Monitoring: Renal function should be monitored before initiation, during, and at the end of therapy.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Materials:

  • VISA isolate(s) and a quality control strain (e.g., S. aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • This compound analytical powder.

  • Sterile 96-well microtiter plates.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Spectrophotometer or McFarland standards.

  • Incubator (35°C ± 2°C).

2. Procedure:

  • Prepare this compound Stock Solution: Accurately weigh and dissolve this compound powder in an appropriate solvent (as recommended by the manufacturer) to create a high-concentration stock solution.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.008 to 4 µg/mL).

  • Prepare Bacterial Inoculum: a. Select 3-5 well-isolated colonies of the VISA strain from an overnight culture on a non-selective agar plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the final bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Time-Kill Analysis

This protocol assesses the bactericidal activity of this compound over time.

1. Materials:

  • VISA isolate.

  • CAMHB.

  • This compound stock solution.

  • Sterile culture tubes.

  • Incubator shaker (35°C ± 2°C).

  • Sterile saline or PBS for dilutions.

  • Tryptic Soy Agar (TSA) plates.

  • Colony counter.

2. Procedure:

  • Prepare Inoculum: Grow an overnight culture of the VISA isolate in CAMHB. Dilute the culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Set Up Test Conditions: Prepare culture tubes containing the bacterial inoculum and this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.

  • Incubation and Sampling: a. Incubate all tubes in a shaker at 35°C. b. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Determine Viable Counts: a. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. b. Plate a specific volume of each appropriate dilution onto TSA plates. c. Incubate the plates at 35°C for 18-24 hours.

  • Data Analysis: a. Count the colonies on the plates to determine the CFU/mL at each time point. b. Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. c. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Visualizations

Telavancin_Mechanism cluster_this compound This compound Molecule cluster_Bacterium S. aureus Cell cluster_Actions Mechanisms of Action This compound This compound Lipid_Tail Lipophilic Side Chain Glycopeptide_Core Glycopeptide Core Lipid_II Lipid II This compound->Lipid_II Binds to Membrane Cell Membrane Lipid_Tail->Membrane Anchors to Peptidoglycan_Precursor Peptidoglycan Precursor (ending in D-Ala-D-Ala) Glycopeptide_Core->Peptidoglycan_Precursor Binds to D-Ala-D-Ala Disruption Membrane Depolarization & Permeabilization Lipid_II->Disruption Inhibition Inhibition of Transglycosylation Peptidoglycan_Precursor->Inhibition Cell_Wall Peptidoglycan Cell Wall Inhibition->Cell_Wall Prevents Synthesis Disruption->Membrane Disrupts Integrity

Caption: Dual mechanism of this compound targeting both cell wall synthesis and cell membrane function.

MIC_Workflow start Start prep_abx Prepare Serial Dilutions of this compound in 96-well plate start->prep_abx prep_inoc Prepare VISA Inoculum (0.5 McFarland) start->prep_inoc inoculate Inoculate Plate Wells prep_abx->inoculate dil_inoc Dilute Inoculum to ~5x10^5 CFU/mL prep_inoc->dil_inoc dil_inoc->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read Plate for Visible Growth incubate->read_mic end Determine MIC read_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

TimeKill_Workflow cluster_loop Sampling Loop start Start prep_inoc Prepare VISA Inoculum (~5x10^5 CFU/mL) start->prep_inoc setup_tubes Add Inoculum & this compound to Culture Tubes (at 0x, 1x, 2x, 4x MIC) prep_inoc->setup_tubes incubate Incubate with Shaking at 35°C setup_tubes->incubate sample Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate_plates Incubate Plates 18-24h plate->incubate_plates count Count Colonies (CFU) incubate_plates->count count->sample Next Time Point analysis Plot log10 CFU/mL vs. Time count->analysis All Time Points Collected end Determine Bactericidal Activity analysis->end

Caption: Experimental workflow for a Time-Kill Assay.

References

Application Notes and Protocols: Time-Kill Assays for Assessing Telavancin's Bactericidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telavancin is a semi-synthetic lipoglycopeptide antibiotic with a dual mechanism of action, making it a potent agent against a range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to the D-Ala-D-Ala terminus of peptidoglycan precursors and by disrupting the bacterial cell membrane's barrier function.[1] This concentration-dependent killing is a critical characteristic for treating serious infections.

Time-kill assays are a fundamental in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. By measuring the rate and extent of bacterial killing, these assays provide valuable data for preclinical evaluation and for understanding the potential therapeutic efficacy of antibiotics like this compound. A bactericidal effect is generally defined as a ≥ 3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum. This document provides detailed protocols and application notes for performing time-kill assays to evaluate the bactericidal activity of this compound.

Data Presentation: Summary of this compound's Bactericidal Activity

The following tables summarize the in vitro bactericidal activity of this compound against various Gram-positive pathogens as determined by time-kill assays in several studies. The data illustrates the concentration-dependent and time-dependent killing characteristics of this compound.

Table 1: Time-Kill Assay Results for this compound against Staphylococcus aureus

Bacterial StrainThis compound Concentration (µg/mL)Time (hours)Mean Log10 CFU/mL ReductionReference
Methicillin-Susceptible S. aureus (MSSA)2x MIC24Bactericidal (>3)
Methicillin-Resistant S. aureus (MRSA)2x MIC24Bactericidal (>3)
MRSA4x MIC24Bactericidal (>3)
hVISA10 mg/kg (simulated)8Bactericidal (>3)
VISA10 mg/kg (simulated)24Bactericidal (>3)
Daptomycin-Nonsusceptible S. aureus10 mg/kg (simulated)8Bactericidal (>3)

*MIC: Minimum Inhibitory Concentration; hVISA: heterogeneous Vancomycin-Intermediate Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus.

Table 2: Time-Kill Assay Results for this compound against Enterococcus faecalis

Bacterial StrainThis compound Concentration (µg/mL)Time (hours)Mean Log10 CFU/mL ReductionReference
Vancomycin-Susceptible E. faecalis5x MIC24~2
Vancomycin-Susceptible E. faecalis (in biofilm)0.125 - 224Eradication

Experimental Protocols

This section provides a detailed methodology for performing a time-kill assay to assess the bactericidal activity of this compound, based on established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Materials and Reagents
  • This compound analytical powder

  • Test bacterial strain(s) (e.g., S. aureus ATCC 29213 as a quality control strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile test tubes or flasks

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Shaker (if required for the test organism)

  • Vortex mixer

  • Colony counter

Protocol Steps
  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound by dissolving the analytical powder in a suitable solvent (e.g., sterile water or as recommended by the manufacturer) to a known concentration.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Prepare serial dilutions of the stock solution in CAMHB to achieve the desired final concentrations for the assay (e.g., 0.5x, 1x, 2x, 4x, and 8x the MIC of the test organism).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 35°C ± 2°C until it reaches the logarithmic phase of growth, typically equivalent to a 0.5 McFarland standard turbidity (approximately 1-2 x 10^8 CFU/mL). Use a spectrophotometer to confirm the turbidity (e.g., an optical density at 625 nm of 0.08 to 0.13).

    • Dilute the bacterial suspension in sterile saline or CAMHB to achieve a final starting inoculum concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the test tubes.

  • Time-Kill Assay Procedure:

    • Dispense the prepared this compound dilutions into sterile test tubes.

    • Include a growth control tube containing only the bacterial inoculum in CAMHB without any this compound.

    • Add the diluted bacterial suspension to each test tube to achieve the final desired bacterial concentration and drug concentration.

    • Vortex each tube gently to ensure thorough mixing.

    • Incubate all tubes at 35°C ± 2°C. Agitation may be required for some organisms to ensure uniform growth.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube. The time zero sample should be taken immediately after adding the inoculum.

  • Enumeration of Viable Bacteria:

    • Perform serial 10-fold dilutions of the collected aliquots in sterile saline or PBS to reduce the bacterial concentration to a countable number.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL.

  • Data Analysis and Interpretation:

    • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)

    • Transform the CFU/mL values to log10 CFU/mL.

    • Plot the mean log10 CFU/mL versus time for each this compound concentration and the growth control.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum at a specific time point.

    • Bacteriostatic activity is defined as a < 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

This compound's Dual Mechanism of Action

Telavancin_Mechanism cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane cluster_wall Cell Wall Synthesis Lipid_II Lipid II Bacterial_Cell_Death Bacterial Cell Death Lipid_II->Bacterial_Cell_Death Membrane Depolarization & Increased Permeability Peptidoglycan_Precursors Peptidoglycan Precursors (D-Ala-D-Ala) Peptidoglycan_Synthesis Peptidoglycan Synthesis Peptidoglycan_Synthesis->Bacterial_Cell_Death Inhibition This compound This compound This compound->Lipid_II Binds to This compound->Peptidoglycan_Precursors Binds to

Caption: this compound's dual mechanism leading to bacterial cell death.

Time-Kill Assay Experimental Workflow

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solutions D Add this compound & Inoculum to Test Tubes A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum to ~5x10^5 CFU/mL B->C C->D E Incubate at 35°C D->E F Sample at Time Points (0, 2, 4, 6, 8, 24h) E->F G Serial Dilution & Plating F->G H Incubate Plates & Count Colonies G->H I Calculate log10 CFU/mL H->I J Plot Time-Kill Curve I->J

Caption: Workflow for a standard time-kill assay experiment.

References

Application Notes and Protocols for Telavancin in Animal Models of MRSA Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview of the use of telavancin in preclinical animal models of Methicillin-Resistant Staphylococcus aureus (MRSA) pneumonia. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacokinetics of this compound.

Introduction

This compound is a lipoglycopeptide antibiotic with a dual mechanism of action, making it a potent agent against Gram-positive bacteria, including MRSA.[1][2] It inhibits the late stages of peptidoglycan biosynthesis, a critical component of the bacterial cell wall, and also disrupts the bacterial cell membrane's barrier function.[1][2][3] This dual action results in rapid, concentration-dependent bactericidal activity. Animal models of pneumonia are crucial for evaluating the in vivo efficacy of antibiotics like this compound, providing data on bacterial clearance, survival, and pharmacokinetic/pharmacodynamic (PK/PD) parameters.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies of this compound in animal models of MRSA pneumonia.

Table 1: Efficacy of this compound in a Murine Model of MRSA Pneumonia
Animal ModelMRSA StrainThis compound DoseComparator(s)Time PointChange in Lung Bacterial Density (log10 CFU/g)Reference
Neutropenic Murine PneumoniaVancomycin-intermediate S. aureus (VISA)Simulating human 10 mg/kg IV q24hVancomycin (simulating human 1 g IV q12h)48 hoursSignificantly greater reduction with this compound in 3 of 4 isolates
Neutropenic Murine PneumoniaVancomycin-heteroresistant S. aureus (hVISA)Simulating human 10 mg/kg IV q24hVancomycin (simulating human 1 g IV q12h)24 and 48 hoursSimilar efficacy to vancomycin
Neutropenic Murine PneumoniaMRSA (Vancomycin MIC ≤ 2 µg/mL)Simulating human 10 mg/kg IV q24hVancomycin (simulating human 1 g IV q12h)24 and 48 hoursSimilar CFU reductions to vancomycin
Neutropenic Murine PneumoniaMRSA (this compound MIC: 0.5 µg/mL)Simulating human 5 and 10 mg/kg IVVancomycin (1 g IV q12h), Linezolid (600 mg IV q12h)48 hoursSignificantly greater reduction compared to vancomycin and linezolid
Table 2: Efficacy of this compound in a Porcine Model of Severe MRSA Pneumonia
Animal ModelMRSA StrainThis compound DoseComparator(s)Outcome MeasureResultReference
Mechanically Ventilated PigsMRSA22.5 mg/kg IV q24hLinezolid (10 mg/kg IV q12h), Saline (Control)MRSA lung burden (log CFU/g) at 48hThis compound: 0.80 ± 1.04, Linezolid: 1.58 ± 1.99, Control: 1.85 ± 1.41 (this compound vs. Control, P < 0.05)
Mechanically Ventilated PigsMRSA22.5 mg/kg IV q24hLinezolid (10 mg/kg IV q12h), Saline (Control)Percentage of positive lung tissue samples for MRSAThis compound: 21.7%, Linezolid: 40.0%, Control: 46.7% (P < 0.001)
Mechanically Ventilated PigsMRSA22.5 mg/kg IV q24hLinezolid (600 mg q12h), Saline (Control)Mean MRSA concentration in tracheal secretions (log cfu/mL)This compound: 3.5 ± 2.1, Linezolid: 4.6 ± 0.9, Control: 4.9 ± 1.7 (p=0.01)

Experimental Protocols

Murine Model of MRSA Pneumonia

This protocol is adapted from studies evaluating antibiotic efficacy in a neutropenic mouse model.

3.1.1. Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • Cyclophosphamide for inducing neutropenia

  • MRSA strain (e.g., USA300)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • This compound for injection

  • Comparator antibiotics (e.g., vancomycin, linezolid)

  • Sterile syringes and needles

  • Tissue homogenizer

3.1.2. Protocol:

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally to mice (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to induce a neutropenic state.

  • Bacterial Inoculum Preparation:

    • Culture the MRSA strain overnight in TSB at 37°C.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL). The exact concentration should be determined by serial dilution and plating on TSA.

  • Induction of Pneumonia:

    • Anesthetize the mice using isoflurane.

    • Administer the MRSA inoculum intranasally (e.g., 50 µL) to induce pneumonia.

  • Drug Administration:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound and comparator antibiotics via the desired route (e.g., subcutaneous or intravenous) at doses that simulate human exposures. For example, a subcutaneous dose of 40 mg/kg every 12 hours in mice can simulate human exposure of 10 mg/kg IV every 24 hours.

  • Assessment of Efficacy:

    • At predetermined time points (e.g., 24 and 48 hours post-treatment initiation), euthanize the mice.

    • Aseptically remove the lungs and homogenize them in sterile PBS.

    • Perform serial dilutions of the lung homogenates and plate on TSA to determine the bacterial load (CFU/g of lung tissue).

    • Calculate the change in bacterial density from untreated control animals.

Porcine Model of Severe MRSA Pneumonia

This protocol is based on a model of severe pneumonia in mechanically ventilated pigs.

3.2.1. Materials:

  • Domestic pigs (e.g., 30-35 kg)

  • Anesthesia and monitoring equipment for large animals

  • Mechanical ventilator

  • Bronchoscope

  • MRSA strain

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Sterile saline

  • This compound for injection

  • Comparator antibiotics (e.g., linezolid)

  • Surgical instruments for tissue collection

3.2.2. Protocol:

  • Animal Preparation and Anesthesia:

    • Anesthetize the pigs and maintain anesthesia throughout the experiment.

    • Intubate the animals and initiate mechanical ventilation.

    • Place necessary catheters for drug administration and monitoring.

  • Bacterial Inoculum Preparation:

    • Prepare a high-concentration MRSA suspension (e.g., 10^6 CFU/mL) in sterile saline.

  • Induction of Pneumonia:

    • Under bronchoscopic guidance, instill a defined volume of the MRSA inoculum into each pulmonary lobe (e.g., 75 mL of 10^6 CFU/mL).

  • Diagnosis of Pneumonia and Treatment Initiation:

    • Monitor the animals for signs of pneumonia (e.g., changes in respiratory parameters, fever).

    • Once pneumonia is established, randomize the pigs into treatment groups.

    • Administer this compound (e.g., 22.5 mg/kg intravenously every 24 hours) and comparator drugs as a continuous infusion or intermittent boluses.

  • Sample Collection and Analysis:

    • Collect tracheal aspirates and perform bronchoalveolar lavage (BAL) at regular intervals (e.g., every 24 hours) to monitor bacterial clearance.

    • After a defined treatment period (e.g., 48 hours), euthanize the animals.

    • Collect lung tissue samples from multiple lobes for quantitative bacteriology (CFU/g) and histopathological analysis.

Visualizations

This compound's Dual Mechanism of Action

Telavancin_Mechanism cluster_CellWall Bacterial Cell Wall Synthesis cluster_Membrane Bacterial Cell Membrane Lipid_II Lipid II Precursor Peptidoglycan_Polymerization Peptidoglycan Polymerization (Transglycosylation) Lipid_II->Peptidoglycan_Polymerization Peptidoglycan_Crosslinking Peptidoglycan Cross-linking (Transpeptidation) Peptidoglycan_Polymerization->Peptidoglycan_Crosslinking Cell_Wall Mature Peptidoglycan Cell Wall Peptidoglycan_Crosslinking->Cell_Wall Cell_Membrane Cell Membrane Integrity Membrane_Potential Stable Membrane Potential Cell_Membrane->Membrane_Potential This compound This compound This compound->Lipid_II Binds to D-Ala-D-Ala terminus This compound->Peptidoglycan_Polymerization Inhibits This compound->Cell_Membrane Disrupts

Caption: Dual mechanism of action of this compound.

Experimental Workflow for a Murine Pneumonia Model

Murine_Pneumonia_Workflow cluster_Preparation Phase 1: Preparation cluster_Infection_Treatment Phase 2: Infection and Treatment cluster_Analysis Phase 3: Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Induce Pneumonia (Intranasal Inoculation) Neutropenia->Infection Inoculum_Prep Prepare MRSA Inoculum Inoculum_Prep->Infection Treatment Administer this compound or Comparator Infection->Treatment Euthanasia Euthanize Mice Treatment->Euthanasia Lung_Harvest Harvest Lungs Euthanasia->Lung_Harvest Bacterial_Load Determine Bacterial Load (CFU/g) Lung_Harvest->Bacterial_Load

Caption: Workflow for a murine MRSA pneumonia study.

References

Application Notes and Protocols for Telavancin Susceptibility Testing of Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Telavancin is a lipoglycopeptide antibiotic with a dual mechanism of action that inhibits bacterial cell wall synthesis and disrupts bacterial membrane integrity.[1] It demonstrates potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Accurate and reproducible in vitro susceptibility testing is crucial for guiding clinical therapy and monitoring the development of resistance.

In 2014, the Clinical and Laboratory Standards Institute (CLSI) revised the reference broth microdilution (BMD) method for this compound susceptibility testing.[2] This revised method, which incorporates dimethyl sulfoxide (DMSO) as the solvent and diluent and adds polysorbate-80 (P-80) to the testing medium, results in more accurate minimum inhibitory concentration (MIC) determinations and demonstrates greater in vitro potency of the drug. These application notes provide detailed protocols for the recommended testing methods for this compound against clinical isolates.

Key Experimental Protocols

Broth Microdilution (BMD) Method (Revised CLSI Reference Method)

The revised CLSI broth microdilution method is the gold standard for determining the MIC of this compound. This method addresses the physicochemical properties of this compound to ensure accurate and reproducible results.

Principle: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with polysorbate-80. Microdilution wells are then inoculated with a standardized suspension of the clinical isolate. Following incubation, the lowest concentration of this compound that completely inhibits visible growth is recorded as the MIC.

Detailed Protocol:

  • Preparation of this compound Stock Solution:

    • Aseptically weigh a suitable amount of this compound powder.

    • Dissolve the powder in 100% DMSO to obtain a stock solution with a high concentration (e.g., 1,600 µg/mL). Use a glass vial for this step.

    • Further dilutions from the stock solution should also be made in 100% DMSO to create intermediate concentrations.

  • Preparation of Microdilution Plates:

    • Perform a 1:100 dilution of the intermediate DMSO-telavancin solutions in CAMHB supplemented with 0.002% polysorbate-80 (P-80) to achieve the final desired concentrations for the MIC panel. The addition of P-80 is critical to prevent the binding of this compound to plastic surfaces.

    • Dispense the final this compound dilutions into the wells of a 96-well microtiter plate. The typical this compound MIC testing range for S. aureus and E. faecalis is 0.008 to 8 µg/mL, and for S. pneumoniae is 0.001 to 1 µg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the clinical isolate.

    • Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth) or saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microdilution plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours. For Streptococcus spp., incubation should be extended to 20-24 hours.

  • Reading and Interpretation of Results:

    • After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Interpret the MIC values according to the breakpoints provided in Table 1.

Disk Diffusion Method

The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution for assessing the susceptibility of bacteria to antimicrobial agents.

Principle: A paper disk impregnated with a standardized amount of this compound (30 µg) is placed on an agar plate inoculated with the clinical isolate. The drug diffuses from the disk into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured and correlated with susceptibility.

Detailed Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the BMD method.

  • Inoculation of Agar Plate:

    • Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

  • Application of this compound Disk:

    • Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours. For staphylococci being tested against vancomycin (and by extension, potentially this compound), a full 24 hours of incubation may be required.

  • Reading and Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.

    • Interpret the zone diameter according to established interpretive criteria.

Gradient Diffusion Method (ETEST®)

The ETEST® is a commercially available gradient diffusion method that provides a quantitative MIC value.

Principle: A plastic strip impregnated with a predefined, continuous gradient of this compound concentrations is placed on an inoculated agar plate. After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.

Detailed Protocol:

  • Inoculum Preparation and Plate Inoculation:

    • Follow the same procedure as for the disk diffusion method to prepare the inoculum and inoculate the MHA plate.

  • Application of ETEST® Strip:

    • Aseptically apply the this compound ETEST® strip to the surface of the inoculated agar.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in an inverted position.

  • Reading and Interpretation of Results:

    • Read the MIC value at the point of intersection of the inhibition ellipse with the MIC scale on the strip.

    • If the intersection is between two-fold dilutions, round up to the next highest value.

    • Interpret the MIC according to the breakpoints in Table 1.

Data Presentation

Table 1: this compound MIC Breakpoints for Susceptibility
OrganismFDA Approved Susceptible Breakpoint (µg/mL)
Staphylococcus aureus≤ 0.12
Streptococcus pyogenes≤ 0.12
Streptococcus agalactiae≤ 0.12
Streptococcus anginosus group≤ 0.06
Enterococcus faecalis (vancomycin-susceptible)≤ 0.25
Table 2: Quality Control (QC) Ranges for this compound Susceptibility Testing (Revised BMD Method)
QC StrainCLSI Approved MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™0.03 - 0.12
Enterococcus faecalis ATCC® 29212™0.03 - 0.12
Streptococcus pneumoniae ATCC® 49619™0.004 - 0.015

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock in DMSO plates Prepare Microdilution Plates with P-80 stock->plates inoculate Inoculate Plates plates->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read Read MIC incubate->read interpret Interpret Results read->interpret

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis inoculum Prepare Standardized Bacterial Inoculum plate_prep Inoculate MHA Plate inoculum->plate_prep apply_disk Apply this compound Disk plate_prep->apply_disk incubate Incubate Plate (16-20h at 35°C) apply_disk->incubate measure Measure Zone Diameter incubate->measure interpret Interpret Results measure->interpret ETEST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis inoculum Prepare Standardized Bacterial Inoculum plate_prep Inoculate MHA Plate inoculum->plate_prep apply_strip Apply ETEST® Strip plate_prep->apply_strip incubate Incubate Plate (16-20h at 35°C) apply_strip->incubate read Read MIC from Strip incubate->read interpret Interpret Results read->interpret

References

Troubleshooting & Optimization

Technical Support Center: Investigating Telavancin Resistance in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the mechanisms of Telavancin resistance in Staphylococcus aureus.

Troubleshooting Guides

This section addresses common issues encountered during experimental work on this compound resistance.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound

Potential Cause Troubleshooting Step
Improper Media Supplementation This compound susceptibility testing requires the addition of 0.002% polysorbate-80 (P-80) to the broth medium to prevent drug loss due to binding to plastic surfaces. Ensure P-80 is added to your Mueller-Hinton Broth (MHB).[1]
Incorrect Solvent for this compound The Clinical and Laboratory Standards Institute (CLSI) recommends using dimethyl sulfoxide (DMSO) as the solvent and diluent for preparing this compound stock solutions.[2]
Inaccurate Inoculum Preparation Prepare the bacterial inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for S. aureus. Verify inoculum density with periodic colony counts.[3]
Reading MICs at Incorrect Timepoints Read MICs after 18 to 24 hours of incubation at 35°C.[1]
Strain Instability The resistance phenotype may be unstable. To maintain the phenotype of vancomycin-intermediate S. aureus (VISA) strains, which can show cross-resistance, subculture on Brain Heart Infusion Agar (BHIA) supplemented with vancomycin.[1]

Issue 2: Difficulty in Inducing High-Level this compound Resistance in the Laboratory

Potential Cause Troubleshooting Step
Infrequent Spontaneous Mutations High-level resistance to this compound is not easily achieved through spontaneous mutation. Consider using serial passage with subinhibitory concentrations of this compound over an extended period (e.g., 20 or more days) to select for resistant mutants.
Suboptimal Selection Pressure Gradually increase the concentration of this compound in the culture medium during serial passage to apply consistent selective pressure.
Initial Strain Susceptibility Some strains of S. aureus may be less prone to developing resistance. If possible, attempt resistance induction in multiple parent strains.

Issue 3: No Significant Difference in Cell Wall Thickness Observed Between Susceptible and Potentially Resistant Isolates

Potential Cause Troubleshooting Step
Inadequate Sample Preparation for TEM Ensure proper fixation, dehydration in a graded ethanol series, and embedding in resin (e.g., Spurr's resin). Thin sections should be appropriately stained with uranyl acetate and lead citrate.
Strain-Specific Resistance Mechanisms Cell wall thickening is not the only mechanism of resistance. Investigate other potential mechanisms such as alterations in cell membrane fluidity or mutations in regulatory genes.
Insufficiently High MIC A significant increase in cell wall thickness is more commonly observed in strains with higher this compound MICs (e.g., ≥1 mg/L).
Measurement Variability Measure the cell wall thickness of multiple cells (at least 10-15) per sample and calculate the average to account for biological variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Staphylococcus aureus?

A1: this compound resistance in S. aureus is multifactorial and not fully elucidated, as high-level resistance is difficult to induce. However, observed mechanisms include:

  • Cell Wall Thickening: An increase in the thickness of the peptidoglycan layer can trap this compound molecules, preventing them from reaching their target, Lipid II, at the cell membrane. This is a common feature in strains with reduced vancomycin susceptibility, which can exhibit cross-resistance to this compound.

  • Alterations in Cell Membrane Properties: Changes in the composition and biophysical properties of the cell membrane, such as increased membrane fluidity, have been observed in laboratory-derived mutants with decreased this compound susceptibility.

  • Genetic Mutations: Mutations in various genes have been associated with reduced this compound susceptibility. These include genes related to the cell wall and two-component regulatory systems such as sdrCDE (cell wall-associated genes), tcaA (teicoplanin resistance-associated transmembrane protein), dltD (D-alanine transfer protein), murE, dltA, vraG (bacitracin export permease), and the yycFG (also known as walKR) regulon. Cross-resistance with daptomycin and vancomycin can be associated with mutations in walK and mprF.

Q2: Is there cross-resistance between this compound, vancomycin, and daptomycin?

A2: Yes, cross-resistance has been observed. Strains with reduced susceptibility to vancomycin (VISA) can exhibit elevated MICs to this compound. Similarly, the selection of resistance to vancomycin or daptomycin can lead to cross-resistance to this compound. This is often linked to shared resistance mechanisms, such as cell wall thickening and mutations in regulatory systems like walKR (yycFG).

Q3: What is the role of two-component systems in this compound resistance?

A3: Two-component systems (TCS) are crucial for sensing and responding to environmental stress, including the presence of cell wall-active antibiotics.

  • GraRS: This system regulates genes that control the net positive surface charge of the bacterium, such as mprF (lysyl-phosphatidylglycerol synthetase) and the dlt operon (involved in D-alanylation of teichoic acids). Alterations in surface charge can affect the binding of positively charged molecules, which could influence this compound activity. Deletion of graRS can increase susceptibility to vancomycin.

  • WalKR (YycFG): This is an essential TCS that regulates cell wall metabolism. Mutations in walK have been identified in strains with resistance to daptomycin and are associated with cross-resistance to other glycopeptides.

  • VraTSR: This three-component system is a key regulator of the cell wall stress response. Mutations in this system can affect susceptibility to cell wall-targeting antibiotics.

Q4: How does this compound's dual mechanism of action impact the development of resistance?

A4: this compound has a dual mechanism of action: it inhibits peptidoglycan synthesis by binding to Lipid II, and it disrupts the bacterial cell membrane potential. This dual action is thought to contribute to its potent bactericidal activity and the difficulty in selecting for high-level resistance. For a bacterium to become resistant, it would likely need to acquire multiple mutations to counteract both mechanisms of action simultaneously.

Quantitative Data Summary

ParameterSusceptible S. aureusThis compound-Resistant/Less Susceptible S. aureusReference
This compound MIC ≤0.12 µg/mL (FDA Breakpoint)0.25 - 1 µg/mL (and higher in lab-derived mutants)
Vancomycin MIC 0.5 - 1 µg/mL≥2 µg/mL (often associated with higher this compound MICs)
Cell Wall Thickness (USA100 strains) Varies by strainSignificantly larger in strains with high this compound MICs compared to those with low MICs (p=0.01)
Cell Wall Thickness (MRSA vs MSSA) MSSA: 17.20 ± 2.58 nmMRSA: 24.42 ± 4.64 nm
Membrane Depolarization (IC50) Not applicable3.6 µg/mL
Inhibition of Peptidoglycan Synthesis (IC50) Not applicable0.14 µM

Experimental Protocols

Determination of this compound Minimum Inhibitory Concentration (MIC)

Principle: Broth microdilution is used to determine the lowest concentration of this compound that inhibits the visible growth of S. aureus.

Methodology:

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB). Supplement the MHB with 0.002% polysorbate-80 (P-80). For daptomycin MIC determination, supplement MHB with calcium to a final concentration of 50 mg/L.

  • This compound Stock Solution: Prepare a stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.

  • Serial Dilutions: Perform two-fold serial dilutions of this compound in the supplemented MHB in a 96-well microtiter plate.

  • Inoculum Preparation: From an overnight culture on an agar plate, suspend well-isolated colonies in a suitable medium to achieve a turbidity equivalent to a 0.5 McFarland standard. This should be diluted to yield a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth.

Assessment of Cell Wall Thickness by Transmission Electron Microscopy (TEM)

Principle: TEM is used to visualize and measure the ultrastructure of the bacterial cell, including the cell wall.

Methodology:

  • Sample Preparation: Grow S. aureus strains to mid-logarithmic phase. Harvest the cells by centrifugation.

  • Fixation: Fix the bacterial pellets in a suitable fixative solution (e.g., 2.5% glutaraldehyde in a cacodylate or phosphate buffer).

  • Dehydration: Dehydrate the fixed pellets through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

  • Embedding: Infiltrate and embed the dehydrated pellets in an epoxy resin such as Spurr's resin.

  • Sectioning: Use an ultramicrotome to cut thin sections (60-90 nm) of the embedded samples.

  • Staining: Stain the thin sections with heavy metal stains such as uranyl acetate and lead citrate to enhance contrast.

  • Imaging: Visualize the sections using a transmission electron microscope. Capture images at a high magnification.

  • Measurement: Use image analysis software to measure the cell wall thickness of multiple cells (at least 10-15) from different fields of view for each sample. Calculate the average thickness and standard deviation.

Analysis of Cell Membrane Fluidity via Fluorescence Polarization

Principle: This method uses the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure membrane fluidity. The degree of fluorescence polarization is inversely proportional to membrane fluidity.

Methodology:

  • Bacterial Culture: Grow S. aureus to the desired growth phase and harvest by centrifugation.

  • Washing: Wash the cell pellets twice with phosphate-buffered saline (PBS, pH 7.4).

  • Cell Suspension: Resuspend the cells in fresh PBS to a standardized density (e.g., 2.0 McFarland units).

  • DPH Labeling: Add DPH to the cell suspension to a final concentration of 2 µM. Incubate for 10 minutes at 37°C with shaking.

  • Fluorescence Polarization Measurement:

    • Use a spectrofluorometer equipped with polarizers.

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the polarized excitation light.

  • Calculation of Anisotropy (r): Calculate the fluorescence anisotropy (a measure related to polarization) using the following formula:

    • r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

    • Where G is the grating factor of the instrument.

  • Interpretation: Higher anisotropy values indicate lower membrane fluidity.

Measurement of Bacterial Membrane Depolarization

Principle: Voltage-sensitive dyes, such as DiSC₃(5), are used to monitor changes in the bacterial membrane potential. Depolarization of the membrane leads to a change in the fluorescence of the dye.

Methodology:

  • Bacterial Culture and Washing: Grow S. aureus to the early to mid-logarithmic phase. Harvest the cells and wash them with a suitable buffer (e.g., a buffer containing 250 mM sucrose, 5 mM MgSO₄, and 10 mM potassium phosphate, pH 7.0).

  • Cell Suspension: Resuspend the cells in the same buffer to a specific optical density (e.g., A₆₀₀ of 0.085).

  • Dye Loading: Add the voltage-sensitive dye DiSC₃(5) to the cell suspension (e.g., at a final concentration of 1-2 µM). Allow the dye to incorporate into the polarized membranes until a stable baseline fluorescence is achieved.

  • Fluorescence Monitoring: Place the cell suspension in a fluorometer and monitor the fluorescence at the appropriate excitation and emission wavelengths for DiSC₃(5) (e.g., excitation at 600 nm and emission at 660 nm).

  • Addition of this compound: Add this compound at the desired concentration to the cuvette and continue to record the fluorescence over time.

  • Controls: Include a negative control (no antibiotic) and a positive control for depolarization (e.g., using a protonophore like CCCP or an ionophore like valinomycin).

  • Data Analysis: An increase in DiSC₃(5) fluorescence indicates membrane depolarization. The rate and extent of the fluorescence change can be quantified.

Visualizations

Telavancin_Resistance_Mechanisms cluster_resistance Resistance Mechanisms cluster_phenotypes Phenotypic Outcomes cluster_genes Associated Genes & Systems Thickened_CW Thickened Cell Wall Reduced_Binding Reduced this compound Binding (Trapping in Cell Wall) Thickened_CW->Reduced_Binding Altered_Membrane Altered Membrane Properties Reduced_Depolarization Reduced Membrane Depolarization Altered_Membrane->Reduced_Depolarization Genetic_Mutations Genetic Mutations Genetic_Mutations->Thickened_CW Leads to Genetic_Mutations->Altered_Membrane Leads to walKR walKR (yycFG) graRS graRS vraTSR vraTSR mprF mprF dlt dlt operon rpoBC rpoB, rpoC Cross_Resistance Cross-Resistance (Vancomycin, Daptomycin) Reduced_Binding->Cross_Resistance Reduced_Depolarization->Cross_Resistance walKR->Thickened_CW Regulates graRS->mprF Regulates graRS->dlt Regulates vraTSR->Thickened_CW Stress Response mprF->Altered_Membrane Modifies dlt->Altered_Membrane Modifies rpoBC->Thickened_CW Global Regulation rpoBC->Altered_Membrane Global Regulation This compound This compound Exposure This compound->Thickened_CW Induces/Selects for This compound->Altered_Membrane Induces/Selects for This compound->Genetic_Mutations Induces/Selects for

Caption: Overview of this compound resistance mechanisms in S. aureus.

GraRS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GraS GraS (Sensor Kinase) GraR GraR (Response Regulator) GraS->GraR MprF MprF L_PG Lysyl-PG MprF->L_PG Synthesizes Dlt_proteins Dlt Proteins D_Ala_TA D-alanyl-TA Dlt_proteins->D_Ala_TA D-alanylates mprF_gene mprF gene GraR->mprF_gene Activates Transcription dlt_operon dlt operon GraR->dlt_operon Activates Transcription mprF_gene->MprF Expresses dlt_operon->Dlt_proteins Expresses Positive_Charge Positive_Charge L_PG->Positive_Charge Increase Net Positive Surface Charge TA Teichoic Acids D_Ala_TA->Positive_Charge Increase Net Positive Surface Charge Signal Cell Envelope Stress Signal (e.g., Cationic Peptides) Signal->GraS Activates

Caption: GraRS signaling pathway in response to cell envelope stress.

Experimental_Workflow_Resistance_Characterization cluster_pheno Phenotypic Assays cluster_geno Genotypic Assays Start Start: S. aureus Isolate Resistance_Induction Resistance Induction (Serial Passage with this compound) Start->Resistance_Induction MIC_Testing MIC Determination (this compound, Vancomycin, Daptomycin) Resistance_Induction->MIC_Testing Phenotypic_Analysis Phenotypic Analysis MIC_Testing->Phenotypic_Analysis Genotypic_Analysis Genotypic Analysis MIC_Testing->Genotypic_Analysis Resistant_Isolate Characterized Resistant Isolate Phenotypic_Analysis->Resistant_Isolate TEM Cell Wall Thickness (TEM) Phenotypic_Analysis->TEM Membrane_Fluidity Membrane Fluidity (DPH) Phenotypic_Analysis->Membrane_Fluidity Membrane_Potential Membrane Depolarization (DiSC3(5)) Phenotypic_Analysis->Membrane_Potential Genotypic_Analysis->Resistant_Isolate WGS Whole Genome Sequencing Genotypic_Analysis->WGS qPCR RT-qPCR (e.g., vraTSR, graRS expression) Genotypic_Analysis->qPCR

Caption: Experimental workflow for characterizing this compound resistance.

References

Technical Support Center: Overcoming Challenges in Telavancin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Telavancin susceptibility testing. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during this compound susceptibility testing experiments.

Problem Possible Cause Recommended Solution
Higher than expected Minimum Inhibitory Concentration (MIC) values. Use of outdated testing methods. This compound is prone to binding to plastic surfaces of microtiter plates, leading to a lower effective concentration of the drug.Ensure the use of the revised Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines. These methods include the addition of Polysorbate-80 (P-80) at a final concentration of 0.002% to the broth medium to prevent the drug from binding to plastics.
Improper solvent used for this compound stock solution preparation. This compound has low water solubility.Prepare the this compound stock solution in 100% dimethyl sulfoxide (DMSO) as recommended by the revised CLSI guidelines.
Inconsistent or variable MIC results between experiments. Inconsistent addition of Polysorbate-80 (P-80).Prepare a stock solution of P-80 and add it to the Mueller-Hinton broth (MHB) to a final concentration of 0.002% before dispensing into microtiter plates. Ensure thorough mixing.
Variability in inoculum preparation.Standardize the inoculum density using a spectrophotometer or a McFarland standard to ensure a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
No zone of inhibition or unexpectedly small zone in disk diffusion testing. Use of incorrect disk content.Use disks containing 30 µg of this compound for the Kirby-Bauer disk diffusion method.
Inappropriate agar depth or pH.Ensure Mueller-Hinton agar plates are poured to a uniform depth of 4 mm and that the pH is between 7.2 and 7.4.
Disk diffusion is generally considered unreliable for this compound and may not distinguish between wild-type and resistant isolates.Broth microdilution is the recommended method for accurate this compound susceptibility testing.
Reduced this compound activity against S. aureus strains with elevated vancomycin MICs. Organisms with reduced susceptibility to vancomycin (e.g., VISA) may exhibit slightly higher this compound MICs due to mechanisms like cell wall thickening.While this compound MICs may be slightly elevated, they are often still within the susceptible range. It is crucial to interpret the results based on the current FDA or EUCAST breakpoints.

Frequently Asked Questions (FAQs)

Q1: Why were the CLSI and EUCAST guidelines for this compound susceptibility testing revised?

A1: The guidelines were revised to address the physicochemical properties of this compound. The previous methods resulted in inaccurately high MIC values due to the drug's propensity to bind to plastic labware and its poor solubility in aqueous solutions. The revised methods, which include the use of Polysorbate-80 (P-80) and dimethyl sulfoxide (DMSO), provide more accurate and reproducible results.

Q2: What is the impact of the revised testing methodology on this compound MIC values?

A2: The revised broth microdilution method yields this compound MIC values that are 2- to 8-fold lower than those obtained with the previous method, particularly for staphylococci and enterococci.

Q3: Can vancomycin susceptibility results be used to predict this compound susceptibility?

A3: For Staphylococcus aureus, Enterococcus faecalis (vancomycin-susceptible isolates), and streptococci, there is a high rate of agreement between vancomycin and this compound susceptibility. However, for vancomycin-intermediate S. aureus (VISA), direct this compound susceptibility testing is recommended.

Q4: Does the presence of pulmonary surfactant affect this compound's activity?

A4: No, studies have shown that pulmonary surfactant does not have a detectable effect on the in vitro activity of this compound. This is in contrast to daptomycin, whose activity is significantly diminished by pulmonary surfactant.

Q5: What is the mechanism of action of this compound?

A5: this compound has a dual mechanism of action. It inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, similar to vancomycin. Additionally, its lipophilic side chain interacts with the bacterial cell membrane, causing depolarization and increasing permeability, which leads to rapid, concentration-dependent bactericidal activity.

Quantitative Data

Table 1: this compound MIC Distribution against Various Gram-Positive Organisms using the Revised Broth Microdilution Method
OrganismNMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (MSSA)-0.03 - 0.060.06≤0.06 - 2
Staphylococcus aureus (MRSA)-0.03 - 0.060.06≤0.06 - 2
Enterococcus faecalis (Vancomycin-susceptible)-0.120.12≤0.06 - 2
Enterococcus faecium (Vancomycin-susceptible)-0.030.060.015 - 0.5
Streptococcus pneumoniae-≤0.015≤0.015-
Streptococcus pyogenes-≤0.0150.03-
Streptococcus agalactiae-0.030.06-
Streptococcus anginosus group-≤0.0150.03-

Data compiled from multiple sources.

Table 2: FDA and EUCAST Interpretive Breakpoints for this compound MICs (µg/mL)
OrganismFDA Breakpoint (Susceptible)EUCAST Breakpoint (Susceptible)
Staphylococcus aureus≤0.12≤0.12
Streptococcus pyogenes≤0.12-
Streptococcus agalactiae≤0.12-
Streptococcus anginosus group≤0.06-
Enterococcus faecalis (vancomycin-susceptible)≤0.25-

Note: EUCAST recommends that MRSA isolates susceptible to vancomycin can be reported as susceptible to this compound. Breakpoint criteria are subject to change; refer to the latest CLSI and EUCAST documents for the most current information.

Experimental Protocols

Broth Microdilution Method (Revised CLSI Guideline)
  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% dimethyl sulfoxide (DMSO) to a concentration of 1.28 mg/mL.

  • Preparation of Mueller-Hinton Broth (MHB):

    • Prepare cation-adjusted MHB according to the manufacturer's instructions.

    • Add Polysorbate-80 (P-80) to the MHB to a final concentration of 0.002%. For example, add 20 µL of a 10% P-80 stock solution to 100 mL of MHB.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in the P-80 supplemented MHB in a 96-well microtiter plate to achieve the desired final concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, prepare a bacterial suspension in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in MHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer)
  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Application of Disks:

    • Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar plate.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-18 hours in ambient air.

  • Reading Results:

    • Measure the diameter of the zone of inhibition in millimeters. Interpret the results based on the established zone diameter breakpoints from CLSI or EUCAST. Note that disk diffusion is considered less reliable for this compound.

Visualizations

Telavancin_Troubleshooting_Workflow start Start: Inconsistent or High This compound MIC Results check_method Is the revised CLSI/EUCAST method being used? start->check_method use_revised_method Action: Implement revised protocol. (Add 0.002% P-80, use DMSO for stock) check_method->use_revised_method No check_p80 Is Polysorbate-80 (P-80) concentration correct? check_method->check_p80 Yes use_revised_method->check_p80 correct_p80 Action: Ensure 0.002% final concentration of P-80 in broth. check_p80->correct_p80 No check_dmso Is this compound stock prepared in 100% DMSO? check_p80->check_dmso Yes correct_p80->check_dmso correct_dmso Action: Re-prepare stock solution using 100% DMSO. check_dmso->correct_dmso No check_inoculum Is inoculum density standardized (0.5 McFarland)? check_dmso->check_inoculum Yes correct_dmso->check_inoculum correct_inoculum Action: Standardize inoculum using a McFarland standard. check_inoculum->correct_inoculum No end_good Result: Accurate and Reproducible MICs check_inoculum->end_good Yes correct_inoculum->end_good

Caption: Troubleshooting workflow for this compound MIC testing.

Broth_Microdilution_Workflow prep_stock 1. Prepare this compound Stock in 100% DMSO serial_dilution 3. Perform Serial Dilutions in Microtiter Plate prep_stock->serial_dilution prep_media 2. Prepare MHB with 0.002% Polysorbate-80 prep_media->serial_dilution inoculate 5. Inoculate Wells to ~5x10^5 CFU/mL serial_dilution->inoculate prep_inoculum 4. Prepare Standardized Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 6. Incubate at 35°C for 16-20 hours inoculate->incubate read_mic 7. Read MIC (Lowest concentration with no growth) incubate->read_mic

Technical Support Center: Optimizing Telavancin Dosage in Renal Impairment Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with telavancin in the context of renal impairment.

Frequently Asked Questions (FAQs)

Q1: What are the standard dosage adjustments for this compound in patients with renal impairment?

A1: this compound dosage adjustments are based on creatinine clearance (CrCl). Since this compound is primarily eliminated by the kidneys, a dosage adjustment is necessary for patients with a CrCl of 50 mL/min or less.[1][2] For patients with moderate to severe pre-existing renal impairment (CrCl ≤ 50 mL/min) being treated for hospital-acquired bacterial pneumonia/ventilator-associated bacterial pneumonia (HABP/VABP), there is an observed increase in mortality compared to vancomycin.[1] Therefore, the use of this compound in these patients should only be considered when the potential benefit outweighs the risk.[1]

Q2: What is the pharmacokinetic/pharmacodynamic (PK/PD) target for this compound efficacy?

A2: The key PK/PD index for this compound efficacy is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[3] A target AUC/MIC ratio of ≥219 has been associated with successful outcomes in clinical trials for complicated skin and skin structure infections (cSSSI).

Q3: How does hemodialysis affect this compound concentrations?

A3: Hemodialysis with high-permeability hemodialyzers can remove a significant amount of this compound, approximately one-third of the body's load. This necessitates careful consideration of dosing in patients undergoing hemodialysis. A recommended dosage for patients on hemodialysis is 5 mg/kg every 48 hours, administered after dialysis. Dose adjustments may be necessary if hemodialysis is initiated within 3 hours of this compound administration.

Q4: What are the primary safety concerns when using this compound in subjects with renal impairment?

A4: The primary safety concerns are nephrotoxicity and increased mortality in certain patient populations. New onset or worsening of renal impairment has been observed in patients treated with this compound. It is crucial to monitor renal function before, during (at 48- to 72-hour intervals), and after therapy. Patients with pre-existing moderate to severe renal impairment (CrCl ≤ 50 mL/min) treated for HABP/VABP have shown increased mortality compared to vancomycin.

Troubleshooting Guide

Problem: Suboptimal therapeutic response in a patient with moderate renal impairment (CrCl 30-50 mL/min).

  • Possible Cause: Inadequate drug exposure due to incorrect dosage.

  • Troubleshooting Steps:

    • Verify the patient's current this compound dosage regimen. The recommended dose for this population is 7.5 mg/kg intravenously every 24 hours.

    • Confirm the accuracy of the creatinine clearance calculation. The Cockcroft-Gault formula is commonly used.

    • Consider therapeutic drug monitoring (TDM) to measure this compound plasma concentrations and calculate the AUC/MIC ratio, ensuring it meets the target of ≥219.

Problem: Worsening renal function observed during this compound therapy.

  • Possible Cause: this compound-induced nephrotoxicity.

  • Troubleshooting Steps:

    • Intensify renal function monitoring (e.g., daily serum creatinine).

    • Evaluate for other potential causes of acute kidney injury.

    • Assess the continued need for this compound and consider alternative therapies if clinically appropriate.

    • Ensure the patient is not receiving other concomitant nephrotoxic medications.

Data Presentation

Table 1: Recommended this compound Dosage Adjustments in Renal Impairment

Creatinine Clearance (CrCl) (mL/min)Recommended Dosage RegimenReference(s)
>5010 mg/kg every 24 hours
30 - 507.5 mg/kg every 24 hours
10 - <3010 mg/kg every 48 hours
<10 (including hemodialysis)Insufficient data for a specific recommendation; consider 5 mg/kg every 48 hours post-hemodialysis.

Table 2: Pharmacokinetic Parameters of this compound in Varying Degrees of Renal Function

Renal Function CategoryMean Half-life (hours)Mean Clearance (mL/h/kg)Reference(s)
Normal6.5 - 6.913.7 - 17.0
Severe Renal Impairment11.8 - 14.56.18 - 6.5
End-Stage Renal Disease (on Hemodialysis)13.1 (on dialysis) - 20.9 (off dialysis)11.2 (on dialysis) - 5.9 (off dialysis)

Experimental Protocols

Protocol 1: Estimation of Creatinine Clearance

The Cockcroft-Gault equation is a commonly used method to estimate creatinine clearance (CrCl) for the purpose of this compound dosage adjustment.

  • Formula:

    • For males: CrCl (mL/min) = [(140 - age in years) x weight in kg] / (72 x serum creatinine in mg/dL)

    • For females: CrCl (mL/min) = 0.85 x [(140 - age in years) x weight in kg] / (72 x serum creatinine in mg/dL)

  • Procedure:

    • Obtain the patient's age, weight, and serum creatinine level.

    • Use the appropriate formula to calculate the estimated CrCl.

    • Adjust the this compound dosage based on the calculated CrCl as per the recommendations in Table 1.

Protocol 2: Monte Carlo Simulation for Probability of Target Attainment (PTA) Analysis

Monte Carlo simulation is a computational method used to assess the likelihood that a specific dosing regimen will achieve the desired PK/PD target in a population.

  • Methodology:

    • Develop a Population Pharmacokinetic (PK) Model: Utilize a previously established population PK model for this compound, which describes the drug's absorption, distribution, metabolism, and excretion in the target population.

    • Define Patient Covariates: Incorporate patient characteristics that influence this compound PK, such as renal function (CrCl), into the model.

    • Simulate Concentration-Time Profiles: Generate a large number of individual concentration-time profiles (e.g., 10,000 subjects) by randomly sampling from the distributions of the PK parameters and patient covariates.

    • Calculate AUC: For each simulated profile, calculate the area under the concentration-time curve (AUC) over the dosing interval.

    • Determine PTA: For a range of minimum inhibitory concentrations (MICs), calculate the percentage of simulated subjects that achieve the target AUC/MIC ratio (e.g., ≥219).

Visualizations

experimental_workflow Experimental Workflow for this compound Dosing Optimization cluster_patient_assessment Patient Assessment cluster_dosing_decision Dosing Decision cluster_monitoring Monitoring cluster_adjustment Dosage Adjustment Patient Patient with Suspected Gram-Positive Infection Measure_SCr Measure Serum Creatinine (SCr) Patient->Measure_SCr Calculate_CrCl Calculate Creatinine Clearance (CrCl) Measure_SCr->Calculate_CrCl Dose_Selection Select this compound Dose Based on CrCl Calculate_CrCl->Dose_Selection Administration Administer this compound Dose_Selection->Administration Monitor_Renal Monitor Renal Function (SCr every 48-72h) Administration->Monitor_Renal Monitor_Efficacy Monitor Clinical Efficacy Administration->Monitor_Efficacy Assess_Response Assess Therapeutic Response & Renal Status Monitor_Renal->Assess_Response Monitor_Efficacy->Assess_Response Assess_Response->Administration If response is adequate and renal function stable Adjust_Dose Adjust Dose or Consider Alternatives Assess_Response->Adjust_Dose If suboptimal response or worsening renal function

Caption: Workflow for this compound Dosing and Monitoring in Renal Impairment.

signaling_pathway Decision Pathway for this compound Dosing in Renal Impairment Start Patient Requiring This compound Therapy Assess_Renal Assess Renal Function (Calculate CrCl) Start->Assess_Renal CrCl_gt_50 CrCl > 50 mL/min? Assess_Renal->CrCl_gt_50 Dose_10mg 10 mg/kg q24h CrCl_gt_50->Dose_10mg Yes CrCl_30_50 CrCl 30-50 mL/min? CrCl_gt_50->CrCl_30_50 No End Monitor Patient Dose_10mg->End Dose_7_5mg 7.5 mg/kg q24h CrCl_30_50->Dose_7_5mg Yes CrCl_10_30 CrCl 10-<30 mL/min? CrCl_30_50->CrCl_10_30 No Dose_7_5mg->End Dose_10mg_q48h 10 mg/kg q48h CrCl_10_30->Dose_10mg_q48h Yes CrCl_lt_10 CrCl < 10 mL/min (or on HD)? CrCl_10_30->CrCl_lt_10 No Dose_10mg_q48h->End Dose_HD Insufficient Data Consider 5 mg/kg q48h post-HD CrCl_lt_10->Dose_HD Yes Dose_HD->End

Caption: this compound Dosage Decision Tree Based on Creatinine Clearance.

References

Technical Support Center: Investigating Telavancin Treatment Failure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Telavancin treatment failure in persistent infections.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during in vitro and in vivo experiments involving this compound.

Question 1: Why am I observing high Minimum Inhibitory Concentrations (MICs) for this compound against my bacterial isolates?

Answer: Several factors could contribute to elevated this compound MICs.

  • Inherent Resistance: The bacterial strain may possess intrinsic resistance mechanisms to glycopeptides. This compound is a semi-synthetic derivative of vancomycin and shares a similar glycopeptide core.[1][2] While it has a dual mechanism of action, cross-resistance can occur.[3]

  • Previous Vancomycin Exposure: Isolates with a history of vancomycin exposure, such as vancomycin-intermediate S. aureus (VISA) or heterogeneous VISA (hVISA), may exhibit reduced susceptibility to this compound.[1][2]

  • Improper MIC Testing Methodology: Ensure you are following the revised Clinical and Laboratory Standards Institute (CLSI) guidelines for this compound susceptibility testing. The method was updated in 2014 to improve accuracy and reproducibility, and it incorporates 0.002% polysorbate 80 in the dilution broth. Using older methods may yield inaccurately high MICs.

Question 2: My time-kill assays show bacteriostatic activity instead of the expected bactericidal effect. What could be the reason?

Answer: A lack of bactericidal activity in time-kill assays can be multifactorial.

  • Suboptimal Drug Concentration: this compound exhibits concentration-dependent bactericidal activity. Ensure that the concentrations used in your assay (e.g., 1x, 2x, 4x MIC) are appropriate. Testing at 4x MIC is often required to demonstrate bactericidal activity, defined as a ≥3 log10 reduction in CFU/ml within 24 hours.

  • Bacterial Growth Phase: The bactericidal activity of many antibiotics, including this compound, is most pronounced against actively dividing bacteria. If your inoculum is from a stationary phase culture, you may observe reduced killing.

  • Biofilm Formation: Bacteria embedded in biofilms are notoriously resistant to antibiotics. This compound has shown activity against biofilms, but higher concentrations may be required compared to planktonic bacteria.

  • Strain-Specific Characteristics: Some strains may exhibit tolerance, where they are inhibited but not effectively killed by the antibiotic.

Question 3: I have identified a this compound-resistant mutant in the lab. How do I begin to characterize the resistance mechanism?

Answer: Characterizing a novel resistance mechanism requires a multi-pronged approach.

  • Genomic Analysis: Perform whole-genome sequencing (WGS) of the resistant mutant and its susceptible parent strain. Look for mutations (SNPs, indels) in genes known to be involved in glycopeptide resistance, such as those related to cell wall synthesis, cell membrane composition, and two-component regulatory systems.

  • Transcriptomic Analysis: Use RNA-sequencing or microarray analysis to compare the gene expression profiles of the resistant and susceptible strains in the presence and absence of this compound. Upregulation of genes involved in cell wall thickening, efflux pumps, or stress responses could indicate their role in resistance.

  • Phenotypic Assays: Conduct assays to assess changes in cell wall thickness (e.g., transmission electron microscopy), membrane fluidity, and autolytic activity.

Data Presentation

Table 1: this compound MIC Values for Staphylococcus aureus Strains with Different Resistance Phenotypes

S. aureus PhenotypeThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Methicillin-Susceptible (MSSA)≤0.060.06
Methicillin-Resistant (MRSA)0.060.12
hVISA0.060.12
VISA0.120.25
VRSA0.51.0

Data compiled from multiple in vitro studies.

Table 2: Clinical Efficacy of this compound in Phase 3 Trials

Infection TypeComparatorPatient PopulationClinical Cure Rate (this compound)Clinical Cure Rate (Comparator)
Complicated Skin and Skin Structure Infections (cSSSI)VancomycinClinically Evaluable (CE)88.3%87.1%
Hospital-Acquired/Ventilator-Associated Pneumonia (HAP/VAP)VancomycinClinically Evaluable (CE)82.4%80.7%
HAP/VAP with only Gram-positive pathogensVancomycinMicrobiologically Evaluable85.0%75.2%

Data from pooled analyses of Phase 3 clinical trials.

Experimental Protocols

1. Broth Microdilution MIC Assay for this compound (Revised CLSI Method)

This protocol is based on the updated CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound powder

  • Polysorbate 80 (P80)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.

  • Prepare Working Solutions: Create a series of two-fold dilutions of this compound in CAMHB.

  • Add Polysorbate 80: Supplement the CAMHB with P80 to a final concentration of 0.002%.

  • Inoculate Plates: Add 50 µL of the appropriate this compound dilution to each well of a 96-well plate.

  • Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate Wells: Add 50 µL of the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. In Vitro Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • CAMHB supplemented with 0.002% P80

  • This compound

  • Bacterial inoculum in logarithmic growth phase

  • Sterile saline

  • Tryptic soy agar (TSA) plates

Procedure:

  • Prepare Cultures: Grow bacteria to the early- to mid-logarithmic phase.

  • Prepare Test Tubes: Set up tubes containing CAMHB with this compound at desired concentrations (e.g., 0x, 1x, 2x, 4x MIC).

  • Inoculate Tubes: Inoculate the tubes with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubate: Incubate the tubes at 37°C with shaking.

  • Sample at Time Points: At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw an aliquot from each tube.

  • Serial Dilutions: Perform serial dilutions of the aliquots in sterile saline.

  • Plate and Incubate: Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.

  • Count Colonies: Count the colonies on the plates to determine the CFU/mL at each time point.

  • Plot Data: Plot log10 CFU/mL versus time to generate the time-kill curves.

Visualizations

Telavancin_Mechanism_of_Action This compound This compound Lipid_II Lipid II Precursor This compound->Lipid_II Binds to D-Ala-D-Ala terminus Peptidoglycan_Synthesis Peptidoglycan Synthesis This compound->Peptidoglycan_Synthesis Inhibits Transglycosylation Cell_Membrane Bacterial Cell Membrane This compound->Cell_Membrane Anchors via lipophilic side chain Lipid_II->Peptidoglycan_Synthesis Bactericidal_Activity Bactericidal Activity Peptidoglycan_Synthesis->Bactericidal_Activity Membrane_Disruption Membrane Depolarization & Increased Permeability Cell_Membrane->Membrane_Disruption Membrane_Disruption->Bactericidal_Activity

Caption: Dual mechanism of action of this compound.

Telavancin_Resistance_Investigation_Workflow cluster_phenotypic Phenotypic Analysis cluster_genomic Genomic & Transcriptomic Analysis cluster_functional Functional Characterization MIC_Testing MIC Determination (Broth Microdilution/E-test) Time_Kill Time-Kill Assays MIC_Testing->Time_Kill If MIC is elevated WGS Whole Genome Sequencing Time_Kill->WGS If reduced bactericidal activity RNA_Seq RNA-Sequencing WGS->RNA_Seq Identify mutations Cell_Wall_Analysis Cell Wall Thickness (TEM) WGS->Cell_Wall_Analysis Membrane_Analysis Membrane Fluidity Assays WGS->Membrane_Analysis RNA_Seq->Cell_Wall_Analysis Identify differentially expressed genes RNA_Seq->Membrane_Analysis Conclusion Elucidation of Resistance Mechanism Cell_Wall_Analysis->Conclusion Membrane_Analysis->Conclusion Start Clinical Isolate with Suspected Resistance Start->MIC_Testing

Caption: Workflow for investigating this compound resistance.

References

Strategies to minimize Telavancin-induced adverse events in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telavancin. Our goal is to help you minimize adverse events in your research and ensure the highest quality data.

Troubleshooting Guides

Issue: Unexpected signs of nephrotoxicity in animal models.

Question: We are observing elevated serum creatinine and blood urea nitrogen (BUN) levels in our animal models treated with this compound. How can we mitigate this?

Answer:

This compound can induce nephrotoxicity, primarily through acute tubular injury.[1][2] To mitigate this in your research, consider the following strategies:

  • Dose Adjustment: If your experimental design allows, consider adjusting the this compound dose. In clinical settings, dose adjustments are recommended for patients with pre-existing renal impairment.[3][4]

  • Hydration: Ensure adequate hydration of the animals. Dehydration can exacerbate kidney injury.

  • Monitor Early Biomarkers: Instead of relying solely on serum creatinine and BUN, which are markers of later-stage kidney damage, consider monitoring early biomarkers of renal injury. Kidney Injury Molecule-1 (KIM-1) has been shown to be an early indicator of this compound-induced kidney injury in animal models.[2]

  • Histopathology: At the end of your study, perform a thorough histopathological examination of the kidneys to assess for acute tubular injury, lysosomal proliferation, and acute interstitial nephritis.

Issue: Infusion-related reactions observed during administration.

Question: Our research subjects are exhibiting signs of "Red Man Syndrome" (flushing, rash, pruritus) during this compound infusion. What is the appropriate response?

Answer:

Infusion-related reactions, sometimes referred to as "Red Man Syndrome," are a known adverse effect of this compound. The immediate goal is to manage the reaction and then prevent its recurrence.

Immediate Management:

  • Stop the Infusion: Immediately cease the this compound infusion.

  • Administer Antihistamines: Administer an H1 antagonist (e.g., diphenhydramine). In more severe cases, an H2 antagonist (e.g., famotidine) may also be used.

  • Supportive Care: Provide supportive care as needed, which may include intravenous fluids for hypotension.

Prevention of Recurrence:

  • Slower Infusion Rate: Once the reaction has resolved, the infusion can be restarted at a slower rate. A common strategy is to restart at 50% of the initial rate and titrate up as tolerated.

  • Pre-medication: For subsequent doses, consider pre-medicating with an antihistamine approximately 30-60 minutes before the infusion.

Frequently Asked Questions (FAQs)

Nephrotoxicity

Q1: What are the early signs of this compound-induced nephrotoxicity in preclinical models?

A1: Early signs of nephrotoxicity can be detected by monitoring urinary biomarkers. An elevation in Kidney Injury Molecule-1 (KIM-1) is a sensitive and early indicator of this compound-induced kidney injury in rats. Histologically, early changes may include proximal tubular injury and the presence of numerous phagolysosomes.

Q2: Is there an in vitro model to screen for this compound's nephrotoxic potential?

A2: Yes, you can use human kidney cell lines, such as conditionally immortalized proximal tubule epithelial cells (ciPTECs), to model this compound-induced kidney injury in vitro. These cells can be used to assess cell viability, cytotoxicity, and the underlying mechanisms of toxicity, such as the involvement of organic anion transporters.

Infusion-Related Reactions

Q3: What is the underlying mechanism of this compound-induced infusion reactions?

A3: While the exact mechanism for this compound is not fully elucidated, infusion reactions to glycopeptide antibiotics are generally considered non-allergic, anaphylactoid reactions. They are thought to be caused by the direct degranulation of mast cells and basophils, leading to the release of histamine and other inflammatory mediators.

Q4: How can I grade the severity of an infusion-related reaction in my study?

A4: Infusion reactions can be graded based on the severity of signs and symptoms. A common grading scale is:

  • Grade 1 (Mild): Transient flushing or rash, mild itching, anxiety, or mild disorientation.

  • Grade 2 (Moderate): Fever, rash, arthralgia, dyspnea with minimal exertion, intense itching, or moderate disorientation.

  • Grade 3 (Severe): Symptomatic bronchospasm, hypotension, angioedema, or significant oxygen desaturation.

  • Grade 4 (Life-threatening): Severe cardiac or respiratory compromise requiring urgent intervention.

QT Interval Prolongation

Q5: What is the mechanism of this compound-induced QT prolongation?

A5: this compound can prolong the QT interval by inhibiting the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel delays repolarization, leading to a prolonged QT interval on an electrocardiogram (ECG).

Q6: How can I monitor for QT prolongation in my non-clinical studies?

A6: In vivo monitoring of the QT interval can be performed in conscious, telemetered animals, such as dogs or guinea pigs. This allows for continuous ECG recording and analysis of the QT interval corrected for heart rate (QTc). It is important to establish a baseline QT-RR interval relationship for each animal before drug administration.

Alternatives

Q7: What are some alternative lipoglycopeptides to this compound, and how do their adverse event profiles compare?

A7: Dalbavancin and Oritavancin are other lipoglycopeptide antibiotics. Their adverse event profiles differ from this compound:

  • Dalbavancin: The most common adverse effects are nausea, diarrhea, and constipation. It does not appear to prolong the QT interval.

  • Oritavancin: Commonly reported adverse events include injection site reactions, fever, and diarrhea.

  • This compound: Frequently reported adverse effects include nausea, taste disturbance, and insomnia. It has a known risk of QT prolongation and a higher incidence of nephrotoxicity compared to vancomycin.

Data Presentation

Table 1: Comparison of Common Adverse Events of Lipoglycopeptides

Adverse EventThis compoundDalbavancinOritavancin
Nausea FrequentCommonLess Common
Diarrhea Less CommonCommonCommon
Taste Disturbance FrequentNot ReportedNot Reported
Headache CommonCommonLess Common
Insomnia FrequentNot ReportedNot Reported
Infusion Site Reactions Less CommonLess CommonCommon
Fever Less CommonLess CommonCommon
QT Prolongation YesNoNo
Nephrotoxicity Higher riskLower riskLower risk

Table 2: Incidence of Renal Adverse Events in this compound Clinical Trials

Study PopulationThis compoundComparator (Vancomycin)
Complicated Skin and Skin Structure Infections (cSSSI)
Increased Serum Creatinine10%5%
Hospital-Acquired Pneumonia (HAP)
Increased Mortality in Pre-existing Renal DysfunctionIncreased riskLower risk
Real-World Observational Study (TOUR™)
Renal Failure5.8%N/A

Experimental Protocols

In Vitro Nephrotoxicity Assessment using ciPTECs

Objective: To determine the cytotoxic effect of this compound on human proximal tubule epithelial cells.

Methodology:

  • Cell Culture: Culture conditionally immortalized proximal tubule epithelial cells (ciPTECs) at 33°C in a humidified incubator with 5% CO2.

  • Seeding: Seed the ciPTECs in 96-well plates at a density of 1x10^4 cells/well and allow them to adhere and grow to confluence.

  • Drug Preparation: Prepare stock solutions of this compound in sterile distilled water.

  • Drug Exposure: Treat the cells with a range of this compound concentrations (e.g., 1 mM to 10 mM) for 24 hours. Include a vehicle control group.

  • Viability and Cytotoxicity Assays:

    • Cell Viability: Measure intracellular ATP levels using a commercially available luminescent assay to determine cell viability. A decrease in ATP indicates cytotoxicity.

    • Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) into the culture medium using a colorimetric assay. An increase in LDH indicates loss of membrane integrity and cell death.

  • Data Analysis: Calculate the EC50 value for this compound based on the dose-response curve of cell viability.

In Vivo QT Interval Monitoring in Conscious Dogs

Objective: To assess the effect of this compound on the QT interval in a conscious animal model.

Methodology:

  • Animal Model: Use conscious mongrel dogs instrumented with telemetric arterial pressure transmitters and ECG leads.

  • Acclimatization: Acclimatize the dogs to the study environment and sling restraint to minimize stress-induced heart rate variability.

  • Baseline ECG: Record baseline ECG data for a sufficient period to establish a stable QT-RR interval relationship for each animal.

  • Drug Administration: Administer this compound intravenously over a specified period.

  • ECG Recording: Continuously record ECGs for at least 24 hours post-dose.

  • Data Analysis:

    • Use a beat-to-beat analysis method to assess the dynamic changes in the QT interval.

    • Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's correction).

    • Compare the post-dose QTc intervals to the baseline values for each animal.

Visualizations

Telavancin_Nephrotoxicity_Pathway This compound This compound in Systemic Circulation Kidney Kidney This compound->Kidney ProximalTubule Proximal Tubule Cells Kidney->ProximalTubule Accumulation Lysosomes Lysosomal Proliferation ProximalTubule->Lysosomes Induces TubularInjury Acute Tubular Injury Lysosomes->TubularInjury Leads to AKI Acute Kidney Injury (Increased Creatinine/BUN) TubularInjury->AKI Results in

Caption: Proposed pathway of this compound-induced nephrotoxicity.

Infusion_Reaction_Troubleshooting Start Start this compound Infusion Monitor Monitor for Signs of Infusion Reaction Start->Monitor Reaction Reaction Observed? Monitor->Reaction StopInfusion Stop Infusion Reaction->StopInfusion Yes Continue Continue Infusion Reaction->Continue No AssessSeverity Assess Severity StopInfusion->AssessSeverity Mild Mild (Grade 1) AssessSeverity->Mild Grade 1 ModerateSevere Moderate/Severe (Grade 2-4) AssessSeverity->ModerateSevere Grade 2-4 Restart Restart at Slower Rate with Pre-medication Mild->Restart AdministerMeds Administer Antihistamines +/- Corticosteroids ModerateSevere->AdministerMeds AdministerMeds->Restart Discontinue Consider Discontinuation AdministerMeds->Discontinue

Caption: Troubleshooting workflow for infusion-related reactions.

QT_Prolongation_Pathway This compound This compound hERG hERG K+ Channel This compound->hERG Inhibits IKr IKr Current hERG->IKr Generates Repolarization Cardiac Repolarization IKr->Repolarization Mediates QT QT Interval Prolongation Repolarization->QT Delayed

Caption: Mechanism of this compound-induced QT interval prolongation.

References

Technical Support Center: Refinement of Telavancin Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful administration of Telavancin in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound exhibits a dual mechanism of action against Gram-positive bacteria. It inhibits the late stages of peptidoglycan biosynthesis, a critical component of the bacterial cell wall, and it also disrupts the integrity of the bacterial cell membrane.[1][2] This dual action contributes to its rapid, concentration-dependent bactericidal activity.[1][3][4]

Q2: What is the recommended solvent and diluent for this compound in preclinical studies?

A2: this compound hydrochloride is sparingly soluble in water. For in vitro studies, dimethyl sulfoxide (DMSO) can be used as a solvent for preparing stock solutions. For in vivo studies, this compound for injection is typically reconstituted with Sterile Water for Injection, 5% Dextrose in Water (D5W), or 0.9% Normal Saline (NS). The choice of vehicle for animal studies should be based on the route of administration and tolerability by the specific animal model.

Q3: What are the stability characteristics of reconstituted this compound solutions?

A3: Reconstituted this compound solutions in vials are stable for up to 7 days when refrigerated at 2°C to 8°C. Diluted solutions in infusion bags (PVC or PVC-free) are also stable for at least 32 days when stored frozen at -20°C. At room temperature, the diluted solution should be used promptly.

Q4: What are the key pharmacokinetic parameters of this compound in common preclinical models?

A4: The pharmacokinetics of this compound are dose-dependent. In murine models, the elimination half-life is approximately 1.1 to 2.2 hours. The area under the concentration-time curve (AUC)/MIC ratio is the primary pharmacokinetic/pharmacodynamic (PK/PD) index that predicts efficacy.

Q5: What are the potential adverse effects of this compound observed in preclinical studies?

A5: Preclinical studies have indicated the potential for nephrotoxicity (kidney damage) with this compound administration. Monitoring renal function in animal models during prolonged studies is advisable. In some animal reproduction studies, adverse developmental outcomes have been observed at clinically relevant doses.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving this compound for Injection
Potential Cause Troubleshooting Step
Incorrect solvent Ensure you are using one of the recommended reconstitution fluids: Sterile Water for Injection, 5% Dextrose in Water (D5W), or 0.9% Normal Saline (NS).
Low temperature of solvent Allow the reconstitution fluid to come to room temperature before use.
Insufficient mixing Gently swirl or invert the vial to aid dissolution. Avoid vigorous shaking to prevent foaming.
Precipitation upon dilution If precipitation occurs after diluting the reconstituted solution, try preparing a more dilute solution or using a different compatible diluent.
Issue 2: Unexpected Animal Morbidity or Mortality
Potential Cause Troubleshooting Step
Nephrotoxicity Monitor renal function parameters (e.g., serum creatinine, BUN) in a satellite group of animals. Consider dose reduction or less frequent administration if nephrotoxicity is suspected.
Infusion-related reactions If administering intravenously, ensure the infusion rate is slow (e.g., over 60 minutes in clinical settings) to minimize the risk of infusion-related reactions.
Vehicle toxicity Ensure the chosen vehicle and its volume are well-tolerated by the specific animal species and route of administration. Consult literature on maximum tolerated volumes for the chosen route.
Off-target effects Review literature for any known off-target effects of this compound in the specific animal model being used.
Issue 3: Inconsistent or Lower-than-Expected Efficacy
Potential Cause Troubleshooting Step
Suboptimal dosing regimen The AUC/MIC ratio is the key driver of efficacy. Ensure the dosing regimen (dose and frequency) is sufficient to achieve the target AUC/MIC for the specific pathogen and infection model. Dose fractionation studies in murine models suggest that the total 24-hour dose is a key determinant of efficacy.
Inappropriate route of administration The route of administration can significantly impact bioavailability. Intravenous or subcutaneous routes are commonly used in preclinical models. Ensure the chosen route is appropriate for the infection model.
Drug stability issues Prepare this compound solutions fresh daily or ensure proper storage conditions (refrigerated or frozen) are maintained to prevent degradation.
Host factors in the infection model The immune status of the animal (e.g., neutropenic vs. immunocompetent) can influence efficacy. Consider the host immune response in interpreting results.
High bacterial inoculum An overwhelmingly high bacterial load at the site of infection may require higher doses or more frequent administration to achieve a therapeutic effect.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Murine Models

ParameterValueAnimal ModelReference
Elimination Half-life (t₁/₂)1.1 - 2.2 hoursMouse
Cmax (80 mg/kg subcutaneous)115 µg/mLMouse
AUC₀₋∞ (80 mg/kg subcutaneous)595 µg·h/mLMouse
PK/PD Index for EfficacyfAUC/MICMouse

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureDurationReference
Reconstituted in vial2°C to 8°C (Refrigerated)Up to 7 days
Diluted in IV bag-20°C (Frozen)Up to 32 days
Lyophilized powder2°C to 8°C (Refrigerated)As per manufacturer

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration in Mice
  • Reconstitution:

    • Aseptically reconstitute a vial of lyophilized this compound powder with the required volume of Sterile Water for Injection to achieve a stock concentration of 15 mg/mL.

    • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.

  • Dilution:

    • Based on the desired final concentration for injection and the body weight of the mice, calculate the required volume of the reconstituted stock solution.

    • Aseptically withdraw the calculated volume of the this compound stock solution.

    • Dilute the stock solution with 0.9% Normal Saline or 5% Dextrose in Water to the final desired injection concentration. The final volume for intravenous injection in mice is typically 100-200 µL.

  • Administration:

    • Administer the prepared this compound solution via the tail vein.

    • To mimic clinical administration and minimize potential infusion-related reactions, consider a slow bolus injection.

  • Storage:

    • If not used immediately, store the reconstituted stock solution and the final diluted solution at 2°C to 8°C for up to 24 hours. For longer storage, refer to the stability data in Table 2.

Mandatory Visualizations

Caption: Dual mechanism of action of this compound.

Telavancin_Troubleshooting_Workflow Start Unexpected Preclinical Result (e.g., Low Efficacy, Toxicity) Check_Formulation Review Formulation & Preparation Protocol Start->Check_Formulation Check_Dosing Verify Dosing Regimen (Dose, Route, Frequency) Start->Check_Dosing Check_Animal_Model Assess Animal Model (Health, Immune Status) Start->Check_Animal_Model Check_Assay Evaluate Endpoint Assay (e.g., CFU counting) Start->Check_Assay Solubility Solubility Issues? Check_Formulation->Solubility Stability Stability Concerns? Check_Formulation->Stability PKPD Suboptimal PK/PD? Check_Dosing->PKPD Toxicity Toxicity Signs? Check_Animal_Model->Toxicity Adjust_Solvent Adjust Solvent/Vehicle Solubility->Adjust_Solvent Yes Prepare_Fresh Prepare Fresh Solutions Stability->Prepare_Fresh Yes Modify_Dose Modify Dose/Frequency PKPD->Modify_Dose Yes Monitor_Toxicity Implement Toxicity Monitoring Toxicity->Monitor_Toxicity Yes

Caption: Troubleshooting workflow for preclinical this compound experiments.

References

Troubleshooting inconsistent Telavancin MIC results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results with Telavancin.

Troubleshooting Guide

This guide addresses specific issues that may lead to variability in this compound MIC values.

Question: We are observing higher than expected this compound MIC values for our Gram-positive isolates. What are the potential causes and how can we troubleshoot this?

Answer:

Higher than expected this compound MICs can stem from several factors related to the testing methodology. The most critical factor is the adherence to the revised Clinical and Laboratory Standards Institute (CLSI) guidelines for this compound susceptibility testing.

Initial Troubleshooting Steps:

  • Verify adherence to the revised CLSI M100-S24 guidelines. The testing method for this compound was updated to improve accuracy and reproducibility.[1][2][3][4][5] Key changes include the use of dimethyl sulfoxide (DMSO) as the solvent and diluent for stock solution preparation and, most importantly, the addition of Polysorbate 80 (P-80) to the broth medium.

  • Confirm the use of Polysorbate 80 (P-80). this compound is a lipoglycopeptide that can bind to plastic surfaces of microtiter plates, leading to a lower effective concentration of the drug and falsely elevated MICs. The addition of 0.002% P-80 to the Mueller-Hinton broth is crucial to prevent this binding. Studies have shown that the inclusion of P-80 can result in a 4- to 8-fold decrease in this compound MICs for staphylococci and enterococci.

  • Check the solvent and diluent for the this compound stock solution. The revised CLSI guidelines specify the use of DMSO for both dissolving and diluting this compound. Using water as a diluent, as was done in older protocols, can lead to decreased solubility and inaccurate results.

  • Review your Quality Control (QC) strain results. Concurrent testing of reference strains such as Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Streptococcus pneumoniae ATCC 49619 is essential to validate the accuracy of your MIC assay. Ensure that the obtained MIC values for these QC strains fall within the established acceptable ranges for the revised testing method.

Frequently Asked Questions (FAQs)

Q1: Why are the current this compound MIC breakpoints lower than older published values?

A1: The this compound broth microdilution susceptibility testing method was officially revised, leading to MIC results that are consistently lower than those obtained with the previous method. This revision, which includes the use of DMSO and the addition of 0.002% Polysorbate 80, provides a more accurate and reproducible in vitro assessment of this compound's potency. Consequently, the FDA-approved breakpoints were updated to reflect these changes. For Staphylococcus aureus, the susceptible breakpoint is now ≤0.12 µg/mL.

Q2: Can vancomycin MIC values predict this compound susceptibility?

A2: While there is a correlation, with higher vancomycin MICs sometimes associated with slightly higher this compound MICs, vancomycin MICs are not a reliable surrogate for determining this compound susceptibility. This compound often retains potent activity against isolates with elevated vancomycin MICs, including vancomycin-intermediate S. aureus (VISA). Therefore, direct susceptibility testing for this compound is necessary.

Q3: What are the acceptable Quality Control (QC) ranges for this compound MIC testing?

A3: According to the revised CLSI guidelines, the established QC MIC ranges for this compound are as follows:

Quality Control StrainAcceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC 292130.03 - 0.12
Enterococcus faecalis ATCC 292120.03 - 0.12
Streptococcus pneumoniae ATCC 496190.004 - 0.015

Data sourced from CLSI documentation and related studies.

Q4: We are still seeing inconsistent results after implementing the revised protocol. What other factors could be at play?

A4: If you have confirmed adherence to the revised CLSI protocol, including the use of P-80 and correct solvent preparation, other general factors that can affect antimicrobial susceptibility testing may be the cause. These include:

  • Inoculum Preparation: Ensure the bacterial inoculum is prepared to the correct density (e.g., 0.5 McFarland standard) and that final colony counts in the wells are appropriate.

  • Media Quality: The pH and overall quality of the Mueller-Hinton broth can influence results.

  • Incubation Conditions: Strict adherence to the recommended incubation time and temperature is crucial.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions can lead to significant errors in the final MIC determination.

Experimental Protocols

Broth Microdilution MIC Assay for this compound (Revised CLSI Method)

This protocol outlines the key steps for performing a broth microdilution assay for this compound in accordance with the revised CLSI guidelines.

1. Preparation of this compound Stock Solution:

  • Dissolve the this compound powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.
  • Perform serial dilutions of the stock solution using 100% DMSO to prepare intermediate stock solutions for the desired concentration range.

2. Preparation of Microtiter Plates:

  • Dispense the appropriate volumes of the intermediate this compound stock solutions into the wells of a 96-well microtiter plate.
  • The final concentration of DMSO in the wells should be kept to a minimum to avoid affecting bacterial growth.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile saline solution.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
  • Dilute this standardized suspension in Mueller-Hinton Broth (MHB) to achieve the final target inoculum density in the microtiter plate (typically 5 x 10^5 CFU/mL).

4. Preparation of Test Medium:

  • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Add Polysorbate 80 (P-80) to the CAMHB to a final concentration of 0.002%. This is a critical step to prevent this compound from binding to the plastic plate.

5. Inoculation and Incubation:

  • Add the prepared bacterial inoculum in the P-80 supplemented CAMHB to each well of the microtiter plate containing the diluted this compound.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting Results:

  • After incubation, visually inspect the plates for bacterial growth.
  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Visualizations

Troubleshooting_Telavancin_MIC cluster_issue Observed Issue cluster_troubleshooting Troubleshooting Workflow cluster_resolution Resolution Issue Inconsistent or High This compound MIC Results QC_Check Review Quality Control (QC) Strain Results Issue->QC_Check Protocol_Review Verify Adherence to Revised CLSI Protocol QC_Check->Protocol_Review If QC fails General_Factors Investigate General AST Factors (Inoculum, Media, Incubation) QC_Check->General_Factors If QC passes P80_Check Confirm 0.002% Polysorbate 80 (P-80) in Broth Protocol_Review->P80_Check Solvent_Check Check this compound Solvent (DMSO for stock and dilutions) P80_Check->Solvent_Check Solvent_Check->General_Factors Resolution Consistent and Accurate This compound MIC Results General_Factors->Resolution

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

Telavancin_MIC_Workflow cluster_prep Preparation Steps cluster_assay Assay Execution cluster_results Results Stock_Prep Prepare this compound Stock (Dissolve & Dilute in DMSO) Plate_Setup Dispense this compound Dilutions into Microtiter Plate Stock_Prep->Plate_Setup Media_Prep Prepare CAMHB with 0.002% Polysorbate 80 Inoculation Inoculate Plate with Bacterial Suspension Media_Prep->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no growth) Incubation->Read_MIC

References

Technical Support Center: Telavancin Efficacy and Serum Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions (FAQs), and troubleshooting guidance regarding the impact of serum protein binding on the efficacy of Telavancin.

Frequently Asked Questions (FAQs)

Q1: What is the extent of this compound's binding to human serum proteins?

This compound is a highly protein-bound antibiotic. Approximately 90% to 95% of the drug binds to serum proteins in human plasma, primarily albumin.[1][2][3][4][5] This is significantly higher than vancomycin, which has a protein binding of about 50-55%.

Q2: How does high protein binding theoretically affect an antibiotic's efficacy?

According to the "free drug hypothesis," only the unbound or "free" fraction of a drug is microbiologically active. This is because the large drug-protein complex cannot efficiently diffuse across bacterial membranes to reach its target. Therefore, high protein binding can reduce the concentration of active drug at the site of infection, potentially diminishing its efficacy. The pharmacodynamic index best correlated with this compound's antimicrobial effect is the area under the free drug concentration-time curve to MIC ratio (fAUC/MIC).

Q3: Why do some studies suggest a minimal impact of protein binding on this compound's activity, despite its high binding percentage?

This is a key area of investigation. While high protein binding typically reduces efficacy, several studies indicate that the in vitro activity of this compound is only minimally affected by the presence of human serum. Several hypotheses explain this observation:

  • Dual Mechanism of Action: this compound has a dual mechanism of action: it inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, and it disrupts bacterial membrane integrity by interacting with lipid II via its lipophilic side chain. The membrane-disrupting action may be less affected by protein binding compared to traditional glycopeptides.

  • "Active Fraction" vs. "Free Fraction": Some research suggests the concept of an "active fraction," which may be greater than the traditionally measured "free fraction." This implies that the drug-protein complex may act as a reservoir, releasing this compound in the vicinity of the bacterial membrane.

  • Rapid, Concentration-Dependent Killing: this compound exhibits rapid, concentration-dependent bactericidal activity. This potent effect might overcome the limitations imposed by high protein binding, especially at clinically achievable concentrations.

Q4: How does the source of serum (e.g., human vs. mouse) affect experimental outcomes?

The source of serum or albumin can significantly alter experimental results. For instance, some studies have shown a 5- to 10-fold increase in this compound's Minimum Inhibitory Concentration (MIC) in the presence of mouse serum, whereas human serum had a more modest effect. This highlights the importance of using species-specific proteins or serum relevant to the intended clinical application when conducting preclinical studies.

Troubleshooting Guides

Issue: My in vitro susceptibility test (e.g., broth microdilution) shows a dramatic increase in this compound MIC in the presence of serum, contradicting some published data.

This is a common issue that can arise from several factors in the experimental setup. Use the following guide to troubleshoot your assay.

Potential Cause & Troubleshooting Steps:

  • Non-Specific Binding to Labware: Lipoglycopeptides like this compound are known to bind to plastic surfaces, which can artificially lower the effective drug concentration and inflate the MIC.

    • Solution: The Clinical and Laboratory Standards Institute (CLSI) recommends adding 0.002% (v/v) polysorbate-80 (P-80) to the broth microdilution medium to prevent non-specific binding. Ensure this is included in your protocol.

  • Incorrect Solvent/Diluent: The solubility of this compound can impact its availability in the assay.

    • Solution: Per CLSI guidelines, use dimethyl sulfoxide (DMSO) as both the solvent and diluent for preparing the this compound stock solution and subsequent dilutions.

  • Source of Serum/Albumin: As noted in the FAQs, protein binding characteristics can differ between species.

    • Solution: If your goal is to model human pharmacodynamics, use human serum or purified human serum albumin (HSA). If using animal models, use serum from the corresponding species (e.g., mouse serum for murine studies). Be aware that commercially available bovine serum albumin (BSA) may not accurately reflect the binding properties of HSA.

  • Assay Type: A static MIC value may not fully capture the dynamic effect of the antibiotic.

    • Solution: Consider performing a time-kill curve analysis. This method provides more detailed information on the rate and extent of bacterial killing over time and can better elucidate the impact of protein binding on bactericidal activity. An in vitro kinetic model simulating human pharmacokinetics can provide even more clinically relevant data.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters: this compound vs. Vancomycin

ParameterThis compoundVancomycinReference(s)
Protein Binding ~90-93%~50-55%
Elimination Half-life (t½) ~7-9 hours~4-6 hours
Volume of Distribution (Vd) ~11 L (0.115 L/kg)~41 L
Primary Route of Elimination RenalRenal
Key Pharmacodynamic Index fAUC/MICAUC/MIC

Table 2: Effect of Human Serum/Albumin on this compound MIC against S. aureus

Study ConditionMIC in Broth (µg/mL)MIC in presence of Serum/Albumin (µg/mL)Fold Increase in MICReference
S. aureus (MSSA)0.2>3-log₁₀ killing at ≥0.5x MIC in 40g/L human albuminMinimal impact on bactericidal effect
S. aureus (MRSA)0.2Regrowth at ≤1x MIC, but >3-log₁₀ killing at higher concentrations in 40g/L human albuminMinimal impact on bactericidal effect
Glycopeptide-nonsusceptible staphylococciN/AModest increase (one- to fourfold)1-4x

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination (Adapted from CLSI M100-S24)

  • Stock Solution Preparation: Dissolve this compound powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO.

  • Assay Medium: Prepare cation-adjusted Mueller-Hinton broth (MHB) supplemented with 0.002% (v/v) polysorbate-80 (P-80) to prevent non-specific binding.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the assay medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Inoculation: Add the diluted this compound and the bacterial inoculum to the wells of a microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that results in no visible bacterial growth.

Protocol 2: Measuring Protein Binding by Equilibrium Dialysis

  • Apparatus: Use a multi-well equilibrium dialysis apparatus with two chambers per well, separated by a semipermeable membrane (e.g., 12,000-14,000 Da molecular weight cutoff).

  • Preparation: Pre-soak the dialysis membrane as per the manufacturer's instructions.

  • Sample Loading: Load one chamber of each well with human plasma (or a solution of purified human serum albumin) spiked with a known concentration of this compound. Load the corresponding chamber with a protein-free buffer (e.g., phosphate-buffered saline, PBS).

  • Equilibration: Seal the apparatus and incubate on a shaking platform at 37°C for a sufficient period (e.g., 18-24 hours) to allow the free drug to reach equilibrium across the membrane.

  • Sample Analysis: After incubation, carefully collect samples from both the plasma/protein chamber and the buffer chamber.

  • Quantification: Determine the concentration of this compound in both chambers using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The concentration in the buffer chamber represents the free (unbound) drug concentration.

  • Calculation:

    • Total Drug Concentration (C_total) = Concentration in the plasma chamber.

    • Free Drug Concentration (C_free) = Concentration in the buffer chamber.

    • % Protein Binding = ((C_total - C_free) / C_total) x 100

Visualizations

Protein_Binding_Workflow cluster_assays Parallel Broth Microdilution Assays start Start: Prepare Bacterial Inoculum (e.g., S. aureus at 5x10^5 CFU/mL) assay_A Assay A: Standard Medium (e.g., CAMHB + 0.002% P-80) start->assay_A assay_B Assay B: Standard Medium + Human Serum (e.g., 50% v/v) start->assay_B analysis Incubate 18-24h at 37°C Read MIC for both assays assay_B->analysis comparison Compare MICs: Assess fold-change to quantify impact of serum protein binding analysis->comparison conclusion Conclusion on Efficacy Impact comparison->conclusion Free_Drug_Concept TotalDrug Total this compound in Plasma Equilibrium Binding Equilibrium TotalDrug->Equilibrium BoundDrug Bound Drug (~90%) (Inactive Reservoir) Equilibrium->BoundDrug FreeDrug Free Drug (~10%) (Active Fraction) Equilibrium->FreeDrug Target Bacterial Target Site (Cell Wall / Membrane) BoundDrug->Target Cannot diffuse FreeDrug->Target Diffuses to Effect Bactericidal Effect Target->Effect Exerts

References

Addressing Telavancin cross-resistance with other glycopeptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating Telavancin cross-resistance with other glycopeptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its mechanism of action differ from vancomycin?

This compound is a semi-synthetic lipoglycopeptide derived from vancomycin.[1][2][3] It possesses a dual mechanism of action that distinguishes it from vancomycin.[2][3] Like vancomycin, this compound inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. However, this compound also has a lipophilic side chain that allows it to anchor to the bacterial cell membrane, causing rapid membrane depolarization and increasing permeability, which leads to leakage of cellular components like ATP and potassium. This second mechanism contributes to its rapid, concentration-dependent bactericidal activity.

Q2: What is the primary mechanism of acquired cross-resistance between this compound and other glycopeptides?

The most significant mechanism of cross-resistance is mediated by the vanA gene cluster. This operon alters the target of glycopeptide antibiotics. The vanA genes encode enzymes that replace the terminal D-Ala-D-Ala of peptidoglycan precursors with a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide. This substitution reduces the binding affinity of glycopeptides, including both vancomycin and this compound, by approximately 1,000-fold, leading to high-level resistance. This compound is subject to this resistance mechanism and is poorly active against vancomycin-resistant S. aureus (VRSA) and VanA-type vancomycin-resistant enterococci (VRE).

Q3: Does this compound show any activity against vancomycin-resistant strains?

This compound's activity against vancomycin-resistant strains depends on the underlying resistance mechanism.

  • VanA-mediated resistance: this compound is generally not effective against isolates carrying the vanA operon, which confers high-level resistance to both vancomycin and teicoplanin.

  • VanB-mediated resistance: this compound may retain some activity against isolates with the vanB operon. The vanB system confers inducible resistance to vancomycin but not typically to the lipoglycopeptide teicoplanin. This compound does not typically induce the vanB operon, which may explain its retained activity.

  • Vancomycin-Intermediate S. aureus (VISA) and heterogeneous VISA (hVISA): this compound generally maintains potent activity against VISA and hVISA strains. These strains exhibit a thickened cell wall with reduced peptidoglycan cross-linking, which "traps" vancomycin, but this compound's dual mechanism can often overcome this.

Q4: Can prior exposure to vancomycin select for this compound resistance?

While high-level this compound resistance has been difficult to select for in laboratory settings with MRSA isolates, the genetic elements conferring vancomycin resistance are key. The vanA operon, often located on mobile genetic elements like transposons, can be transferred from vancomycin-resistant enterococci (VRE) to S. aureus, resulting in vancomycin-resistant S. aureus (VRSA). Such strains will also be resistant to this compound. Therefore, the presence and spread of vanA in a bacterial population is a major concern for cross-resistance.

Data Summary Tables

Table 1: Comparative In Vitro Activity of this compound and Other Glycopeptides

Organism PhenotypeThis compound (TLV)Vancomycin (VAN)Daptomycin (DAP)Linezolid (LZD)
DNS S. aureus (n=70) 0.06 / 0.1251 / 22 / 42 / 2
VISA (n=100) 0.06 / 0.1254 / 81 / 11 / 2
hVISA (n=8) 0.06 / 0.12---
MRSA (CANWARD 2013) 0.06 / 0.060.5 / 10.25 / 0.252 / 2
MRCoNS 0.5---
VanB-type Enterococci ≤2 (all isolates)---

Data are presented as MIC₅₀ / MIC₉₀ in µg/mL. DNS: Daptomycin-Nonsusceptible; VISA: Vancomycin-Intermediate S. aureus; hVISA: heterogeneous VISA; MRSA: Methicillin-Resistant S. aureus; MRCoNS: Methicillin-Resistant Coagulase-Negative Staphylococci.

Table 2: this compound MIC Interpretive Breakpoints (CLSI/FDA)

OrganismSusceptible (≤ µg/mL)
Staphylococcus aureus 0.12
Streptococcus pyogenes 0.12
Streptococcus agalactiae 0.12
Streptococcus anginosus group 0.06
Enterococcus faecalis (vancomycin-susceptible) 0.25

Troubleshooting Guides

Issue 1: Unexpectedly High this compound MIC for a Staphylococcus aureus Isolate

  • Possible Cause 1: Incorrect Susceptibility Testing Method.

    • Troubleshooting Step: Ensure you are using the revised CLSI reference broth microdilution method. This method is critical for accurate this compound MICs and requires the addition of 0.002% polysorbate-80 (P-80) to the cation-adjusted Mueller-Hinton broth to prevent the drug from binding to plastic surfaces. The solvent for the stock solution should be dimethyl sulfoxide (DMSO).

  • Possible Cause 2: Presence of vanA Resistance Genes.

    • Troubleshooting Step: The isolate may be a vancomycin-resistant S. aureus (VRSA). Perform PCR to screen for the presence of the vanA gene. The presence of vanA confers resistance to both vancomycin and this compound.

  • Possible Cause 3: Discrepancy Between Testing Formats.

    • Troubleshooting Step: MIC values can sometimes vary by one dilution between different methods like broth microdilution and gradient strips (ETEST). If a gradient strip shows a high MIC, confirm the result using the reference broth microdilution method as specified by CLSI.

Issue 2: My PCR Assay for vanA and vanB Genes Yields No Amplicon for a Phenotypically Resistant Isolate.

  • Possible Cause 1: PCR Inhibition.

    • Troubleshooting Step: Clinical samples or DNA extracts can contain PCR inhibitors. Run an internal control with your PCR to check for inhibition. Consider re-purifying the DNA or using a commercial DNA extraction kit designed to remove inhibitors.

  • Possible Cause 2: Novel van Gene or Mutation in Primer/Probe Binding Site.

    • Troubleshooting Step: While vanA and vanB are the most common, other van gene clusters exist (e.g., vanD). If you have a strong phenotypic resistance profile but are negative for vanA/vanB, consider sequencing the resistance locus or using broader-range primers if available.

  • Possible Cause 3: Non-van-mediated Resistance Mechanism.

    • Troubleshooting Step: In S. aureus, high-level resistance is almost always vanA-mediated. However, intermediate resistance (VISA/hVISA) is due to cell wall thickening and is not detected by vanA/vanB PCR. If the MIC is in the intermediate range, consider this phenotype.

Issue 3: Inconsistent Results in this compound Membrane Depolarization Assays.

  • Possible Cause 1: Assay Timing and Drug Concentration.

    • Troubleshooting Step: this compound-induced membrane depolarization is both time- and concentration-dependent. Ensure you are using a consistent incubation time and a sufficient concentration of this compound (e.g., multiple times the MIC) to observe the effect. Create a time-course experiment to identify the optimal measurement window.

  • Possible Cause 2: Importance of Lipid II Interaction.

    • Troubleshooting Step: this compound's ability to disrupt the membrane is dependent on its interaction with the cell wall precursor Lipid II. To confirm the specificity of the effect, you can perform a competition experiment. Pre-incubating the bacteria with an excess of a D-Ala-D-Ala-containing ligand should antagonize this compound-induced depolarization.

  • Possible Cause 3: Dye and Instrument Settings.

    • Troubleshooting Step: For flow cytometry-based assays, ensure proper setup and controls. Use a dye sensitive to membrane potential, such as DiOC₂(3), and include both fully polarized (untreated) and fully depolarized (e.g., nisin-treated) controls to correctly gate your populations.

Visualizations

Fig 1. Dual Mechanism of Action of this compound cluster_0 Mechanism 1: Cell Wall Synthesis Inhibition cluster_1 Mechanism 2: Membrane Disruption Telavancin1 This compound LipidII Lipid II Precursor (with D-Ala-D-Ala) Telavancin1->LipidII Binds to D-Ala-D-Ala Inhibition Inhibition of Transglycosylation & Transpeptidation LipidII->Inhibition Bactericidal Rapid Bactericidal Activity Inhibition->Bactericidal Telavancin2 This compound (Lipophilic Tail) Membrane Bacterial Cell Membrane Telavancin2->Membrane Anchors to Depolarization Membrane Depolarization & Increased Permeability Membrane->Depolarization Depolarization->Bactericidal

Caption: Figure 1. This compound's dual mechanism targeting both cell wall synthesis and membrane integrity.

Fig 2. VanA-Mediated Glycopeptide Resistance Pathway cluster_legend VanA Operon Enzymes Pyruvate Pyruvate D_Lac D-Lactate Pyruvate->D_Lac VanH D_Ala_D_Lac D-Ala-D-Lac (Depsipeptide) D_Lac->D_Ala_D_Lac D_Ala D-Alanine D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala Host Ddl D_Ala->D_Ala_D_Lac VanA Ligase Peptidoglycan_Normal Normal Peptidoglycan Precursor D_Ala_D_Ala->Peptidoglycan_Normal Peptidoglycan_Altered Altered Peptidoglycan Precursor D_Ala_D_Lac->Peptidoglycan_Altered Binding Effective Binding Peptidoglycan_Normal->Binding Resistance Resistance: Low Binding Affinity Peptidoglycan_Altered->Resistance Vancomycin Glycopeptide (Vancomycin/Telavancin) Vancomycin->Peptidoglycan_Normal Binds Vancomycin->Peptidoglycan_Altered Fails to Bind VanH VanH: Dehydrogenase VanA VanA: Ligase

Caption: Figure 2. Biochemical pathway of VanA-mediated resistance to glycopeptides.

Fig 3. Workflow for Troubleshooting Unexpected this compound Resistance Start High this compound MIC Observed in Isolate CheckMethod Verify Susceptibility Testing Method Start->CheckMethod CLSI Is method compliant with revised CLSI guidelines? (Broth microdilution, P-80, DMSO) CheckMethod->CLSI Rerun Rerun test with correct CLSI method CLSI->Rerun No PCR Perform PCR for vanA / vanB genes CLSI->PCR Yes Rerun->CheckMethod vanA_pos vanA Positive? PCR->vanA_pos VRSA Isolate is likely VRSA. Cross-resistance confirmed. vanA_pos->VRSA Yes vanB_pos vanB Positive? vanA_pos->vanB_pos No End Characterize Isolate Further VRSA->End vanB_res Resistance may be due to other factors. This compound may retain some activity. vanB_pos->vanB_res Yes VISA Consider VISA/hVISA phenotype. (e.g., population analysis profile) vanB_pos->VISA No vanB_res->End VISA->End

Caption: Figure 3. A logical workflow for investigating high this compound MIC results in the lab.

Experimental Protocols

Protocol 1: this compound Broth Microdilution Susceptibility Testing (CLSI Reference Method)

This protocol is based on the revised Clinical and Laboratory Standards Institute (CLSI) guidelines, which are crucial for accurate results.

Materials:

  • This compound powder (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Polysorbate-80 (P-80), 10% solution

  • Sterile 96-well microtiter plates

  • Bacterial isolate (e.g., S. aureus) grown on non-selective agar

  • 0.9% sterile saline

  • 0.5 McFarland turbidity standard

  • Quality control strains (e.g., S. aureus ATCC® 29213, E. faecalis ATCC® 29212)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in 100% DMSO. The CLSI M100 document provides specific guidance on concentrations. Due to the use of DMSO, this is considered a water-insoluble agent protocol.

  • Preparation of Test Medium:

    • Prepare CAMHB as per the manufacturer's instructions.

    • Just before use, supplement the CAMHB with P-80 to a final concentration of 0.002%. To do this, add 20 µL of a 10% P-80 stock solution to 100 mL of CAMHB.

  • Preparation of Microtiter Plates:

    • Using the this compound stock solution, perform serial two-fold dilutions in the P-80-supplemented CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.008 to 8 µg/mL). The final volume in each well should be 50 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in the P-80-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for S. aureus.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Always run QC strains in parallel. The MIC for S. aureus ATCC® 29213 should be within the established range of 0.03 to 0.12 µg/mL.

Protocol 2: Multiplex PCR for vanA and vanB Gene Detection

This protocol is a general guideline for detecting the primary glycopeptide resistance genes. Primer and probe sequences should be validated from published literature.

Materials:

  • DNA extraction kit (for bacterial DNA)

  • Test isolate and positive control strains (vanA+ and vanB+)

  • Nuclease-free water

  • PCR master mix (containing Taq polymerase, dNTPs, and buffer)

  • Forward and reverse primers for vanA and vanB

  • (For Real-Time PCR) Fluorescently labeled probes for vanA and vanB

  • Thermocycler (conventional or real-time)

  • Gel electrophoresis equipment (for conventional PCR)

Procedure:

  • DNA Extraction:

    • Culture the isolate overnight.

    • Extract genomic DNA using a commercial kit according to the manufacturer's instructions. Ensure high purity of the extracted DNA.

  • PCR Reaction Setup:

    • Prepare a master mix on ice containing water, PCR buffer, dNTPs, MgCl₂, forward primers, reverse primers, and Taq polymerase. For real-time PCR, also add the specific probes.

    • Aliquot the master mix into PCR tubes or a 96-well PCR plate.

    • Add 1-5 µL of the extracted DNA template to each reaction.

    • Include a positive control for vanA, a positive control for vanB, and a no-template control (water) in every run.

  • Thermocycling (Example Conditions):

    • Initial Denaturation: 95°C for 5 minutes.

    • 35 Cycles:

      • Denaturation: 95°C for 1 minute.

      • Annealing: 50°C for 1 minute (this temperature must be optimized for your specific primers).

      • Extension: 72°C for 1 minute.

    • Final Extension: 72°C for 5 minutes.

  • Detection of Amplicons:

    • Real-Time PCR: The instrument will detect the fluorescent signal during amplification, providing a quantitative result.

    • Conventional PCR: Mix the PCR product with loading dye and run on a 1.5% agarose gel stained with an intercalating dye (e.g., ethidium bromide). Visualize the bands under UV light and compare their sizes to a DNA ladder and the positive controls.

Protocol 3: Bacterial Membrane Potential Assay Using Flow Cytometry

This protocol uses the fluorescent dye DiOC₂(3) to measure changes in bacterial membrane potential following exposure to this compound.

Materials:

  • Flow cytometer

  • Test bacterial strain (S. aureus)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • This compound

  • DiOC₂(3) (3,3'-diethyloxacarbocyanine iodide) stock solution in DMSO

  • Nisin (positive control for depolarization)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Bacterial Culture Preparation:

    • Grow an overnight culture of the test strain in TSB.

    • In the morning, dilute the culture into fresh, pre-warmed TSB and grow to early- or mid-logarithmic phase (e.g., OD₆₀₀ of 0.2-0.4).

  • Treatment:

    • Aliquot the bacterial culture into flow cytometry tubes.

    • Add this compound to the desired final concentration (e.g., 4x, 8x, 16x MIC).

    • Prepare an untreated control (vehicle only) and a positive control (add nisin at a concentration known to cause full depolarization, e.g., 8 µg/mL).

    • Incubate the tubes at 37°C for a set period (e.g., 15, 45, and 90 minutes) to assess the time-dependent effect.

  • Staining:

    • Add DiOC₂(3) to each tube to a final concentration of ~30 µM. Mix gently and incubate in the dark at room temperature for 5-10 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. DiOC₂(3) emits green fluorescence, but when it aggregates in cells with high membrane potential, its fluorescence shifts to red.

    • Use logarithmic amplification for both forward scatter (FSC), side scatter (SSC), green fluorescence (e.g., FL1), and red fluorescence (e.g., FL3).

    • Set a gate on the bacterial population using an FSC vs. SSC plot.

  • Data Interpretation:

    • Healthy, polarized cells will exhibit high red fluorescence.

    • Depolarized cells will lose red fluorescence and show only green fluorescence.

    • Quantify the percentage of cells in the "depolarized" gate (low red fluorescence) for each condition. The untreated control should show a highly polarized population, while the nisin control should show a highly depolarized population. Compare the effect of this compound over time and at different concentrations.

References

Technical Support Center: Optimizing Telavancin in Deep-Seated Infections Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental use of Telavancin for deep-seated infections.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during in vitro and in vivo experiments with this compound.

In Vitro Susceptibility Testing

Question 1: My this compound MIC values for S. aureus are higher than expected based on published data. What could be the cause?

Answer: This is a common issue and is often related to the methodology used for broth microdilution. The Clinical and Laboratory Standards Institute (CLSI) has revised its guidelines for this compound susceptibility testing.[1][2][3][4] Key factors to consider are:

  • Use of DMSO: this compound is poorly soluble in water. The revised CLSI method specifies the use of dimethyl sulfoxide (DMSO) as both the solvent and the diluent for preparing stock solutions and for serial dilutions in the microtiter plates.[2] Using water as a diluent can lead to drug precipitation and artificially high MICs.

  • Addition of Polysorbate 80 (P-80): this compound can bind to the plastic of microtiter plates, reducing the effective concentration of the drug in the wells. The addition of 0.002% P-80 to the Mueller-Hinton broth is recommended to prevent this binding and ensure accurate MIC results.

  • Correct Breakpoints: Ensure you are using the revised FDA-approved MIC breakpoints for this compound, which are lower than the previous breakpoints due to the updated testing methodology. For S. aureus, the susceptible breakpoint is ≤0.12 µg/mL.

Question 2: I am observing inconsistent results in my this compound time-kill assays. What are the potential reasons?

Answer: Inconsistent time-kill assay results can stem from several factors:

  • Drug Stability: While this compound is generally stable, its stability can be affected by the specific medium, pH, and temperature. It is recommended to use freshly prepared solutions. Reconstituted this compound is stable for up to 72 hours under refrigeration (2-8°C).

  • Inoculum Effect: A high initial bacterial inoculum can sometimes lead to reduced this compound efficacy. Ensure your starting inoculum is standardized, typically around 5 x 10^5 CFU/mL.

  • Protein Binding: this compound is highly protein-bound (approximately 90%). If you are using a medium with high protein content (e.g., supplemented with serum), the concentration of free, active drug will be lower. While studies suggest that the presence of human serum has a minimal impact on in vitro activity against staphylococci, this is an important factor to consider in your experimental design.

In Vivo Experiments

Question 3: I am not seeing the expected efficacy of this compound in my animal model of deep-seated infection. What should I troubleshoot?

Answer: Suboptimal efficacy in animal models can be due to a variety of factors:

  • Pharmacokinetics in the Animal Model: The pharmacokinetic profile of this compound can differ between animal species and humans. It is crucial to perform pharmacokinetic studies in your chosen animal model to ensure that the dosing regimen achieves exposures (AUC/MIC) that are relevant to human therapeutic doses.

  • Tissue Penetration: The penetration of this compound into the specific site of infection is a critical determinant of efficacy. While it shows good penetration into skin and lung tissues, its penetration into other deep-seated sites like bone or dense abscesses may be limited. Consider measuring this compound concentrations directly in the target tissue if possible.

  • Biofilm Formation: Deep-seated infections are often associated with biofilm formation, which can significantly reduce the efficacy of many antibiotics. This compound has demonstrated activity against biofilms, but higher concentrations may be required for eradication compared to planktonic bacteria.

  • Immune Status of the Animal: The immune status of the animal model can influence the outcome. Some studies suggest that this compound's activity is less dependent on a competent immune system compared to other antibiotics like vancomycin and linezolid.

Question 4: How can I prepare this compound for intravenous administration in my animal studies?

Answer: For intravenous administration, this compound should be reconstituted with a suitable diluent such as 5% dextrose in water (D5W), 0.9% normal saline, or sterile water. The reconstituted solution can then be further diluted in an infusion bag containing D5W, normal saline, or lactated Ringer's solution. To ensure stability, reconstituted solutions should be used within specified timeframes; for instance, they are stable for up to 7 days when refrigerated.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's in vitro activity and in vivo efficacy in models of deep-seated infections.

Table 1: In Vitro Activity of this compound Against Biofilm-Producing Bacteria

Bacterial SpeciesPlanktonic MIC (µg/mL)Minimum Biofilm Inhibitory Concentration (MBIC) (µg/mL)Minimum Biofilm Eradication Concentration (MBEC) (µg/mL)
Staphylococcus aureus0.25 - 0.50.5 - 20.125 - 2
Staphylococcus epidermidis0.125 - 0.250.25 - 10.25 - 2
Enterococcus faecalis0.25 - 0.50.5 - 20.5 - 4

Data compiled from studies using the Calgary Biofilm Device.

Table 2: Efficacy of this compound in a Rabbit Model of Aortic Valve Endocarditis

Bacterial StrainTreatment GroupMean Bacterial Load Reduction (log10 CFU/g of vegetation)Sterile Vegetations
Methicillin-Resistant S. aureus (MRSA)This compound (30 mg/kg twice daily)4.76 out of 11
MRSAVancomycin (30 mg/kg twice daily)3.43 out of 10
Vancomycin-Intermediate S. aureus (VISA)This compound (30 mg/kg twice daily)5.54 out of 6
VISAVancomycin (30 mg/kg twice daily)No reduction0 out of 6

Data from a 4-day treatment regimen in a rabbit model.

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC) using the Calgary Biofilm Device

Objective: To determine the minimum concentration of this compound required to eradicate a pre-formed biofilm.

Materials:

  • Calgary Biofilm Device (CBD) with a 96-peg lid

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • This compound stock solution

  • Sterile saline

  • Plate reader

Methodology:

  • Biofilm Formation:

    • Prepare a bacterial inoculum of approximately 10^7 CFU/mL in the growth medium.

    • Dispense 150 µL of the inoculum into each well of a 96-well microtiter plate.

    • Place the CBD peg lid onto the plate and incubate for 24 hours at 37°C to allow for biofilm formation on the pegs.

  • Antibiotic Challenge:

    • Prepare serial twofold dilutions of this compound in fresh growth medium in a new 96-well plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • After the 24-hour incubation, gently rinse the peg lid in sterile saline to remove planktonic bacteria.

    • Transfer the peg lid to the plate containing the this compound dilutions.

    • Incubate for a further 24 hours at 37°C.

  • MBEC Determination:

    • After the antibiotic challenge, transfer the peg lid to a new 96-well plate containing 200 µL of fresh growth medium in each well.

    • Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs.

    • Incubate this "recovery" plate for 24 hours at 37°C.

    • The MBEC is determined as the lowest concentration of this compound that prevents bacterial regrowth from the treated biofilm, as observed by the absence of turbidity.

Protocol 2: Rabbit Model of Aortic Valve Endocarditis

Objective: To evaluate the in vivo efficacy of this compound in treating infective endocarditis.

Materials:

  • New Zealand White rabbits (2-3 kg)

  • Polyethylene catheter

  • Staphylococcus aureus strain (e.g., MRSA)

  • This compound for injection

  • Anesthetic agents

  • Surgical instruments

  • Tryptic Soy Agar (TSA) plates

Methodology:

  • Induction of Endocarditis:

    • Anesthetize the rabbit.

    • Surgically expose the right carotid artery.

    • Insert a polyethylene catheter through the carotid artery and advance it into the left ventricle, across the aortic valve, to induce non-bacterial thrombotic endocarditis.

    • Secure the catheter in place.

    • Allow 24-48 hours for vegetation formation.

  • Bacterial Challenge:

    • Prepare a bacterial suspension of the desired S. aureus strain (e.g., 10^6 CFU in 1 mL of saline).

    • Inject the bacterial suspension intravenously to induce bacterial endocarditis.

  • Treatment:

    • Approximately 16-18 hours after bacterial challenge, initiate treatment.

    • Administer this compound intravenously at the desired dose and frequency (e.g., 30 mg/kg twice daily).

    • Include a control group receiving no treatment.

  • Efficacy Assessment:

    • After the treatment period (e.g., 4 days), euthanize the rabbits.

    • Aseptically remove the heart and excise the aortic valve vegetations.

    • Weigh the vegetations.

    • Homogenize the vegetations in sterile saline.

    • Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/g of vegetation).

    • Compare the bacterial loads between the treated and control groups to assess the efficacy of this compound.

Visualizations

Telavancin_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium bacterial_membrane Bacterial Membrane cell_wall Peptidoglycan Cell Wall lipid_II Lipid II Precursor lipid_II->cell_wall Inhibits Transglycosylation This compound This compound This compound->bacterial_membrane Disrupts membrane potential & increases permeability This compound->lipid_II Binds to D-Ala-D-Ala terminus

Caption: Dual mechanism of action of this compound.

Experimental_Workflow_MBEC start Start inoculate Inoculate 96-well plate with bacteria start->inoculate incubate_biofilm Incubate 24h (Biofilm formation on pegs) inoculate->incubate_biofilm rinse Rinse pegs (Remove planktonic cells) incubate_biofilm->rinse challenge Transfer pegs to plate with serial dilutions of this compound rinse->challenge incubate_challenge Incubate 24h (Antibiotic challenge) challenge->incubate_challenge recover Transfer pegs to fresh medium incubate_challenge->recover sonicate Sonicate (Dislodge biofilm) recover->sonicate incubate_recovery Incubate 24h (Recovery) sonicate->incubate_recovery read Read turbidity (Determine MBEC) incubate_recovery->read end End read->end

Caption: Workflow for MBEC determination.

Signaling_Pathway_WalKR This compound This compound cell_wall_stress Cell Wall Stress This compound->cell_wall_stress Induces walK WalK (Sensor Kinase) cell_wall_stress->walK Activates walR WalR (Response Regulator) walK->walR Phosphorylates peptidoglycan_hydrolases Peptidoglycan Hydrolase Genes (e.g., lytM, isaA, ssaA) walR->peptidoglycan_hydrolases Regulates Expression cell_wall_metabolism Altered Cell Wall Metabolism & Turnover peptidoglycan_hydrolases->cell_wall_metabolism Contributes to

Caption: this compound-induced cell wall stress and the WalKR two-component system.

References

Validation & Comparative

Comparative Efficacy of Telavancin and Daptomycin in Experimental Endocarditis Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of telavancin and daptomycin in preclinical endocarditis models, supported by experimental data. The information is compiled from peer-reviewed studies to aid in the evaluation of these antimicrobial agents for the treatment of infective endocarditis.

Executive Summary

Infective endocarditis, particularly when caused by multidrug-resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA), presents a significant therapeutic challenge. This compound, a lipoglycopeptide, and daptomycin, a cyclic lipopeptide, are both potent antibiotics with activity against Gram-positive bacteria. Preclinical studies in experimental endocarditis models, primarily in rabbits, have been crucial in elucidating their comparative efficacy.

Evidence from these models suggests that this compound exhibits significantly greater efficacy compared to daptomycin in treating experimental infective endocarditis caused by various MRSA strains.[1][2][3][4][5] this compound treatment has been shown to result in a more substantial reduction in bacterial counts within cardiac vegetations and other tissues, as well as a higher rate of tissue sterilization.

Quantitative Data Comparison

The following table summarizes the comparative efficacy of this compound and daptomycin in a rabbit model of infective endocarditis caused by MRSA strains from different clonal complexes (CC). The data is extracted from a key comparative study.

MRSA Clonal ComplexTreatment GroupMean Bacterial Counts (log10 CFU/g) in VegetationsPercent Sterile VegetationsMean Bacterial Counts (log10 CFU/g) in KidneysPercent Sterile KidneysMean Bacterial Counts (log10 CFU/g) in SpleenPercent Sterile Spleen
CC5 This compound<2.0100%<2.0100%<2.0100%
Daptomycin6.80%6.50%5.711%
CC8 This compound<2.0100%<2.0100%<2.0100%
Daptomycin7.10%6.90%6.20%
CC30 This compound2.878%<2.0100%<2.0100%
Daptomycin7.50%7.20%6.50%
CC45 This compound<2.0100%<2.0100%<2.0100%
Daptomycin6.90%6.70%6.00%

Data adapted from Xiong et al., Journal of Antimicrobial Chemotherapy, 2016.

Experimental Protocols

The data presented above was generated using a standardized rabbit model of infective endocarditis. The detailed methodology is crucial for the interpretation of the results and for designing future comparative studies.

Animal Model: The most commonly used model is the rabbit infective endocarditis model. A catheter is typically inserted through the right carotid artery and advanced to the aortic valve to induce sterile vegetations.

Bacterial Challenge: Following catheter placement, animals are intravenously inoculated with a clinical isolate of MRSA. Studies have utilized various MRSA strains, including those from different clonal complexes (CC5, CC8, CC30, and CC45), to ensure the broad applicability of the findings.

Treatment Regimens: After a predetermined period to allow for the establishment of infection, treatment is initiated.

  • This compound: Administered intravenously at doses that simulate human pharmacokinetics.

  • Daptomycin: Also administered intravenously at doses that mimic human exposure.

Efficacy Endpoints: The primary measures of efficacy include:

  • Quantitative bacterial cultures: At the end of the treatment period, animals are euthanized, and cardiac vegetations, kidneys, and spleen are harvested, homogenized, and plated to determine the bacterial load (log10 CFU/g).

  • Sterilization rates: The percentage of tissue samples from which no bacteria can be cultured.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a comparative efficacy study in an experimental endocarditis model.

Experimental_Workflow cluster_setup Phase 1: Induction of Endocarditis cluster_treatment Phase 2: Treatment Administration cluster_analysis Phase 3: Efficacy Assessment A Catheterization of Rabbit Aortic Valve B Induction of Sterile Vegetations A->B 24 hours C Intravenous Inoculation with MRSA B->C D Initiation of Antibiotic Therapy C->D Establishment of Infection E This compound Group D->E F Daptomycin Group D->F G Control Group (No Treatment) D->G H Euthanasia and Tissue Harvest (Vegetations, Kidneys, Spleen) E->H F->H G->H I Quantitative Bacterial Culture (log10 CFU/g) H->I J Determination of Tissue Sterilization Rates I->J K Statistical Analysis and Comparison J->K

Caption: Experimental workflow for comparing this compound and Daptomycin in a rabbit endocarditis model.

Signaling Pathways and Mechanisms of Action

While this guide focuses on comparative efficacy, it is important to note the distinct mechanisms of action of these two drugs, which contribute to their antibacterial effects.

  • This compound: Exhibits a dual mechanism of action. It inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors and disrupts the bacterial cell membrane potential.

  • Daptomycin: A cyclic lipopeptide that inserts into the bacterial cell membrane in a calcium-dependent manner, leading to membrane depolarization, potassium efflux, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately causing bacterial cell death.

The following diagram illustrates the distinct signaling pathways and mechanisms of action.

Mechanisms_of_Action cluster_this compound This compound cluster_daptomycin Daptomycin T1 Binds to D-Ala-D-Ala terminus of peptidoglycan precursors T2 Inhibition of Cell Wall Synthesis T1->T2 T4 Bacterial Cell Death T2->T4 T3 Disruption of Bacterial Cell Membrane Potential T3->T4 D1 Calcium-dependent insertion into bacterial cell membrane D2 Membrane Depolarization & Potassium Efflux D1->D2 D3 Inhibition of DNA, RNA, and Protein Synthesis D2->D3 D4 Bacterial Cell Death D3->D4

Caption: Mechanisms of action for this compound and Daptomycin leading to bacterial cell death.

Conclusion

The available preclinical data from experimental endocarditis models consistently demonstrates the superior efficacy of this compound over daptomycin in reducing bacterial burden and sterilizing tissues in MRSA-induced infective endocarditis. These findings are critical for guiding further research and development of antimicrobial therapies for this severe and often life-threatening infection. The detailed experimental protocols provided herein should serve as a valuable resource for researchers designing and interpreting studies in this field.

References

Telavancin Demonstrates Superior Efficacy Over Linezolid in Preclinical Models of MRSA Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of telavancin and linezolid in porcine models of severe methicillin-resistant Staphylococcus aureus (MRSA) pneumonia reveals that this compound achieves a greater reduction in bacterial burden in lung tissue and tracheal secretions, and more effectively reduces endotracheal tube biofilm formation. These findings, supported by rigorous experimental data, position this compound as a potent therapeutic alternative in the management of severe MRSA pneumonia.

This guide provides a comprehensive analysis of the preclinical data, presenting the experimental methodologies and comparative quantitative outcomes in easily digestible formats for researchers, scientists, and drug development professionals.

Executive Summary of Comparative Efficacy

In a well-established porcine model of severe MRSA pneumonia, this compound consistently outperformed linezolid in key microbiological endpoints. Notably, this compound treatment resulted in a lower MRSA burden in lung tissue and a more significant reduction in tracheal MRSA concentrations compared to linezolid.[1][2] Furthermore, this compound demonstrated superior activity against MRSA biofilms on endotracheal tubes, a critical factor in ventilator-associated pneumonia (VAP).[3][4]

Quantitative Data Comparison

The following tables summarize the key quantitative data from a comparative study in a porcine model of severe MRSA pneumonia.

Table 1: Microbiological Outcomes in Lung Tissue and Tracheal Secretions

ParameterThis compound GroupLinezolid GroupControl GroupP-value
MRSA Burden in Lung Tissue (log CFU/g)
Median [Interquartile Range]0.9 [1.4]1.7 [7.3]1.8 [6.5]0.26
MRSA Concentration in Tracheal Secretions (log CFU/mL)
Mean ± Standard Deviation3.5 ± 2.14.6 ± 0.94.9 ± 1.70.01
At end of study (Median [IQR])0.00 [0.00-4.07]4.99 [3.35-5.61]4.97 [2.60-5.91]0.011
MRSA Detection in Lung Tissue Samples 21.7%40.0%46.7%<0.001

Data sourced from a study in a porcine model of severe MRSA pneumonia.

Table 2: Efficacy Against Endotracheal Tube (ETT) Biofilm

ParameterThis compound GroupLinezolid GroupControl GroupP-value
MRSA Isolation from ETT 67%100%100%0.105
ETT MRSA Load (log CFU/mL)
Median [Interquartile Range]1.94 [0.00-5.45]3.99 [3.22-4.68]4.93 [4.41-5.15]0.236
Biofilm Thickness by SEM (µm)
Median [Interquartile Range]4.04 [2.09-6.00]--<0.001

Data from a study investigating ETT biofilm in a porcine VAP model.

Experimental Protocols

The comparative efficacy data were generated from a robust and reproducible porcine model of severe MRSA pneumonia. The key elements of the experimental protocol are outlined below.

1. Animal Model and Pneumonia Induction:

  • Animal: Female pigs (32.11 ± 1.18 kg).

  • Anesthesia and Mechanical Ventilation: Animals were anesthetized and mechanically ventilated for the duration of the experiment (up to 76 hours).

  • Pneumonia Induction: Severe pneumonia was induced by the instillation of a clinical isolate of MRSA (susceptible to both this compound and linezolid) into each pulmonary lobe. The inoculum was 75 ml of 10^6 CFU/ml of MRSA.

2. Treatment Groups and Dosing Regimen:

  • Randomization: Upon diagnosis of pneumonia, pigs were randomized into three groups (n=6 per group).

  • This compound Group: Received 22.5 mg/kg of this compound intravenously every 24 hours.

  • Linezolid Group: Received 600 mg of linezolid (10 mg/kg) intravenously every 12 hours.

  • Control Group: Received a saline or 0.5% glucose solution.

3. Sample Collection and Analysis:

  • Tracheal Aspirates: Collected every 24 hours for microbiological analysis.

  • Bronchoalveolar Lavage (BAL): Performed for cytological and microbiological assessment.

  • Lung Tissue: Collected at the end of the study for microbiological and histopathological analysis.

  • Endotracheal Tube (ETT): The ETT was collected at the end of the study for assessment of biofilm load and thickness by scanning electron microscopy (SEM).

4. Endpoints:

  • Primary Endpoint: MRSA concentrations in lung tissue.

  • Secondary Endpoints: MRSA concentrations in tracheal aspirates and BAL fluid, histopathological changes in lung tissue, and assessment of ETT biofilm.

  • Safety Assessment: Renal function was monitored daily by measuring serum creatinine.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol used to compare the efficacy of this compound and linezolid.

Experimental_Workflow cluster_preparation Phase 1: Preparation and Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Collection and Analysis Animal_Model Porcine Model Selection (Female Pigs, ~32kg) Anesthesia_Ventilation Anesthesia and Mechanical Ventilation Animal_Model->Anesthesia_Ventilation MRSA_Inoculation Induction of Pneumonia (MRSA Instillation) Anesthesia_Ventilation->MRSA_Inoculation Randomization Randomization into Treatment Groups (n=6 each) MRSA_Inoculation->Randomization Telavancin_Group This compound (22.5 mg/kg q24h) Randomization->Telavancin_Group Linezolid_Group Linezolid (10 mg/kg q12h) Randomization->Linezolid_Group Control_Group Control (Saline/Glucose) Randomization->Control_Group Sample_Collection Sample Collection (Tracheal Aspirate, BAL, Lung Tissue, ETT) Telavancin_Group->Sample_Collection Linezolid_Group->Sample_Collection Control_Group->Sample_Collection Microbiology Microbiological Analysis (MRSA Quantification) Sample_Collection->Microbiology Histopathology Histopathological Examination (Lung Tissue) Sample_Collection->Histopathology SEM SEM Analysis (ETT Biofilm Thickness) Sample_Collection->SEM

References

Telavancin Demonstrates Superior Bactericidal Activity Against Daptomycin-Nonsusceptible Staphylococcus aureus in Time-Kill Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of in vitro studies reveals that telavancin exhibits more sustained and potent bactericidal activity against daptomycin-nonsusceptible Staphylococcus aureus (DNS S. aureus) strains compared to daptomycin. While daptomycin may show initial killing, it is often followed by bacterial regrowth. In contrast, this compound demonstrates a consistent and significant reduction in bacterial load over extended periods, positioning it as a potentially more effective therapeutic option for infections caused by these resistant organisms.

This compound, a lipoglycopeptide, possesses a dual mechanism of action that involves the inhibition of peptidoglycan synthesis and the disruption of bacterial cell membrane function.[1][2] This dual action may contribute to its enhanced activity against strains that have developed resistance to other antibiotics. Daptomycin, a cyclic lipopeptide, acts by inserting into the bacterial cell membrane in a calcium-dependent manner, leading to membrane depolarization and cell death.[3][4] However, resistance mechanisms in S. aureus can mitigate its effectiveness.

This guide provides a detailed comparison of the time-kill kinetics of this compound and daptomycin against DNS S. aureus, supported by experimental data from in vitro pharmacokinetic/pharmacodynamic models.

Comparative Time-Kill Kinetics

The following table summarizes the bactericidal activity of this compound and daptomycin against three different strains of daptomycin-nonsusceptible S. aureus over a 120-hour period. The data is presented as the change in bacterial count (log10 CFU/g) from the initial inoculum. A ≥3-log10 CFU/g decrease indicates bactericidal activity.

StrainTime (h)This compound (log10 CFU/g Change)Daptomycin (log10 CFU/g Change)Vancomycin (log10 CFU/g Change)
CB1814 48Bactericidal Activity AchievedInitial Bactericidal ActivityNot Bactericidal
120-4.9Regrowth ObservedNot Bactericidal
R6212 32Bactericidal Activity AchievedInitial Bactericidal ActivityNot Bactericidal
120-4.31Regrowth ObservedNot Bactericidal
SA-684 56Bactericidal Activity AchievedInitial Bactericidal ActivityNot Bactericidal
120-3.06Regrowth ObservedNot Bactericidal

Data sourced from an in vitro pharmacokinetic/pharmacodynamic model.[5]

Against all three DNS S. aureus strains, this compound achieved and sustained bactericidal activity. In contrast, daptomycin demonstrated initial bactericidal effects followed by a period of regrowth for all strains. Vancomycin did not exhibit sustained bactericidal activity against any of the tested isolates. Notably, at 120 hours, this compound was significantly more effective at reducing colony counts than both daptomycin and vancomycin against the CB1814 strain.

Experimental Protocols

The time-kill kinetic data presented above was generated using a simulated endocardial vegetation (SEV) in vitro pharmacokinetic/pharmacodynamic (PK/PD) model. This model is designed to simulate the human pharmacokinetic profiles of the tested antibiotics.

1. Bacterial Strains and MIC Determination:

  • Three clinical isolates of daptomycin-nonsusceptible S. aureus (CB1814, R6212, and SA-684) were used.

  • Minimum Inhibitory Concentrations (MICs) for this compound, daptomycin, and vancomycin were determined for each strain. For the tested strains, the MICs were:

    • This compound: 0.25-1 mg/L

    • Daptomycin: 2-4 mg/L

    • Vancomycin: 2 mg/L

2. In Vitro PK/PD Model:

  • The SEV model was utilized to simulate human dosing regimens.

  • The following simulated human doses were administered:

    • This compound: 10 mg/kg of body weight every 24 hours

    • Daptomycin: 10 mg/kg every 24 hours

    • Vancomycin: 1,000 mg every 12 hours

  • The model was run for 168 hours.

3. Pharmacodynamic Analysis:

  • Samples were collected from the model at multiple time points (0, 4, 8, 24, 32, 48, 72, 96, 120, 144, and 168 hours).

  • The samples were diluted in 0.9% saline.

  • Colony counts (CFU/g) were determined by spiral plating the dilutions onto tryptic soy agar (TSA) and incubating at 35°C for 24 hours.

  • The lower limit of reliable detection for this method was approximately 3.5 log10 CFU/g.

4. Definition of Bactericidal Activity:

  • Bactericidal activity was defined as a ≥3-log10 CFU/g decrease in colony count from the initial inoculum.

  • Bacteriostatic activity was defined as a <3-log10 CFU/g reduction in colony count from the initial inoculum.

Experimental Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (~10^5 - 10^7 CFU/mL) Incubation Incubate Cultures with Antibiotics at 37°C with Shaking Inoculum->Incubation Media Prepare Mueller-Hinton Broth (with Ca2+ for Daptomycin) Media->Incubation Antibiotics Prepare Antibiotic Stock Solutions (e.g., 1x, 2x, 5x MIC) Antibiotics->Incubation Sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubation->Sampling Plating Perform Serial Dilutions and Plate on Agar Sampling->Plating Counting Incubate Plates and Count Colonies (CFU/mL) Plating->Counting Plotting Plot log10 CFU/mL vs. Time Counting->Plotting

Caption: Workflow of a standard time-kill kinetic assay.

Signaling Pathways and Mechanisms of Action

a cluster_this compound This compound cluster_daptomycin Daptomycin This compound This compound lipid_II Lipid II Binding This compound->lipid_II membrane_insertion Membrane Insertion This compound->membrane_insertion peptidoglycan_synthesis_inhibition Inhibition of Peptidoglycan Synthesis lipid_II->peptidoglycan_synthesis_inhibition membrane_depolarization Membrane Depolarization & Increased Permeability membrane_insertion->membrane_depolarization cell_death_tela Bacterial Cell Death peptidoglycan_synthesis_inhibition->cell_death_tela membrane_depolarization->cell_death_tela daptomycin Daptomycin membrane_binding Membrane Binding daptomycin->membrane_binding calcium Calcium Ions (Ca2+) calcium->membrane_binding oligomerization Oligomerization membrane_binding->oligomerization pore_formation Pore Formation/ Ion Leakage oligomerization->pore_formation dap_membrane_depolarization Membrane Depolarization pore_formation->dap_membrane_depolarization inhibition_synthesis Inhibition of Protein, DNA, & RNA Synthesis dap_membrane_depolarization->inhibition_synthesis cell_death_dapto Bacterial Cell Death inhibition_synthesis->cell_death_dapto

Caption: Mechanisms of action for this compound and daptomycin.

References

A Comparative Analysis of Telavancin and Other Lipoglycopeptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial drug development, the lipoglycopeptide class of antibiotics has emerged as a critical tool in the fight against resistant Gram-positive pathogens. This guide provides a detailed comparative analysis of Telavancin, a prominent member of this class, alongside other key lipoglycopeptides, Dalbavancin and Oritavancin. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, in vitro activity, clinical efficacy, and the experimental protocols used for their evaluation.

Introduction to Lipoglycopeptides

Lipoglycopeptides are semisynthetic derivatives of glycopeptide antibiotics, characterized by the addition of a lipophilic side chain to the core glycopeptide scaffold.[1] This structural modification enhances their antimicrobial potency and pharmacokinetic profiles.[1] this compound, Dalbavancin, and Oritavancin are key members of this class, each with unique attributes that influence their clinical utility.

Mechanism of Action: A Multi-pronged Attack

Lipoglycopeptides exert their bactericidal effects through a dual mechanism of action, a feature that distinguishes them from their glycopeptide predecessors like vancomycin.

Primary Mechanism: Inhibition of Cell Wall Synthesis

Similar to vancomycin, all three lipoglycopeptides inhibit the late stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the precursor molecule for peptidoglycan. This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thereby preventing the polymerization of the peptidoglycan chains and the cross-linking of the cell wall.

Secondary Mechanism: Disruption of Bacterial Membrane Integrity

The lipophilic side chains of this compound and Oritavancin enable them to anchor to the bacterial cell membrane, leading to a disruption of its integrity.[1] This interaction causes depolarization of the membrane potential, an increase in membrane permeability, and leakage of essential intracellular components like ATP and potassium ions, ultimately contributing to rapid, concentration-dependent bactericidal activity.[2] Dalbavancin's primary mechanism is the inhibition of cell wall synthesis.

A Unique Third Mechanism for Oritavancin

Oritavancin possesses an additional mechanism of action: the inhibition of RNA synthesis.[3] While the precise molecular details are still being fully elucidated, this action further contributes to its potent bactericidal effect.

G cluster_CellWall Bacterial Cell Wall Synthesis cluster_Membrane Bacterial Cell Membrane cluster_RNA RNA Synthesis LipidII Lipid II (Peptidoglycan Precursor) Transglycosylation Transglycosylation (Chain Elongation) LipidII->Transglycosylation PGN Growing Peptidoglycan Chain Transpeptidation Transpeptidation (Cross-linking) PGN->Transpeptidation Transglycosylation->PGN BacterialCellDeath Bacterial Cell Death Membrane Membrane Integrity (Ion Gradient, Potential) Depolarization Depolarization & Increased Permeability Membrane->Depolarization Leakage Leakage of K+, ATP Depolarization->Leakage Leakage->BacterialCellDeath RNAP RNA Polymerase Transcription Transcription RNAP->Transcription This compound This compound This compound->Transglycosylation Inhibits This compound->Transpeptidation Inhibits This compound->Depolarization Induces Dalbavancin Dalbavancin Dalbavancin->Transglycosylation Inhibits Dalbavancin->Transpeptidation Inhibits Oritavancin Oritavancin Oritavancin->Transglycosylation Inhibits Oritavancin->Transpeptidation Inhibits Oritavancin->Depolarization Induces Oritavancin->Transcription Inhibits G start Start prep_plates Prepare 96-well plates with serial dilutions of lipoglycopeptides in CAMHB start->prep_plates prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_plates->prep_inoculum inoculate Inoculate plates with standardized bacterial suspension prep_inoculum->inoculate incubate Incubate plates at 35°C for 16-20 hours inoculate->incubate read_mic Read plates to determine MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end G cluster_sampling Time-Point Sampling start Start prep_culture Prepare log-phase bacterial culture start->prep_culture setup_flasks Set up flasks with CAMHB and varying concentrations of lipoglycopeptide prep_culture->setup_flasks inoculate Inoculate flasks with bacterial culture setup_flasks->inoculate incubate Incubate flasks at 37°C inoculate->incubate sample_t0 T=0h sample_t2 T=2h sample_t4 T=4h sample_t8 T=8h sample_t24 T=24h serial_dilution Perform serial dilutions of samples sample_t0->serial_dilution sample_t2->serial_dilution sample_t4->serial_dilution sample_t8->serial_dilution sample_t24->serial_dilution plate_samples Plate dilutions onto agar plates serial_dilution->plate_samples incubate_plates Incubate plates at 37°C for 18-24h plate_samples->incubate_plates count_colonies Count CFUs and calculate CFU/mL incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. time count_colonies->plot_data end End plot_data->end

References

In vitro synergy testing of Telavancin with other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the exploration of combination therapies to enhance antimicrobial efficacy and combat resistance. Telavancin, a lipoglycopeptide antibiotic, has demonstrated potent in vitro activity against a broad spectrum of Gram-positive pathogens. This guide provides a comparative overview of the in vitro synergistic activity of this compound when combined with other antibiotics, supported by experimental data from various studies.

Summary of In Vitro Synergy Testing

The synergistic potential of this compound has been evaluated in combination with various antibiotic classes against a range of clinically relevant bacteria. The primary methods employed for synergy testing include the checkerboard assay, Etest, and time-kill assays. The Fractional Inhibitory Concentration Index (FICI) is a common metric used in checkerboard and Etest methods to quantify synergy, with an FICI of ≤ 0.5 typically indicating a synergistic interaction. Time-kill assays define synergy as a ≥2-log10 decrease in bacterial count (CFU/mL) with the combination compared to the most active single agent at 24 hours.

Key Findings Across Studies:
  • This compound with Rifampin: A high degree of synergy has been observed against linezolid- and vancomycin-resistant Enterococcus faecium (LRVRE), with 83% of isolates showing synergy in one study.[1][2][3][4]

  • This compound with Beta-Lactams: Combinations with nafcillin and imipenem have shown synergy against Staphylococcus aureus, including methicillin-resistant (MRSA) and heterogeneously vancomycin-intermediate (hVISA) strains.[5] Synergy has also been reported with piperacillin-tazobactam, cefepime, and imipenem against vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA).

  • This compound with Aminoglycosides: The combination with gentamicin is well-documented to be synergistic against various strains of S. aureus.

  • This compound with Colistin: Marked synergy has been demonstrated against several Gram-negative bacteria, including colistin-susceptible Enterobacteriaceae, Stenotrophomonas maltophilia, and Acinetobacter baumannii.

Quantitative Data from Synergy Studies

The following tables summarize the quantitative data from in vitro synergy studies of this compound with other antibiotics.

Table 1: Synergy of this compound with Rifampin against Enterococcus faecium

Bacterial SpeciesAntibiotic CombinationSynergy Testing MethodNumber of IsolatesPercentage of SynergyFICI Range for SynergyReference
Linezolid- and Vancomycin-Resistant Enterococcus faecium (LRVRE)This compound + RifampinEtest2483%0.1-0.5

Table 2: Synergy of this compound with Beta-Lactams and Aminoglycosides against Staphylococcus aureus

Bacterial PhenotypeAntibiotic CombinationSynergy Testing MethodNumber of IsolatesPercentage of SynergyReference
MSSA, MRSA, hVISAThis compound + NafcillinTime-Kill Assay3070%
MSSA, MRSA, hVISAThis compound + ImipenemTime-Kill Assay3063%
MSSA, MRSA, hVISAThis compound + GentamicinTime-Kill Assay3067%
VISAThis compound + Piperacillin-TazobactamNot SpecifiedNot SpecifiedSynergistic Activity
VISAThis compound + ImipenemNot SpecifiedNot SpecifiedSynergistic Activity
VRSAThis compound + Piperacillin-TazobactamNot SpecifiedNot SpecifiedSynergistic Activity
VRSAThis compound + CefepimeNot SpecifiedNot SpecifiedSynergistic Activity
VRSAThis compound + ImipenemNot SpecifiedNot SpecifiedSynergistic Activity

Table 3: Synergy of this compound with Colistin against Gram-Negative Bacteria

Bacterial GroupAntibiotic CombinationSynergy Testing MethodFICI for SynergyKey FindingReference
Colistin-Susceptible Enterobacteriaceae, S. maltophilia, A. baumanniiThis compound + ColistinCheckerboard Assay, Time-Kill Assay<0.5Marked Synergy

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of synergy testing results. Below are the generalized protocols for the key experiments cited.

Checkerboard Assay

The checkerboard method is a common in vitro technique to assess antibiotic synergy.

  • Preparation: Two antibiotics are serially diluted in a microtiter plate, one along the x-axis and the other along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically ~5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Indifference

      • FICI > 4: Antagonism

Checkerboard_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Serial Dilution of Drug A Plate Microtiter Plate Setup A->Plate B Serial Dilution of Drug B B->Plate Inoculation Inoculation with Bacterial Suspension Plate->Inoculation Incubation Incubation (16-24h) Inoculation->Incubation MIC_Determination Determine MICs Incubation->MIC_Determination FICI_Calculation Calculate FICI MIC_Determination->FICI_Calculation Interpretation Interpret Results FICI_Calculation->Interpretation

Checkerboard Assay Workflow
Etest Synergy Method

The Etest is a gradient diffusion method that can also be used to assess synergy.

  • Plate Preparation: An agar plate is inoculated with a standardized bacterial suspension to create a lawn of growth.

  • Strip Application: An Etest strip for Drug A is placed on the agar surface. A second Etest strip for Drug B is then placed at a 90-degree angle to the first strip, with the intersection at their respective MIC values.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Analysis: The intersection of the two elliptical zones of inhibition is examined. The MIC of each drug in the combination is read where the inhibition ellipse intersects the Etest strip.

  • FICI Calculation: The FICI is calculated using the same formula as in the checkerboard assay.

Etest_Synergy_Workflow Start Inoculate Agar Plate Place_A Place Etest Strip for Drug A Start->Place_A Place_B Place Etest Strip for Drug B at 90° Place_A->Place_B Incubate Incubate Plate Place_B->Incubate Read_MICs Read MICs at Intersection Incubate->Read_MICs Calculate_FICI Calculate FICI Read_MICs->Calculate_FICI Interpret Interpret Synergy Calculate_FICI->Interpret

Etest Synergy Workflow
Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.

  • Preparation: Test tubes containing broth with a standardized bacterial inoculum (~5 x 10^5 to 5 x 10^6 CFU/mL) are prepared. Antibiotics are added at specific concentrations (e.g., 0.5x MIC), both individually and in combination. A growth control tube without antibiotics is also included.

  • Incubation and Sampling: The tubes are incubated at 35-37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 4, 8, 24 hours).

  • Quantification: The samples are serially diluted and plated on agar to determine the viable bacterial count (CFU/mL).

  • Analysis: The change in log10 CFU/mL over time is plotted for each condition.

    • Interpretation:

      • Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

      • Indifference: < 2-log10 change in CFU/mL.

      • Antagonism: ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.

Time_Kill_Assay_Workflow cluster_setup Setup cluster_sampling Incubation & Sampling cluster_quant Quantification & Analysis Inoculum Prepare Bacterial Inoculum Tubes Prepare Tubes with Broth & Antibiotics Inoculum->Tubes Incubate Incubate with Shaking Tubes->Incubate Sample Sample at 0, 4, 8, 24h Incubate->Sample Dilute Serial Dilution Sample->Dilute Plate Plate on Agar Dilute->Plate Count Count CFU/mL Plate->Count Plot Plot Time-Kill Curves Count->Plot Interpret Interpret Synergy Plot->Interpret

Time-Kill Assay Workflow

Conclusion

The in vitro data strongly suggest that this compound in combination with other antibiotics, such as rifampin, specific beta-lactams, aminoglycosides, and colistin, can result in synergistic activity against a variety of challenging pathogens. These findings provide a rationale for further investigation of these combinations in preclinical and clinical settings. The choice of synergy testing methodology can influence the observed outcomes, and therefore, a comprehensive approach using multiple methods is often warranted in drug development and research.

References

Validating the Clinical Relevance of Telavancin's Dual Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Telavancin's performance with other antibiotics, supported by experimental data. It delves into the clinical significance of its unique dual mechanism of action, offering insights for researchers and professionals in drug development.

This compound, a lipoglycopeptide antibiotic, is a semi-synthetic derivative of vancomycin.[1][2] It exhibits potent bactericidal activity against a range of Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[3][4] What sets this compound apart is its dual mechanism of action, which contributes to its rapid and concentration-dependent bactericidal effects.[2]

Dual Mechanism of Action: A Two-Pronged Attack

This compound disrupts bacterial survival through two distinct but complementary mechanisms:

  • Inhibition of Cell Wall Synthesis: Similar to its parent compound, vancomycin, this compound inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. It achieves this by binding with high affinity to the D-Ala-D-Ala terminus of lipid II, a key precursor in the cell wall synthesis pathway. This binding prevents the transglycosylation and transpeptidation steps, thereby halting the construction of the protective peptidoglycan layer. Notably, this compound is approximately 10 times more potent than vancomycin in inhibiting peptidoglycan synthesis.

  • Disruption of Bacterial Cell Membrane Integrity: The presence of a lipophilic side chain allows this compound to anchor to the bacterial cell membrane. This interaction leads to the dissipation of the cell membrane potential, increasing its permeability. The loss of membrane integrity results in the leakage of essential intracellular components like ATP and potassium ions, ultimately leading to rapid cell death. This membrane-disrupting activity is a key differentiator from vancomycin, which primarily targets cell wall synthesis.

This dual mechanism provides a synergistic effect, leading to enhanced bactericidal activity and a lower propensity for the development of resistance compared to agents with a single mode of action.

Comparative In Vitro Activity

The in vitro potency of this compound has been extensively evaluated against various Gram-positive pathogens and compared with other standard-of-care antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, a key indicator of an antibiotic's effectiveness.

OrganismThis compoundVancomycinDaptomycinLinezolid
Methicillin-Susceptible S. aureus (MSSA) 0.06 / 0.060.5 / 10.25 / 0.252 / 2
Methicillin-Resistant S. aureus (MRSA) 0.06 / 0.060.5 / 10.25 / 0.252 / 2
Vancomycin-Intermediate S. aureus (VISA) 0.12 / 0.254 / 81 / 22 / 2
Heterogeneous VISA (hVISA) 0.06 / 0.121 / 20.5 / 12 / 2
Streptococcus pneumoniae ≤0.015 / 0.030.25 / 0.50.12 / 0.251 / 2
Enterococcus faecalis (Vancomycin-susceptible) 0.12 / 0.251 / 21 / 22 / 2

Table 1: Comparative In Vitro Activity (MIC₅₀/MIC₉₀, µg/mL) of this compound and Other Antibiotics. Data compiled from multiple sources.

Clinical Efficacy: Insights from Pivotal Trials

The clinical relevance of this compound's dual mechanism has been validated in large-scale clinical trials, primarily the ATLAS (Assessment of this compound in Complicated Skin and Skin Structure Infections) and ATTAIN (Assessment of this compound for Treatment of Hospital-Acquired Pneumonia) studies.

TrialIndicationComparatorPatient PopulationPrimary EndpointKey Findings
ATLAS Complicated Skin and Skin Structure Infections (cSSSI)VancomycinAdults with cSSSI, including those with MRSAClinical cure rate at Test-of-Cure visitThis compound was non-inferior to vancomycin.
ATTAIN Hospital-Acquired and Ventilator-Associated Pneumonia (HAP/VAP)VancomycinAdults with HAP/VAP caused by Gram-positive pathogens, including MRSAClinical cure rate in the all-treated and clinically evaluable populationsThis compound was non-inferior to vancomycin.

Table 2: Summary of Pivotal Phase 3 Clinical Trials for this compound.

In the pooled analysis of the ATLAS trials for cSSSI, the clinical cure rate for patients with MRSA was 87.0% for this compound compared to 85.9% for vancomycin. The ATTAIN trials demonstrated that in patients with monomicrobial S. aureus HAP, cure rates were numerically higher with this compound.

Experimental Protocols

To provide a deeper understanding of the data supporting this compound's mechanism of action, detailed methodologies for key experiments are outlined below.

Peptidoglycan Synthesis Inhibition Assay

This assay measures the ability of an antibiotic to inhibit the incorporation of radiolabeled precursors into the bacterial cell wall.

  • Principle: Actively growing bacterial cells incorporate N-acetylglucosamine (GlcNAc) into newly synthesized peptidoglycan. By using radiolabeled [¹⁴C]GlcNAc, the rate of peptidoglycan synthesis can be quantified by measuring the amount of radioactivity incorporated into the cell wall material.

  • Methodology:

    • Bacterial cultures (e.g., S. aureus) are grown to the mid-exponential phase.

    • The culture is incubated with varying concentrations of the test antibiotic (e.g., this compound, Vancomycin) for a short period.

    • [¹⁴C]N-acetylglucosamine is added to the cultures.

    • After an incubation period, the cells are harvested and washed to remove unincorporated radioactivity.

    • The cell wall is isolated, and the incorporated radioactivity is measured using a scintillation counter.

    • The concentration of the antibiotic that inhibits 50% of the peptidoglycan synthesis (IC₅₀) is determined.

Membrane Potential Assay

This assay assesses the effect of an antibiotic on the bacterial cell membrane potential.

  • Principle: The fluorescent dye DiOC₂(3) is used to measure changes in bacterial membrane potential. In healthy, polarized cells, the dye forms aggregates that fluoresce red, while in depolarized cells, it remains in a monomeric state and fluoresces green. A shift from red to green fluorescence indicates membrane depolarization.

  • Methodology:

    • Bacterial cells are grown to the early exponential phase and diluted.

    • The cells are incubated with varying concentrations of the antibiotic.

    • The DiOC₂(3) dye is added to the cell suspension.

    • The fluorescence is measured using a flow cytometer, distinguishing between red and green fluorescence.

    • An increase in the green-to-red fluorescence ratio indicates membrane depolarization.

ATP Leakage Assay

This assay quantifies the release of intracellular ATP, indicating damage to the cell membrane.

  • Principle: Damage to the bacterial cell membrane leads to the leakage of intracellular components, including ATP. The amount of extracellular ATP can be measured using a luciferin/luciferase-based assay, where the light produced is proportional to the ATP concentration.

  • Methodology:

    • Mid-exponential phase bacterial cells are incubated with different concentrations of the antibiotic.

    • At various time points, the cells are centrifuged to pellet the bacteria.

    • The supernatant, containing any leaked ATP, is collected.

    • A luciferin/luciferase reagent is added to the supernatant.

    • The resulting luminescence is measured using a luminometer.

Visualizing the Mechanism and Workflow

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Telavancin_Mechanism cluster_CellWall Cell Wall Synthesis Inhibition cluster_Membrane Membrane Disruption Telavancin1 This compound LipidII Lipid II (D-Ala-D-Ala) Telavancin1->LipidII Binds to Transglycosylation Transglycosylation Telavancin1->Transglycosylation Inhibits Transpeptidation Transpeptidation Telavancin1->Transpeptidation Inhibits Peptidoglycan Peptidoglycan Synthesis Telavancin2 This compound (Lipophilic Tail) CellMembrane Bacterial Cell Membrane Telavancin2->CellMembrane Anchors to Depolarization Membrane Depolarization CellMembrane->Depolarization Permeability Increased Permeability Depolarization->Permeability Leakage ATP & K+ Leakage Permeability->Leakage CellDeath Rapid Cell Death Leakage->CellDeath Experimental_Workflow cluster_Mechanism_Validation Mechanism of Action Validation cluster_InVitro_Testing In Vitro Efficacy cluster_Clinical_Evaluation Clinical Relevance Peptidoglycan Synthesis Assay Peptidoglycan Synthesis Assay MIC Determination MIC Determination Peptidoglycan Synthesis Assay->MIC Determination Membrane Potential Assay Membrane Potential Assay Time-Kill Assays Time-Kill Assays Membrane Potential Assay->Time-Kill Assays ATP Leakage Assay ATP Leakage Assay ATP Leakage Assay->Time-Kill Assays Phase 3 Clinical Trials (ATLAS, ATTAIN) Phase 3 Clinical Trials (ATLAS, ATTAIN) MIC Determination->Phase 3 Clinical Trials (ATLAS, ATTAIN) Time-Kill Assays->Phase 3 Clinical Trials (ATLAS, ATTAIN) Post-Marketing Surveillance Post-Marketing Surveillance Phase 3 Clinical Trials (ATLAS, ATTAIN)->Post-Marketing Surveillance

References

Telavancin Demonstrates Superior Potency Over Vancomycin Against Biofilm-Producing Staphylococci

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of in vitro and in vivo studies reveals that telavancin, a lipoglycopeptide antibiotic, exhibits significantly greater potency than vancomycin in eradicating biofilm-producing staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). This growing body of evidence positions this compound as a potentially more effective therapeutic option for persistent and difficult-to-treat biofilm-associated infections.

Biofilms are complex communities of bacteria encased in a self-produced protective matrix, which renders them notoriously resistant to conventional antibiotic therapies. Staphylococcal species are prolific biofilm producers and a leading cause of chronic and recurrent infections associated with medical devices. The data indicates that this compound's unique dual mechanism of action may be key to its enhanced efficacy against these resilient bacterial structures.

Executive Summary of Comparative Efficacy

This compound consistently outperforms vancomycin in key in vitro measures of antibacterial and anti-biofilm activity. Notably, this compound demonstrates lower minimum inhibitory concentrations (MICs) and significantly lower minimum biofilm eradication concentrations (MBECs) against a range of staphylococcal isolates.

Table 1: Comparative In Vitro Activity of this compound and Vancomycin Against Biofilm-Producing Staphylococci
ParameterThis compoundVancomycinFold Difference (Approx.)References
Planktonic MIC Range (μg/mL) 0.03 - 0.250.5 - 816-32x lower for this compound[1][2]
MBEC Range (μg/mL) 0.125 - 2≥512>256x lower for this compound[1][3]
Activity against VISA biofilms More effectiveLess effective-[2]

*MIC (Minimum Inhibitory Concentration): The lowest concentration of an antibiotic that prevents visible growth of a microorganism. *MBEC (Minimum Biofilm Eradication Concentration): The minimum concentration of an antibiotic required to eradicate a mature biofilm. *VISA (Vancomycin-Intermediate Staphylococcus aureus)

Unraveling the Mechanisms of Action

This compound's superior performance is attributed to its dual mechanism of action. Like vancomycin, it inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. However, this compound also possesses a lipophilic side chain that anchors it to the bacterial cell membrane, causing rapid depolarization and increased membrane permeability. This secondary action is believed to be crucial for its enhanced activity against non-growing or slow-growing bacteria within a biofilm.

Vancomycin's action is primarily limited to the inhibition of cell wall synthesis, a process that is significantly downregulated in the metabolically repressed environment of a mature biofilm. This, coupled with poor penetration into the biofilm matrix, contributes to its reduced efficacy.

cluster_this compound This compound Mechanism of Action cluster_Vancomycin Vancomycin Mechanism of Action T_Start This compound T_Action1 Inhibits Peptidoglycan Synthesis (Transglycosylation & Transpeptidation) T_Start->T_Action1 T_Action2 Disrupts Bacterial Cell Membrane Integrity T_Start->T_Action2 T_Result Bactericidal Activity T_Action1->T_Result T_Action2->T_Result V_Start Vancomycin V_Action Inhibits Peptidoglycan Synthesis V_Start->V_Action V_Result Bacteriostatic/Bactericidal Activity V_Action->V_Result cluster_workflow Anti-Biofilm Efficacy Testing Workflow cluster_challenge Antibiotic Challenge cluster_assessment Efficacy Assessment Start Bacterial Culture (Staphylococcus spp.) Inoculum Prepare Standardized Inoculum Start->Inoculum Biofilm_Formation Incubate for Biofilm Formation (24-48h) Inoculum->Biofilm_Formation This compound Serial Dilutions of this compound Biofilm_Formation->this compound Vancomycin Serial Dilutions of Vancomycin Biofilm_Formation->Vancomycin Incubation Incubate with Antibiotics (24h) This compound->Incubation Vancomycin->Incubation MBEC Determine MBEC (Viability Testing) Incubation->MBEC Biomass Quantify Biofilm Biomass (Crystal Violet Staining) Incubation->Biomass End Comparative Potency Analysis MBEC->End Biomass->End

References

A Comparative Guide to Telavancin MIC Breakpoints from Global Regulatory Bodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Telavancin Minimum Inhibitory Concentration (MIC) breakpoints as established by the United States Food and Drug Administration (FDA), the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and the Clinical and Laboratory Standards Institute (CLSI). The information presented herein is intended to offer clarity and support for research, clinical trial design, and drug development endeavors involving this compound.

In 2014, a significant revision in the broth microdilution (BMD) susceptibility testing method for this compound was introduced by the CLSI. This revised method demonstrated improved accuracy and reproducibility, resulting in lower and more precise MIC values.[1][2] Consequently, this led to updated interpretive breakpoints for this compound being approved by the FDA and adopted by EUCAST, ensuring global harmonization.[1][3]

Comparative Analysis of this compound MIC Breakpoints

The following table summarizes the susceptible MIC breakpoints for this compound against key Gram-positive pathogens as recognized by the FDA/CLSI and EUCAST. It is important to note that for the organisms listed, the breakpoints from these regulatory bodies are harmonized.

PathogenFDA / CLSI Susceptible MIC Breakpoint (μg/mL)EUCAST Susceptible MIC Breakpoint (μg/mL)
Staphylococcus aureus≤ 0.12≤ 0.12
Streptococcus pyogenes≤ 0.12≤ 0.12
Streptococcus agalactiae≤ 0.12≤ 0.12
Streptococcus anginosus group≤ 0.06≤ 0.06
Enterococcus faecalis (vancomycin-susceptible)≤ 0.25≤ 0.25

Data sourced from multiple references.[1]

Experimental Protocols for this compound MIC Determination

The determination of this compound MIC values follows a revised broth microdilution method, as standardized by the CLSI and adopted by the FDA and EUCAST. This updated protocol is crucial for obtaining accurate and reproducible results.

Reference Method: Broth Microdilution (BMD)

The standardized broth microdilution method is performed according to the guidelines outlined in the CLSI document M07. The key modifications for this compound susceptibility testing are as follows:

  • Solvent and Diluent: Dimethyl sulfoxide (DMSO) is used as both the solvent for preparing the stock solution and the diluent for subsequent dilutions of this compound. This is in accordance with CLSI guidelines for water-insoluble agents.

  • Surfactant Addition: Polysorbate-80 (P-80), a non-ionic surfactant, is added to the Mueller-Hinton broth at a final concentration of 0.002%. This is a critical step to prevent the binding of the lipophilic this compound molecule to the plastic surfaces of the microtiter plates, which would otherwise lead to falsely elevated MIC values.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air before the results are read.

  • MIC Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Quality Control (QC)

For quality assurance, specific reference strains are tested concurrently with the clinical isolates. The resulting MIC values for these QC strains must fall within the acceptable ranges defined by the CLSI. The recommended QC strains for this compound testing include:

  • Staphylococcus aureus ATCC 29213

  • Enterococcus faecalis ATCC 29212

  • Streptococcus pneumoniae ATCC 49619

Regulatory Cross-Validation Workflow

The process of establishing and cross-validating this compound MIC breakpoints involves a collaborative and evidence-based approach among regulatory and standards-setting organizations. The following diagram illustrates this logical workflow.

G cluster_0 Methodology Development & Standardization cluster_1 Regulatory Review & Adoption cluster_2 Global Harmonization & Implementation CLSI CLSI Develops Revised Broth Microdilution Method (DMSO + Polysorbate-80) Validation Multi-laboratory Studies Validate Accuracy and Reproducibility CLSI->Validation CLSI_Pub CLSI Publishes Updated Standard (e.g., M100) Validation->CLSI_Pub FDA_Review FDA Reviews Methodology and Clinical Data CLSI_Pub->FDA_Review Submission of Data EUCAST_Review EUCAST Reviews Methodology and Clinical Data CLSI_Pub->EUCAST_Review Submission of Data FDA_Approval FDA Approves Revised Breakpoints FDA_Review->FDA_Approval EUCAST_Adoption EUCAST Adopts Revised Breakpoints EUCAST_Review->EUCAST_Adoption Harmonization Harmonized Breakpoints for Staphylococcus spp., Streptococcus spp., Enterococcus faecalis FDA_Approval->Harmonization EUCAST_Adoption->Harmonization Implementation Implementation in Clinical and Research Laboratories Worldwide Harmonization->Implementation

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Telavancin

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of Telavancin is critical for maintaining a secure laboratory environment and preventing environmental contamination. Researchers, scientists, and drug development professionals handling this lipoglycopeptide antibacterial agent must adhere to specific protocols to mitigate risks associated with its disposal. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

This compound, a derivative of vancomycin, is potent against various Gram-positive bacteria.[1][2][3] Its improper disposal can contribute to the development of antibiotic resistance and pose a threat to aquatic ecosystems.[4] Therefore, treating all this compound waste as hazardous chemical waste is a foundational principle for its management in a laboratory setting.[5]

Standard Operating Procedure for this compound Disposal

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including unused product, contaminated labware, and spill cleanup materials.

1. Personal Protective Equipment (PPE): Before handling this compound waste, it is imperative to wear appropriate PPE to prevent skin and eye contact, and inhalation.

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent contamination of personal clothing.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

2. Waste Segregation and Collection: All materials that have come into contact with this compound must be segregated as chemical waste.

  • Unused or Expired this compound: Place directly into a designated, clearly labeled hazardous chemical waste container.

  • Contaminated Labware: This includes vials, syringes, pipette tips, and culture plates. Non-sharp items should be placed in a designated chemical waste bag or container. Sharps must be disposed of in a puncture-resistant sharps container specifically marked for chemical waste.

  • Aqueous Solutions: Collect all solutions containing this compound in a sealed, labeled hazardous waste container. Do not pour this compound solutions down the drain.

3. Spill Management: In the event of a this compound spill, immediate and proper cleanup is crucial to prevent exposure and environmental release.

  • Evacuate and Ventilate: If a significant amount of powder is spilled, evacuate the immediate area to allow dust to settle and ensure adequate ventilation.

  • Contain the Spill: Use absorbent pads or other appropriate materials to contain liquid spills.

  • Collect the Waste: Carefully sweep or wipe up the spilled material. Avoid creating dust. For liquid spills, use absorbent material.

  • Transfer to Waste Container: Place all cleanup materials, including contaminated PPE, into a sealed and labeled hazardous chemical waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate decontaminating solution.

4. Final Disposal: All collected this compound waste must be disposed of in accordance with institutional, local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company. Ensure that all waste containers are properly labeled with the contents and associated hazards.

Key Disposal and Safety Data Summary

The following table summarizes the critical information for the safe disposal of this compound based on available Safety Data Sheets (SDS).

ParameterGuidelineSource
Waste Classification Chemical Waste
Disposal Method Transfer to a chemical waste container for disposal in accordance with local, state, and federal regulations.
Spill Cleanup Contain spill, collect appropriately, and transfer to a chemical waste container. Avoid raising dust and provide adequate ventilation.
PPE for Spills NIOSH-approved respirator, rubber boots, safety goggles, and heavy rubber gloves.
Environmental Precautions Take steps to avoid release into the environment.

Experimental Protocols

Currently, there are no publicly available, standardized experimental protocols for the chemical degradation or inactivation of this compound for routine laboratory disposal. The recommended procedure remains segregation and disposal as chemical waste through a certified vendor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Telavancin_Disposal_Workflow cluster_0 Start This compound Waste Generated PPE Don Appropriate PPE Start->PPE Assess_Waste Assess Waste Type Segregate Segregate as Chemical Waste Assess_Waste->Segregate No Spill Spill Occurs Assess_Waste->Spill Is it a spill? PPE->Assess_Waste Collect Collect in Labeled Container Segregate->Collect Store Store Securely for Pickup Collect->Store Dispose Dispose via Certified Vendor Store->Dispose Contain_Spill Contain Spill Spill->Contain_Spill Yes Cleanup_Spill Clean Up Spill Contain_Spill->Cleanup_Spill Cleanup_Spill->Collect

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, research facilities can ensure the safe handling and disposal of this compound, protecting personnel, the environment, and public health. Always consult your institution's specific safety guidelines and waste disposal protocols.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Telavancin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling Telavancin, a lipoglycopeptide antibacterial agent, a clear and immediate understanding of safety and logistical protocols is crucial. This guide provides essential, step-by-step guidance on the personal protective equipment (PPE) required, as well as operational and disposal plans to ensure the safe handling of this compound in a research setting.

I. Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following PPE is recommended based on safety data sheets.[1][2][3]

1. Eye Protection:

  • Requirement: Safety goggles with side-shields or safety glasses should be worn.[1][2]

  • Rationale: To prevent accidental splashes of this compound solutions or contact with the powder form from entering the eyes.

2. Hand Protection:

  • Requirement: Wear compatible chemical-resistant gloves.

  • Rationale: To protect the skin from direct contact with the compound.

3. Skin and Body Protection:

  • Requirement: An impervious lab coat or other protective clothing is necessary to prevent skin exposure.

  • Rationale: To shield the skin from potential spills or contamination.

4. Respiratory Protection:

  • Requirement: In situations where dust or aerosols may be generated, a suitable NIOSH-approved respirator is required.

  • Rationale: To prevent inhalation of this compound particles.

II. Operational Plans for Safe Handling

Adherence to proper handling procedures is critical to prevent contamination and accidental exposure.

A. General Handling Procedures:

  • Avoid contact with eyes, skin, and clothing.

  • Avoid the formation of dust and aerosols.

  • Use only in areas with adequate local exhaust ventilation.

  • Wash hands and any exposed skin thoroughly after handling.

  • Facilities should be equipped with an eyewash station and a safety shower.

B. Reconstitution and Dilution:

  • Aseptic technique must be used when reconstituting this compound.

  • The powder must be reconstituted and the resulting concentrate must then be immediately diluted further prior to use.

  • For single use only.

C. Storage:

  • Store the vials in a refrigerator at 2°C to 8°C (36°F to 46°F).

  • Keep the vial in the outer carton to protect it from light.

  • Keep the container tightly sealed in a cool, well-ventilated area.

III. Emergency Procedures: Accidental Release Measures

In the event of a spill or accidental release of this compound, the following steps should be taken immediately:

  • Evacuate: Evacuate personnel from the affected area to a safe location.

  • Ventilate: Ensure the area is adequately ventilated.

  • Wear Full PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment, including respiratory protection.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.

  • Clean-up:

    • For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders.

    • For powder spills, carefully sweep up the material, avoiding the generation of dust, and place it into a suitable container for disposal.

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Unused this compound should be disposed of as chemical waste.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, lab coats, and cleaning materials, should be collected in a designated, sealed container for hazardous waste.

  • Regulatory Compliance: All disposal must be carried out in accordance with federal, state, and local environmental regulations.

Quantitative Data Summary

ParameterValueSource
Storage Temperature (Powder) 2°C to 8°C (36°F to 46°F)
Reconstituted Solution Concentration Approximately 15 mg/mL
Occupational Exposure Limits No substances with occupational exposure limit values have been identified.

Experimental Workflow: this compound Spill Response

The following diagram outlines the procedural workflow for safely managing a this compound spill in a laboratory setting.

Spill_Response_Workflow start This compound Spill Detected evacuate Evacuate Immediate Area start->evacuate Immediate Action ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Full Personal Protective Equipment ventilate->ppe Safety First contain Contain the Spill ppe->contain cleanup Clean Up Spill (Absorb or Sweep) contain->cleanup decontaminate Decontaminate Surfaces with Alcohol cleanup->decontaminate dispose Dispose of Contaminated Waste Properly decontaminate->dispose Final Step end_node Spill Response Complete dispose->end_node

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.